molecular formula C74H98N14O14S2 B15603759 CH 275

CH 275

Numéro de catalogue: B15603759
Poids moléculaire: 1471.8 g/mol
Clé InChI: LFOPEPKKBBIGHF-WYLLCTFKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CH 275 is a useful research compound. Its molecular formula is C74H98N14O14S2 and its molecular weight is 1471.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C74H98N14O14S2

Poids moléculaire

1471.8 g/mol

Nom IUPAC

(7R,13S,25S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid

InChI

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57?,58+,59?,60+,61?,62?,63?,64?/m1/s1

Clé InChI

LFOPEPKKBBIGHF-WYLLCTFKSA-N

Origine du produit

United States

Foundational & Exploratory

The Dichotomy of CH 275: A Technical Guide to Two Distinct Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

The designation "CH 275" presents a notable ambiguity in scientific literature, referring to two separate and functionally distinct molecular entities. This technical guide provides an in-depth exploration of the core mechanism of action for both compounds, clarifying their respective targets, signaling pathways, and pharmacological effects. It is imperative for researchers to distinguish between these molecules to ensure the accuracy and validity of their investigations.

The first entity is a potent and selective peptide agonist for the somatostatin (B550006) receptor 1 (sst1), with potential applications in neurodegenerative diseases. The second, more commonly known as MS-275 or Entinostat, is a class I histone deacetylase (HDAC) inhibitor investigated primarily for its anticancer properties. This guide will address each compound separately, beginning with the sst1 agonist.

Part 1: this compound - A Selective Somatostatin Receptor 1 Agonist

This compound is a peptide analog of somatostatin that demonstrates high selectivity for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular events with potential therapeutic implications, particularly in the context of Alzheimer's disease.[1]

Core Mechanism of Action

As an agonist, this compound binds to and activates the sst1 receptor.[1][2][3][4] This receptor is a member of the G-protein coupled receptor (GPCR) superfamily, and its activation by this compound initiates intracellular signaling through associated G-proteins. The primary downstream effect of sst1 activation is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP signaling pathway can influence a variety of cellular processes.

In the context of Alzheimer's disease research, a significant consequence of this compound-mediated sst1 activation is the stimulation of neprilysin activity.[1] Neprilysin is a key enzyme responsible for the degradation of amyloid-beta (Aβ) peptides. By enhancing neprilysin activity, this compound can promote the clearance of Aβ plaques, a hallmark pathology of Alzheimer's disease.[1] Furthermore, this compound has been shown to attenuate the release of somatostatin in the nucleus accumbens, indicating a role in neurotransmitter modulation.[3][4]

Data Presentation: Receptor Binding and Potency

The selectivity of this compound for sst1 over other somatostatin receptor subtypes is a defining characteristic. The following table summarizes the quantitative data on its binding affinity (Ki) and inhibitory concentration (IC50) for human somatostatin receptors.

Receptor SubtypeK_i (nM)IC_50 (nM)
sst15230.9
sst2->10,000
sst3-345
sst4->1,000
sst5->10,000
Data sourced from MedChemExpress and Tocris Bioscience.[1][3]
Signaling Pathway Visualization

The following diagram illustrates the signaling pathway initiated by the binding of this compound to the sst1 receptor.

CH275_sst1_pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to GPCR G-protein (Gi/Go) sst1->GPCR Activates NEP Neprilysin Activity sst1->NEP Activates Somatostatin Somatostatin Release sst1->Somatostatin Attenuates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Reduces production of Abeta Aβ Plaque Reduction NEP->Abeta Leads to

Caption: this compound signaling through the sst1 receptor.
Experimental Protocols

Radioligand Binding Assay for Somatostatin Receptors:

  • Objective: To determine the binding affinity (Ki) and IC50 of this compound for human somatostatin receptor subtypes.

  • Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human somatostatin receptor subtypes (sst1-5).

  • Radioligand: [¹²⁵I]-labeled somatostatin analog (e.g., [¹²⁵I]-SRIF-14 or a subtype-selective radioligand).

  • Procedure:

    • Cell membranes are prepared from the transfected cell lines.

    • A constant concentration of the radioligand is incubated with the cell membranes in a binding buffer.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled somatostatin.

    • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured using a gamma counter.

    • The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Neprilysin Activity Assay:

  • Objective: To measure the effect of this compound on neprilysin activity in a cellular context.

  • Cell Culture: Primary neuron-based cell culture (e.g., a mixture of wildtype hippocampal, cortical, and striatal neurons).

  • Substrate: A fluorogenic neprilysin substrate (e.g., Thiorphan-sensitive substrate).

  • Procedure:

    • Primary neurons are cultured to an appropriate confluency.

    • Cells are treated with this compound (e.g., 100 nM) for a specified period.

    • A control group of cells is treated with vehicle.

    • The fluorogenic neprilysin substrate is added to the cell culture medium.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of increase in fluorescence is proportional to the neprilysin activity.

    • The activity in the this compound-treated group is compared to the vehicle-treated control group to determine the effect of the compound.

Part 2: MS-275 (Entinostat) - A Class I Histone Deacetylase Inhibitor

In some literature, "compound 275" refers to MS-275, also known as Entinostat. This is a benzamide-based, orally available inhibitor of class I histone deacetylases (HDACs).[5][6] Its mechanism of action is fundamentally different from the sst1 agonist and is primarily centered on epigenetic modulation, with significant implications for cancer therapy.

Core Mechanism of Action

MS-275 selectively inhibits class I HDACs, particularly HDAC1 and HDAC3.[5][6] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting these enzymes, MS-275 causes an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced genes.

A key target gene that is upregulated by MS-275 is CDKN1A, which encodes the cyclin-dependent kinase inhibitor p21WAF1/CIP1.[5][7] Increased expression of p21 leads to cell cycle arrest, typically in the G1 phase.[5] At higher concentrations, MS-275 can induce apoptosis through the intrinsic mitochondrial pathway.[7] This is often preceded by an increase in reactive oxygen species (ROS) and is associated with the downregulation of anti-apoptotic proteins like Mcl-1 and XIAP.[7]

Recent studies have also highlighted the role of MS-275 in metabolic reprogramming in cancer cells and in enhancing GLP-1 receptor agonism, suggesting its potential in treating metabolic disorders.[8][9]

Data Presentation: HDAC Inhibition Profile

The following table summarizes the IC50 values of MS-275 for various HDAC isoforms, demonstrating its selectivity for class I HDACs.

HDAC IsoformIC_50 (µM)
HDAC10.18 - 0.51
HDAC30.74 - 1.7
HDAC6>100
HDAC844.9
Data sourced from Selleck Chemicals and Tocris Bioscience.[5][6]
Signaling Pathway Visualization

The following diagram illustrates the primary mechanism of action of MS-275 as a class I HDAC inhibitor.

MS275_HDAC_pathway cluster_nucleus Nucleus cluster_cell Cellular Effects MS275 MS-275 HDAC1_3 HDAC1/3 MS275->HDAC1_3 Inhibits Histones Histones HDAC1_3->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Acetylation (HATs) AcetylatedHistones->Histones Deacetylation (HDACs) Chromatin Relaxed Chromatin AcetylatedHistones->Chromatin GeneExpr Gene Expression (e.g., p21) Chromatin->GeneExpr CellCycleArrest Cell Cycle Arrest (G1 phase) GeneExpr->CellCycleArrest Apoptosis Apoptosis GeneExpr->Apoptosis

Caption: MS-275 inhibits HDACs, leading to altered gene expression.
Experimental Protocols

HDAC Activity Assay (Cell-Free):

  • Objective: To determine the IC50 of MS-275 for specific HDAC isoforms.

  • Enzymes: Recombinant human HDACs (e.g., HDAC1, HDAC3).

  • Substrate: A fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Procedure:

    • Diluted HDAC enzyme is mixed with an assay buffer.

    • Various concentrations of MS-275 are added to the enzyme solution and pre-incubated.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The mixture is incubated at 30°C for a defined period.

    • The reaction is stopped, and the deacetylated, fluorescent product is developed by adding a developer solution (e.g., trypsin).

    • Fluorescence is measured using a fluorescence plate reader.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the MS-275 concentration.

Cell Proliferation Assay (Neutral Red Assay):

  • Objective: To assess the anti-proliferative effects of MS-275 on tumor cell lines.

  • Cell Lines: Human tumor cell lines (e.g., A2780, K562).

  • Reagent: Neutral red dye.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere.

    • Cells are treated with graded concentrations of MS-275 for a specified duration (e.g., 3 days).

    • The treatment medium is removed, and the cells are incubated with a medium containing neutral red, which is taken up by viable cells.

    • After incubation, the dye-containing medium is removed, and the incorporated dye is solubilized.

    • The optical density is measured at 540 nm.

    • The IC50 value for growth inhibition is determined by plotting the percentage of growth inhibition against the logarithm of the drug concentration.

Western Blotting for p21WAF1/CIP1:

  • Objective: To detect the upregulation of p21 protein following MS-275 treatment.

  • Cell Line: A responsive cancer cell line (e.g., K562).

  • Procedure:

    • Cells are treated with MS-275 or vehicle for a specified time.

    • Total protein is extracted from the cells using a lysis buffer.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with a primary antibody specific for p21WAF1/CIP1.

    • A loading control antibody (e.g., β-actin) is used to ensure equal protein loading.

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The intensity of the p21 band in treated samples is compared to the control.

This guide serves to delineate the distinct mechanisms of action of the two compounds referred to as "this compound". It is crucial for the scientific community to use precise identifiers to avoid confusion and to advance research in their respective fields effectively.

References

An In-depth Technical Guide to CH 275: A Potent and Selective Somatostatin Receptor 1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275 is a synthetic undecapeptide analogue of somatostatin (B550006) that has garnered significant interest within the research community for its high potency and selectivity as an agonist for the somatostatin receptor subtype 1 (sst1).[1][2][3] Unlike the endogenous somatostatin peptide, which has a very short half-life and binds to multiple receptor subtypes, this compound offers a valuable tool for elucidating the specific physiological roles of sst1. Its potential therapeutic applications, particularly in the field of neurodegenerative diseases such as Alzheimer's, are an active area of investigation.[4][5][6][7] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including experimental methodologies and an examination of its mechanism of action.

Chemical Structure and Properties

This compound is a cyclic undecapeptide with the systematic name c[H-Cys-Lys-Phe-Phe-DTrp-IAmp-Thr-Phe-Thr-Ser-Cys-OH], where IAmp stands for 4-(N-isopropyl)-aminomethylphenylalanine.[1] The cyclization is achieved through a disulfide bond between the two cysteine residues.

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 174688-78-9[3][8]
Molecular Formula C74H96N14O15S2[8]
Molecular Weight 1485.8 g/mol [8]
Appearance White lyophilized solidApexBio
Solubility Soluble to 0.30 mg/ml in H2OApexBio

Biological Activity and Mechanism of Action

This compound is a potent and selective agonist of the somatostatin receptor 1 (sst1). Its binding affinity and functional activity have been characterized across all five human somatostatin receptor subtypes, demonstrating a clear preference for sst1.

Binding Affinity and Functional Activity of this compound at Human Somatostatin Receptors
Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50, nM)Reference
sst1 5230.9[3]
sst2 >10,000>10,000[3]
sst3 >1,000345[3]
sst4 >1,000>1,000[3]
sst5 >10,000>10,000[3]

The structural basis for the high selectivity of this compound for sst1 has been investigated through studies using chimeric receptors and site-directed mutagenesis.[9] These studies have revealed that a specific leucine (B10760876) residue at position 107 in the second transmembrane domain of sst1 is a critical determinant for high-affinity binding of this compound.[9] The isopropyl group of the IAmp residue in this compound is proposed to form a hydrophobic interaction with this leucine residue.[9]

Signaling Pathway

Upon binding to sst1, a G-protein coupled receptor, this compound initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This results in a decrease in the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels subsequently modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses.

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion, modulation of ion channels) PKA->Cellular_Response Leads to

Caption: Signaling pathway of this compound via the sst1 receptor.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides.[1]

General Methodology:

  • Resin Preparation: A suitable solid support resin, such as a Rink amide resin, is used as the starting point.

  • Amino Acid Coupling: The C-terminal amino acid (Cysteine) is attached to the resin. The subsequent amino acids are then added sequentially in the desired order. Each coupling step involves the deprotection of the N-terminal amine of the growing peptide chain, followed by the activation and addition of the next N-protected amino acid.

  • Special Residues: The non-standard amino acid, Fmoc-IAmp(Boc)-OH, is incorporated using the same coupling chemistry.

  • Cleavage and Deprotection: Once the full-length peptide has been assembled on the resin, it is cleaved from the solid support and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

  • Cyclization: The linear peptide is then subjected to an oxidation reaction to form the disulfide bond between the two cysteine residues, resulting in the final cyclic product.

  • Purification: The crude cyclic peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry and amino acid analysis to confirm its identity and purity.

Receptor Binding Assays

The binding affinity of this compound to somatostatin receptors is determined using radioligand binding assays with membranes prepared from cells stably expressing each of the human sst receptor subtypes (sst1-sst5).

General Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell lysate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in a binding buffer.

  • Binding Reaction: A constant concentration of a radiolabeled somatostatin analogue (e.g., ¹²⁵I-labeled somatostatin-14) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Neprilysin Activity Assay

The effect of this compound on the activity of neprilysin, a key enzyme in the degradation of amyloid-β, can be assessed using an in vitro assay with primary neuronal cultures.[4][5][6][7]

General Methodology:

  • Cell Culture: Primary neurons are cultured to an appropriate density.

  • Treatment: The cultured neurons are treated with this compound at a specified concentration (e.g., 100 nM) for a defined period.

  • Cell Lysis: The cells are harvested and lysed to release the cellular proteins, including neprilysin.

  • Activity Measurement: The neprilysin activity in the cell lysates is measured using a fluorogenic substrate. The substrate is cleaved by neprilysin, releasing a fluorescent signal that is proportional to the enzyme's activity.

  • Data Analysis: The fluorescence is measured over time, and the rate of substrate cleavage is calculated. The neprilysin activity in the this compound-treated samples is compared to that in untreated control samples.

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_binding Receptor Binding Assay cluster_activity Neprilysin Activity Assay SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Cyclization Disulfide Bond Formation Cleavage->Cyclization Purification RP-HPLC Purification Cyclization->Purification Binding_Reaction Radioligand Binding Purification->Binding_Reaction Treatment This compound Treatment Purification->Treatment Membrane_Prep Membrane Preparation Membrane_Prep->Binding_Reaction Filtration Separation of Bound/Unbound Binding_Reaction->Filtration Quantification Gamma Counting Filtration->Quantification Cell_Culture Primary Neuron Culture Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Fluorogenic_Assay Fluorescence Measurement Lysis->Fluorogenic_Assay

Caption: Overview of key experimental workflows for this compound.

Application in Alzheimer's Disease Research

Recent studies have highlighted the potential of this compound in the context of Alzheimer's disease.[4][5][6][7] Neprilysin is a major enzyme responsible for the degradation of amyloid-β (Aβ) peptides, the accumulation of which is a hallmark of Alzheimer's disease.[4] The expression and activity of neprilysin are regulated by somatostatin. Research has shown that activation of sst1 by this compound can increase neprilysin activity in primary neurons.[8]

In a mouse model of Alzheimer's disease, chronic administration of this compound led to a significant increase in neprilysin expression in the hippocampus, which was associated with a reduction in Aβ plaque load.[3] These findings suggest that selective sst1 agonists like this compound could represent a novel therapeutic strategy for Alzheimer's disease by enhancing the clearance of Aβ from the brain.

Conclusion

This compound is a well-characterized and highly valuable research tool for investigating the specific functions of the somatostatin receptor 1. Its high selectivity and potency make it superior to endogenous somatostatin for targeted studies. The growing body of evidence supporting its role in modulating neprilysin activity and reducing amyloid-β pathology underscores its potential as a lead compound for the development of new therapeutics for neurodegenerative disorders. Further research is warranted to fully explore the therapeutic utility of this compound and to develop even more potent and selective sst1 agonists with favorable pharmacokinetic profiles for clinical applications.

References

The Discovery and Development of Entinostat (MS-275): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Entinostat, also known by its developmental codes MS-275 and SNDX-275, is a synthetic benzamide (B126) derivative that has emerged as a promising therapeutic agent in oncology.[1] It is a potent and selective inhibitor of class I histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[2][3] The dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression patterns that promote tumor growth and survival. By inhibiting these enzymes, Entinostat can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of Entinostat.

It is important to note that the designation "CH 275" has also been used to refer to a peptide analog of somatostatin (B550006) with agonist activity at the sst1 receptor, which has been investigated in the context of Alzheimer's disease. This guide, however, focuses exclusively on the HDAC inhibitor MS-275 (Entinostat).

Discovery and Early Development

Entinostat was developed as part of a research program focused on identifying novel synthetic compounds with histone deacetylase inhibitory activity. Early studies identified it as a benzamide derivative with potent in vivo antitumor activity against human tumors.[4] A key aspect of its early development was the establishment of an efficient synthesis process from commercially available materials, which facilitated further preclinical and clinical investigation.[6]

Mechanism of Action

Entinostat exerts its anticancer effects primarily through the selective inhibition of class I histone deacetylases, particularly HDAC1, HDAC2, and HDAC3.[2] HDACs remove acetyl groups from lysine (B10760008) residues on histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, Entinostat promotes histone hyperacetylation, which results in a more open chromatin conformation, allowing for the transcription of previously silenced genes.[4] These re-expressed genes include tumor suppressor genes and others that regulate critical cellular processes.

The primary mechanism of action involves the 2'-amino group of the benzamide structure, which is crucial for its inhibitory activity against HDACs.[7] This targeted inhibition leads to a cascade of downstream effects, including:

  • Induction of p21WAF1/CIP1: Entinostat treatment leads to the accumulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, which plays a pivotal role in cell cycle arrest at the G1 phase.[4][7]

  • Induction of Gelsolin: The expression of gelsolin, a protein involved in apoptosis, is also upregulated.[4]

  • Modulation of Apoptotic Pathways: Entinostat can induce apoptosis through both intrinsic and extrinsic pathways. It has been shown to downregulate anti-apoptotic proteins like Mcl-1 and XIAP and can sensitize cancer cells to FasL-induced cell death by downregulating c-FLIP.[7][8]

  • Generation of Reactive Oxygen Species (ROS): At higher concentrations, Entinostat can induce a significant increase in intracellular ROS, leading to mitochondrial damage and caspase-dependent apoptosis.[5]

  • Inhibition of Chaperone Proteins: Entinostat can induce the acetylation of heat shock protein 90 (HSP90), leading to the degradation of its client proteins, such as the FLT3 receptor tyrosine kinase in acute myeloid leukemia (AML) cells.[9]

Signaling Pathways Modulated by Entinostat

Entinostat's influence extends to several critical signaling pathways implicated in cancer.

Entinostat Entinostat HDAC1_3 HDAC1/3 Entinostat->HDAC1_3 Inhibits HSP90 HSP90 Acetylation Entinostat->HSP90 Histone_Acetylation Histone Hyperacetylation HDAC1_3->Histone_Acetylation Prevents Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 p21 (CDKN1A) Upregulation Gene_Expression->p21 Gelsolin Gelsolin Upregulation Gene_Expression->Gelsolin cFLIP c-FLIP Downregulation Gene_Expression->cFLIP Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Gelsolin->Apoptosis Fas_Pathway Fas Pathway Sensitization cFLIP->Fas_Pathway FLT3 FLT3 Degradation HSP90->FLT3 Chaperones FLT3->Cell_Cycle_Arrest Fas_Pathway->Apoptosis

Caption: Core Mechanism of Entinostat Action.

Preclinical Development

Entinostat has demonstrated significant antitumor activity in a wide range of preclinical models, both in vitro and in vivo.

In Vitro Studies

Entinostat has shown potent antiproliferative activity against numerous human cancer cell lines, including those from breast, colon, lung, leukemia, and ovarian cancers.[5][7]

Table 1: In Vitro Activity of Entinostat (MS-275)

Cell LineCancer TypeIC50Reference
A2780Ovarian Cancer41.5 nM - 4.71 µM[7]
Calu-3Lung Cancer41.5 nM - 4.71 µM[7]
HL-60Leukemia41.5 nM - 4.71 µM[7]
K562Leukemia41.5 nM - 4.71 µM[7]
St-4Colorectal Cancer41.5 nM - 4.71 µM[7]
HT-29Colorectal Cancer41.5 nM - 4.71 µM[7]
KB-3-1Cervical Cancer41.5 nM - 4.71 µM[7]
Capan-1Pancreatic Cancer41.5 nM - 4.71 µM[7]
4-1StGastric Cancer41.5 nM - 4.71 µM[7]
HCT-15Colorectal Cancer41.5 nM - 4.71 µM[7]
MOLM13Acute Myeloid Leukemia (FLT3-ITD)< 1 µM[9]
MV4-11Biphenotypic Leukemia (FLT3-ITD)< 1 µM[9]
RDRhabdomyosarcoma1 µM (at 24h)[10]
RH30Rhabdomyosarcoma1.9 µM (at 24h)[10]

Table 2: HDAC Inhibitory Activity of Entinostat (MS-275)

HDAC IsoformIC50 (Cell-free assay)Reference
HDAC10.51 µM[7]
HDAC31.7 µM[7]
HDACs 4, 6, 8, 10> 100 µM[7]
In Vivo Studies

In vivo studies using human tumor xenograft models in mice have demonstrated the antitumor efficacy of orally administered Entinostat.[4][7] For instance, in a model of osteosarcoma lung metastases, oral administration of 20 mg/kg of Entinostat every other day resulted in increased tumor histone acetylation, tumor cell apoptosis, and tumor regression, leading to a significant increase in overall survival.[8]

Clinical Development

Entinostat has undergone extensive clinical evaluation in various solid tumors and hematologic malignancies, both as a monotherapy and in combination with other anticancer agents.

Pharmacokinetics and Pharmacodynamics

Phase I clinical trials have characterized the pharmacokinetic profile of Entinostat. In a study of patients with refractory solid tumors and lymphoid malignancies, oral MS-275 was administered weekly. The mean terminal half-life was 33.9 ± 26.2 hours, and the time to maximum plasma concentration (Tmax) ranged from 0.5 to 24 hours.[11] The area under the plasma concentration versus time curve increased linearly with the dose.[11] Pharmacodynamic studies confirmed that Entinostat administration led to increased protein acetylation in peripheral blood mononuclear cells.[11] However, studies using positron emission tomography (PET) have indicated that Entinostat has poor brain penetration, which may limit its utility for central nervous system malignancies.[12]

Safety and Tolerability

Clinical trials have generally shown that Entinostat is well-tolerated. The most common adverse events include hematologic toxicities such as neutropenia and thrombocytopenia, as well as fatigue and gastrointestinal side effects.[13][14] In a Phase I study of Entinostat in combination with enzalutamide (B1683756) for castration-resistant prostate cancer, the most common grade 3 or higher toxicity was anemia.[13]

Clinical Efficacy

Entinostat has shown promising clinical activity in various cancer types. A Phase III trial is currently underway to evaluate Entinostat in combination with an aromatase inhibitor for hormone receptor-positive breast cancer.[15] Clinical trials have also explored its use in combination with immunotherapy, chemotherapy, and other targeted agents for a range of cancers, including non-small cell lung cancer, renal cell carcinoma, and pancreatic cancer.[14][16][17]

Table 3: Selected Clinical Trials of Entinostat (MS-275)

PhaseIndicationCombination Agent(s)Key FindingsReference
Phase IRefractory Solid Tumors and Lymphoid MalignanciesMonotherapyMTD established at 6 mg/m² weekly. Dose-limiting toxicities included hypophosphatemia, hyponatremia, and hypoalbuminemia.[11]
Phase ICastration-Resistant Prostate CancerEnzalutamideCombination was safe and well-tolerated. Increased histone H3 acetylation in PBMCs was observed.[13]
Phase Ib/IIAdvanced Triple Negative Breast CancerAtezolizumabTo determine safety, tolerability, and efficacy of the combination.[16]
Phase IChinese Postmenopausal Women with HR+ Metastatic Breast CancerExemestane (B1683764)5 mg dose with exemestane showed good tolerability and promising efficacy.[18]

Experimental Protocols

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Entinostat on cancer cell lines.

Protocol:

  • Seed cancer cells (e.g., 5 x 10³ cells/well) in 96-well plates and allow them to adhere overnight.[7]

  • Treat the cells with graded concentrations of Entinostat for 72 hours.[7]

  • Assess cell viability using a suitable method, such as the neutral red assay. Stain cells with 0.1 mg/mL neutral red for 1 hour.[7]

  • After incubation, aspirate the medium and solubilize the dye with a solution of ethanol (B145695) and 0.1 M Na₂HPO₄.[7]

  • Measure the optical density at 540 nm (OD540).[7]

  • Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration.[7]

Western Blot Analysis for Protein Expression

Objective: To assess the effect of Entinostat on the expression of specific proteins (e.g., p21, c-FLIP, acetylated histones).

Protocol:

  • Treat cancer cells with Entinostat at the desired concentration and for the specified duration.

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of Entinostat in a mouse model.

Protocol:

  • Subcutaneously inject human cancer cells into the flank of immunodeficient mice (e.g., nude mice).[7]

  • Allow the tumors to reach a palpable size (e.g., 20–100 mm³).[19]

  • Randomly assign the mice to treatment and control groups.

  • Administer Entinostat orally at the desired dose and schedule (e.g., 20 mg/kg, every other day).[8] The control group receives the vehicle (e.g., DMSO).[8]

  • Monitor tumor size by measuring the length and width with calipers twice a week. Calculate tumor volume using the formula: (length x width²)/2.[19]

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for acetylated histones).

cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Trials Cell_Culture Cancer Cell Lines Treatment_InVitro Entinostat Treatment Cell_Culture->Treatment_InVitro Viability_Assay Cell Viability Assay (IC50) Treatment_InVitro->Viability_Assay Western_Blot Western Blot (Protein Expression) Treatment_InVitro->Western_Blot Xenograft Tumor Cell Implantation in Mice Tumor_Growth Tumor Growth Xenograft->Tumor_Growth Treatment_InVivo Oral Entinostat Administration Tumor_Growth->Treatment_InVivo Tumor_Measurement Tumor Volume Measurement Treatment_InVivo->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (IHC, etc.) Tumor_Measurement->Endpoint_Analysis Phase_I Phase I (Safety, PK/PD, MTD) Phase_II Phase II (Efficacy, Safety) Phase_I->Phase_II Phase_III Phase III (Comparative Efficacy) Phase_II->Phase_III Discovery Discovery (Synthetic Benzamide Derivative) cluster_invitro cluster_invitro Discovery->cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo cluster_clinical cluster_clinical cluster_invivo->cluster_clinical

Caption: Entinostat Development Workflow.

Conclusion

Entinostat (MS-275) is a well-characterized, selective class I HDAC inhibitor with a clear mechanism of action and demonstrated preclinical and clinical activity against a variety of cancers. Its ability to modulate gene expression through epigenetic mechanisms makes it a valuable tool in oncology, both as a single agent and in combination with other therapies. Ongoing and future clinical trials will further define its role in the treatment of various malignancies and potentially expand its therapeutic applications. This technical guide provides a foundational understanding of the discovery and development history of Entinostat for researchers and drug development professionals in the field.

References

In Vitro Biological Targets of CH 275: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological targets of CH 275, a synthetic peptide analog of somatostatin (B550006). This document summarizes key quantitative data, details experimental methodologies for target identification and characterization, and visualizes the associated signaling pathways.

Primary Biological Target: Somatostatin Receptor Subtype 1 (sst1)

This compound is a potent and selective agonist for the somatostatin receptor subtype 1 (sst1), a member of the G protein-coupled receptor (GPCR) family. Its selectivity for sst1 over other somatostatin receptor subtypes makes it a valuable tool for elucidating the specific physiological roles of this receptor.

Quantitative Binding Affinity Data

The binding affinity of this compound to human somatostatin receptors has been characterized through competitive binding assays. The data clearly demonstrates a high affinity and selectivity for sst1.

Receptor SubtypeKi (nM)IC50 (nM)
Human sst152[1]30.9[1]
Human sst2>10,000>10,000
Human sst3-345[1]
Human sst4->1,000
Human sst5>10,000>10,000

Table 1: Binding affinities of this compound for human somatostatin receptor subtypes. Data derived from competitive binding assays.

Experimental Protocol: Somatostatin Receptor Binding Assay

The following is a representative protocol for a competitive radioligand binding assay used to determine the affinity of compounds like this compound for somatostatin receptors. This protocol is based on methodologies described in the literature for similar assays.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A radiolabeled somatostatin analog with high affinity for the receptor subtype, such as 125I-[Tyr11]-SRIF-14.

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mg/ml bovine serum albumin (BSA), and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, bacitracin).

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and cell membranes.

    • Non-specific Binding: Assay buffer, radioligand, and a saturating concentration of unlabeled somatostatin.

    • Competitive Binding: Assay buffer, radioligand, and serial dilutions of this compound.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer (50 mM HEPES, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis Membrane Prep Membrane Prep Incubation Incubation Membrane Prep->Incubation Radioligand Prep Radioligand Prep Radioligand Prep->Incubation CH275 Dilution CH275 Dilution CH275 Dilution->Incubation Filtration Filtration Incubation->Filtration Unlabeled SRIF Unlabeled SRIF Unlabeled SRIF->Incubation Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Figure 1. Experimental workflow for a competitive radioligand binding assay.

Secondary Biological Target: Neprilysin

In vitro studies have demonstrated that this compound can upregulate the activity of neprilysin, a key enzyme involved in the degradation of amyloid-β peptides, which are implicated in Alzheimer's disease. This effect is consistent with the activation of sst1.

Quantitative Data

A study by Nilsson et al. showed that treatment of a primary neuron-based cell culture system with 100 nM this compound activates neprilysin activity.

Experimental Protocol: In Vitro Neprilysin Activity Assay

The following is a representative protocol for a fluorometric assay to measure neprilysin activity in cell lysates, based on commercially available kits and published methodologies.

Materials:

  • Cell Lysates: Lysates from primary neuron cultures treated with this compound or a vehicle control.

  • Neprilysin Assay Buffer: Typically a Tris or HEPES-based buffer at neutral pH.

  • Neprilysin Substrate: A fluorogenic substrate that is specifically cleaved by neprilysin (e.g., a quenched fluorescent peptide).

  • Neprilysin Inhibitor: A specific neprilysin inhibitor (e.g., thiorphan) to determine specific activity.

  • Fluorometer: A microplate reader capable of measuring fluorescence at the appropriate excitation and emission wavelengths for the substrate.

Procedure:

  • Cell Culture and Treatment: Culture primary neurons (e.g., a mixture of hippocampal, cortical, and striatal neurons) under standard conditions. Treat the cells with 100 nM this compound or vehicle for a specified period.

  • Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins, including neprilysin.

  • Protein Quantification: Determine the total protein concentration in each lysate.

  • Assay Reaction: In a 96-well black microplate, add a standardized amount of protein from each cell lysate. Add the neprilysin assay buffer. To determine specific activity, include wells with cell lysate and a neprilysin inhibitor.

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic neprilysin substrate to all wells.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometer at the appropriate excitation and emission wavelengths. The increase in fluorescence over time is proportional to the neprilysin activity.

  • Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence per unit of time). Normalize the activity to the total protein concentration in each sample. Compare the neprilysin activity in this compound-treated cells to the vehicle-treated controls.

G Neuron Culture Neuron Culture CH275 Treatment CH275 Treatment Neuron Culture->CH275 Treatment Cell Lysis Cell Lysis CH275 Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Assay Reaction Setup Assay Reaction Setup Protein Quantification->Assay Reaction Setup Substrate Addition Substrate Addition Assay Reaction Setup->Substrate Addition Fluorescence Measurement Fluorescence Measurement Substrate Addition->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis

Figure 2. Workflow for in vitro neprilysin activity assay.

Signaling Pathways of this compound via sst1 Activation

The activation of sst1 by this compound initiates intracellular signaling cascades that can vary depending on the cell type. The following diagrams illustrate the key pathways identified in different in vitro systems.

Regulation of Cell Proliferation via AKT/PTEN Pathway

In prostate cancer cells, sst1 activation has been shown to decrease cell proliferation through the modulation of the PI3K/AKT signaling pathway.

G CH275 This compound sst1 sst1 Receptor CH275->sst1 Gi Gαi/o sst1->Gi Activates PTEN PTEN sst1->PTEN Activates PI3K PI3K Gi->PI3K Inhibits AKT AKT PI3K->AKT Activates PTEN->PI3K Inhibits Proliferation Cell Proliferation AKT->Proliferation Promotes

Figure 3. sst1-mediated inhibition of cell proliferation via the AKT/PTEN pathway.

Induction of Apoptosis via Phosphotyrosine Phosphatase (SHP-1)

In human retinal pigment epithelium cells, activation of sst1 can lead to apoptosis, a process potentially mediated by the recruitment and activation of the phosphotyrosine phosphatase SHP-1.

G CH275 This compound sst1 sst1 Receptor CH275->sst1 Gi Gαi/o sst1->Gi Activates SHP1 SHP-1 Gi->SHP1 Activates SurvivalSignals Pro-survival Signaling Proteins SHP1->SurvivalSignals Dephosphorylates (Inhibits) Apoptosis Apoptosis SurvivalSignals->Apoptosis Inhibits

Figure 4. sst1-mediated induction of apoptosis via SHP-1 activation.

Modulation of Neuronal Excitability

In mouse hypothalamic neurons, this compound has been shown to increase the neuronal response to glutamate (B1630785). This effect is mediated by a pertussis toxin-insensitive G protein, suggesting the involvement of a G protein other than the typical Gi/o family members that are sensitive to this toxin.

G CH275 This compound sst1 sst1 Receptor CH275->sst1 G_ptx_ins Pertussis Toxin- Insensitive G Protein sst1->G_ptx_ins Activates Effector Downstream Effector G_ptx_ins->Effector Modulates GlutamateResponse Increased Glutamate Response Effector->GlutamateResponse Leads to

Figure 5. sst1-mediated enhancement of glutamate response in neurons.

Summary and Future Directions

This compound is a highly selective in vitro tool for studying the biological functions of the somatostatin receptor subtype 1. Its primary target is sst1, to which it binds with high affinity. Downstream of sst1 activation, this compound has been shown to modulate key cellular processes, including cell proliferation, apoptosis, and neuronal excitability, through various signaling pathways. Furthermore, its ability to upregulate neprilysin activity in neuronal cells highlights its potential therapeutic relevance for neurodegenerative diseases such as Alzheimer's disease.

Future in vitro research should focus on further elucidating the specific downstream effectors of sst1 in different cell types to provide a more comprehensive understanding of its signaling network. Additionally, investigating the potential for sst1 to form heterodimers with other receptors and how this may influence the signaling outcomes of this compound would be a valuable area of exploration. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in this field.

References

In Vivo Effects of CH-275 (Entinostat/MS-275) Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH-275, also known as Entinostat or MS-275, is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs). By preventing the removal of acetyl groups from histones, CH-275 alters chromatin structure, leading to the transcriptional activation of various genes involved in critical cellular processes. This mechanism underlies its significant in vivo antitumor activity, which has been observed across a range of hematologic and solid tumors. This technical guide provides an in-depth overview of the in vivo effects of CH-275 administration, with a focus on its therapeutic efficacy, underlying molecular mechanisms, and immunomodulatory properties. The information is compiled from preclinical and clinical studies to serve as a comprehensive resource for researchers in oncology and drug development.

Core Mechanism of Action

The primary mechanism of CH-275 is the inhibition of Class I HDAC enzymes, particularly HDAC1 and HDAC3. This inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes. A key target of this transcriptional activation is the cyclin-dependent kinase inhibitor p21 (also known as CIP1/WAF1). The upregulation of p21 plays a crucial role in the antiproliferative effects of CH-275 by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][2] At higher concentrations, CH-275 can also induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial damage.[3][4]

Antitumor Efficacy in Preclinical Models

CH-275 has demonstrated significant antitumor activity in various in vivo xenograft models. The oral administration of CH-275 has been shown to inhibit the growth of established tumors with minimal side effects.[5]

Quantitative Data on In Vivo Antitumor Effects
Tumor TypeAnimal ModelCH-275 Dosage and AdministrationOutcomeReference
Pediatric Solid Tumors (Neuroblastoma, Ewing's Sarcoma, Undifferentiated Sarcoma)Orthotopic Murine XenograftsOralInhibition of established tumor growth[5]
Hepatocellular Carcinoma (HCC)Xenograft Mouse ModelNot specifiedSignificant reduction in tumor size and proliferation (Ki-67 staining)[2]
Prostate Carcinoma (DU-145)Xenograft ModelInjections every 12 hours (4 doses) followed by radiationGreater than additive inhibition of tumor growth when combined with radiation[6]
Breast Cancer (MDA-MB-468)Orthotopic Nude MiceIntravenous, 4 times during the first 3 weeksSensitized TRAIL-resistant xenografts, inducing apoptosis and inhibiting tumor growth, angiogenesis, and metastasis[7]
Diet-Induced ObesityDiet-Induced Obese (DIO) Mice5 mg/kg, every alternate day for 7 weeks (in combination with liraglutide)Significant decrease in body weight gain[8]
Traumatic Brain InjuryAdult Rats15 and 45 mg/kg, systemically once daily for 7 daysImproved cognitive performance and reduced neuronal degeneration[9]

Signaling Pathways Modulated by CH-275

The in vivo effects of CH-275 are mediated through the modulation of several key signaling pathways.

p21-Mediated Cell Cycle Arrest

A primary effect of CH-275 is the induction of the cyclin-dependent kinase inhibitor p21.[10] This is achieved through enhanced histone acetylation around the p21 promoter, leading to its transcriptional activation.[10][11] The upregulation of p21 results in cell cycle arrest, thereby inhibiting tumor cell proliferation.[1][12]

G CH275 CH-275 HDAC1 HDAC1/3 Inhibition CH275->HDAC1 HistoneAcetylation Histone Hyperacetylation HDAC1->HistoneAcetylation p21Promoter p21 Promoter Activation HistoneAcetylation->p21Promoter p21 p21 (CIP1/WAF1) Upregulation p21Promoter->p21 CDK CDK Inhibition p21->CDK CellCycleArrest G0/G1 Cell Cycle Arrest CDK->CellCycleArrest TumorGrowth Inhibition of Tumor Growth CellCycleArrest->TumorGrowth

Caption: CH-275 induced p21-mediated cell cycle arrest pathway.

ROS-Mediated Apoptosis

At higher concentrations, CH-275 induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[3][4] This leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of the caspase cascade.[3][4][13]

G CH275 CH-275 (High Conc.) ROS Reactive Oxygen Species (ROS) Generation CH275->ROS Mitochondria Mitochondrial Damage (Loss of Membrane Potential) ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase Caspase Cascade Activation CytochromeC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: ROS-mediated apoptotic pathway induced by CH-275.

Immunomodulatory Effects

CH-275 has been shown to possess significant immunomodulatory properties, enhancing antitumor immune responses.[14][15] It can increase the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment while decreasing the population of immunosuppressive regulatory T cells (Tregs).[15] Furthermore, CH-275 can diminish the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs).[15]

G CH275 CH-275 Tregs Regulatory T cells (Tregs) ↓ CH275->Tregs MDSCs MDSC Immunosuppressive Activity ↓ CH275->MDSCs CD8T Cytotoxic CD8+ T cell Infiltration ↑ CH275->CD8T ImmuneResponse Enhanced Antitumor Immune Response Tregs->ImmuneResponse MDSCs->ImmuneResponse CD8T->ImmuneResponse

Caption: Immunomodulatory effects of CH-275 on the tumor microenvironment.

Experimental Protocols

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for assessing the antitumor efficacy of CH-275 in a xenograft mouse model.

  • Cell Culture: Culture the desired human tumor cell line (e.g., HCC, pediatric solid tumor) under standard conditions.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Treatment Administration: Once tumors reach a predetermined size, randomize mice into treatment and control groups. Administer CH-275 orally or via intraperitoneal injection at the desired dose and schedule.[2][5] The control group should receive a vehicle control.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting for histone acetylation).

G start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment & Control Groups monitoring->randomization treatment CH-275 or Vehicle Administration randomization->treatment data_collection Monitor Tumor Volume and Body Weight treatment->data_collection endpoint Endpoint: Tumor Excision & Analysis data_collection->endpoint end End endpoint->end

Caption: Experimental workflow for an in vivo tumor xenograft study.

Histone Acetylation Assay (Western Blot)

This protocol describes the detection of histone hyperacetylation in tumor tissue from CH-275-treated animals.

  • Tissue Lysis: Homogenize excised tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Western Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histones (e.g., anti-acetyl-Histone H3 or H4) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Use an antibody against total histone H3 or H4 as a loading control.

Conclusion

CH-275 (Entinostat/MS-275) demonstrates potent in vivo antitumor effects across a variety of cancer models. Its primary mechanism of action involves the inhibition of Class I HDACs, leading to p21-mediated cell cycle arrest and, at higher doses, ROS-induced apoptosis. Furthermore, its ability to modulate the tumor immune microenvironment by enhancing cytotoxic T cell activity and reducing immunosuppressive cell populations highlights its potential as a multifaceted anticancer agent. The data and protocols presented in this guide provide a solid foundation for further research and development of CH-275 as a therapeutic agent in oncology.

References

An In-depth Technical Guide on the Core Applications of CH 275 and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Preliminary research indicates that the designation "CH 275" is ambiguous in scientific literature. It can refer to at least two distinct and well-characterized therapeutic agents: This compound , a selective somatostatin (B550006) receptor 1 (sst1) agonist, and MS-275 (also known as Entinostat), a Class I histone deacetylase (HDAC) inhibitor. This guide provides a detailed overview of both compounds to address this ambiguity and deliver a comprehensive resource for researchers, scientists, and drug development professionals. A third, less-characterized molecule, Compound 275# , is also briefly discussed.

Part 1: this compound (sst1 Agonist)

Core Identity and Mechanism of Action

This compound is a peptide analog of somatostatin that functions as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its primary mechanism of action involves binding to and activating sst1, which is a G-protein coupled receptor. This activation can modulate various cellular signaling pathways. A key area of investigation for this compound is in the field of Alzheimer's disease research.[1] It has been shown to activate neprilysin, a crucial enzyme responsible for the degradation of amyloid-beta (Aβ) plaques, which are a hallmark of Alzheimer's disease.[1]

Quantitative Data

The binding affinity and functional potency of this compound for human somatostatin receptors are summarized in the table below.

Receptor SubtypeBinding Affinity (Ki)Functional Potency (IC50)
sst152 nM30.9 nM
sst2>10 µM>10 µM
sst3345 nM-
sst4>1 µM-
sst5>10 µM>10 µM
Data sourced from MedChemExpress.[1]
Experimental Protocols

1.3.1 Somatostatin Receptor Binding Assay (General Protocol)

A common method to determine the binding affinity of a compound like this compound to somatostatin receptors is through a competitive radioligand binding assay.

  • Materials:

    • Cell membranes prepared from cells expressing the specific human somatostatin receptor subtype (e.g., CHO-K1 cells).

    • Radioligand (e.g., 125I-labeled somatostatin analog).

    • This compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors).

    • 96-well microplates.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, add cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specific binding.

    • Measure the radioactivity on the filters using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

1.3.2 In Vitro Neprilysin Activity Assay

  • Cell Culture:

    • Primary neuron-based cell culture system, including a mixture of wildtype hippocampal, cortical, and striatal neurons.[1]

  • Procedure:

    • Treat the primary neuron cultures with this compound at a specific concentration (e.g., 100 nM).[1]

    • After a defined incubation period, lyse the cells to prepare cell extracts.

    • Measure neprilysin activity in the cell lysates using a fluorogenic substrate for neprilysin. The cleavage of the substrate by neprilysin releases a fluorescent signal that can be quantified.

    • Compare the neprilysin activity in this compound-treated cells to that in untreated control cells.

1.3.3 In Vivo Studies in an Alzheimer's Disease Mouse Model

  • Animal Model:

    • APP knock-in mice (e.g., AppNL-G-F mice), which develop Aβ plaques.[1]

  • Procedure:

    • Administer this compound to the mice. This can be done via direct injection into a specific brain region (e.g., the lacunosum molecular layer of the hippocampus) or through continuous infusion using an osmotic pump.[1]

    • Treat the mice for a specified duration (e.g., four months).[1]

    • After the treatment period, sacrifice the mice and collect brain tissue.

    • Analyze the brain tissue for changes in neprilysin expression (e.g., by Western blot or immunohistochemistry) and Aβ plaque load (e.g., by immunohistochemistry with an anti-Aβ antibody).[1]

Signaling Pathway

The binding of this compound to sst1 is expected to initiate downstream signaling cascades typically associated with this receptor. While the specific pathway leading to neprilysin activation by this compound is a subject of ongoing research, a generalized sst1 signaling pathway is depicted below.

CH275_sst1_Signaling Generalized sst1 Signaling Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neprilysin Activation) PKA->Cellular_Response K_channel->Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Generalized sst1 Signaling Pathway

Part 2: MS-275 (Entinostat - HDAC Inhibitor)

Core Identity and Mechanism of Action

MS-275, also known as Entinostat or SNDX-275, is a synthetic benzamide (B126) derivative that acts as a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[2][3] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, MS-275 causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure, allowing for the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[4] MS-275 has been extensively studied for its anti-cancer properties and is also being investigated for its potential in treating other conditions such as diabetes and obesity.[5][6][7]

Quantitative Data

The inhibitory activity of MS-275 against various HDAC isoforms is presented in the table below.

HDAC IsoformIC50
HDAC10.18 - 243 nM
HDAC2453 nM
HDAC30.74 - 248 nM
HDAC6>100 µM
HDAC844.9 µM
Data compiled from multiple sources.[2][3][4]
Experimental Protocols

2.3.1 In Vitro HDAC Inhibition Assay (Fluorometric)

  • Materials:

    • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC3).

    • MS-275 at various concentrations.

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution (e.g., containing trypsin and a fluorescence enhancer).

    • 96-well black microplates.

    • Fluorometric plate reader.

  • Procedure:

    • In a 96-well plate, add the HDAC enzyme and varying concentrations of MS-275.

    • Pre-incubate the mixture to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorescent signal.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the IC50 value by plotting the percentage of HDAC activity against the logarithm of the MS-275 concentration.[8]

2.3.2 Cell Viability and Apoptosis Assays

  • Cell Culture:

    • Cancer cell lines of interest (e.g., breast cancer, leukemia, hepatocellular carcinoma).

  • Cell Viability (e.g., MTT or WST-8 assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of MS-275 for different time points (e.g., 24, 48, 72 hours).

    • Add the viability reagent (e.g., MTT or WST-8) to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength to determine the number of viable cells.[9]

  • Apoptosis (Annexin V/Propidium (B1200493) Iodide Staining):

    • Treat cells with MS-275 as described above.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[10][11]

2.3.3 Cell Cycle Analysis

  • Procedure:

    • Treat cells with MS-275.

    • Harvest the cells and fix them in cold 70% ethanol.[12][13]

    • Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13][14][15]

    • Incubate the cells to allow for DNA staining.

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][15]

2.3.4 In Vivo Xenograft Tumor Model

  • Animal Model:

    • Immunocompromised mice (e.g., nude or NOD/SCID mice).[16][17]

  • Procedure:

    • Inject human cancer cells subcutaneously or orthotopically into the mice.[16]

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer MS-275 (e.g., orally or via intraperitoneal injection) according to a specific dosing schedule.[16][18]

    • Measure tumor volume regularly using calipers.

    • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker expression).[16][17]

Signaling Pathways and Experimental Workflows

MS-275 impacts multiple signaling pathways to exert its anti-cancer effects. Below are diagrams illustrating its general mechanism of action and a typical experimental workflow for evaluating its activity.

MS275_Mechanism MS-275 Mechanism of Action MS275 MS-275 (Entinostat) HDAC HDAC1/3 MS275->HDAC Inhibits Acetylation Histone Acetylation MS275->Acetylation Promotes Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin Histones->Chromatin Leads to Open_Chromatin Relaxed Chromatin Acetylation->Open_Chromatin Leads to Gene_Expression Gene Expression Open_Chromatin->Gene_Expression Allows p21 p21 (CDKN1A) Gene_Expression->p21 Apoptotic_Genes Pro-apoptotic Genes (e.g., Bax, Bak) Gene_Expression->Apoptotic_Genes Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Genes->Apoptosis

MS-275 Mechanism of Action

Experimental_Workflow Experimental Workflow for MS-275 Evaluation In_Vitro In Vitro Studies HDAC_Assay HDAC Inhibition Assay In_Vitro->HDAC_Assay Cell_Viability Cell Viability Assay In_Vitro->Cell_Viability Apoptosis_Assay Apoptosis Assay In_Vitro->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis In_Vitro->Cell_Cycle_Assay In_Vivo In Vivo Studies HDAC_Assay->In_Vivo Positive results lead to Cell_Viability->In_Vivo Positive results lead to Apoptosis_Assay->In_Vivo Positive results lead to Cell_Cycle_Assay->In_Vivo Positive results lead to Xenograft Xenograft Model In_Vivo->Xenograft Tumor_Growth Tumor Growth Inhibition Xenograft->Tumor_Growth Biomarker Biomarker Analysis Xenograft->Biomarker

Experimental Workflow for MS-275 Evaluation

Part 3: Compound 275#

Core Identity and Mechanism of Action

Compound 275# is a novel synthesized compound that has demonstrated inhibitory effects on colorectal cancer (CRC) cells. Its mechanism of action involves the induction of mitochondria-mediated intrinsic apoptosis and the initiation of autophagy. These effects are attributed to the intracellular accumulation of reactive oxygen species (ROS). The excessive ROS leads to cellular oxidative stress, which in turn triggers the apoptotic pathway.

Key Findings
  • Induces Apoptosis: Compound 275# triggers the intrinsic apoptotic pathway in CRC cells, which is mediated by mitochondria.

  • Promotes Autophagy: The compound also initiates autophagy in CRC cells.

  • Increases ROS: The underlying mechanism for both apoptosis and autophagy induction is the accumulation of intracellular ROS.

Due to its early stage of research, detailed quantitative data and standardized protocols are not as widely available as for this compound (sst1 agonist) and MS-275. However, its potential as a lead compound for CRC chemotherapy warrants further investigation.

References

CH 275: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of CH 275 (CAS: 174688-78-9), a potent and selective agonist for the somatostatin (B550006) receptor 1 (sst1). Due to the limited availability of public data, this guide combines reported values with established scientific principles for peptide analysis to offer a practical resource for the handling and evaluation of this compound.

Introduction to this compound

This compound is a synthetic peptide analog of somatostatin, designed for high selectivity towards the sst1 receptor. Its primary mechanism of action involves the activation of sst1, a G-protein coupled receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This targeted activity makes this compound a valuable tool in research, particularly in studies related to neurodegenerative diseases and cancer where sst1 signaling plays a significant role.

Solubility Profile

The solubility of a peptide is a critical parameter for its formulation and in vitro/in vivo application. The available data for this compound solubility is summarized below. It is important to note that peptide solubility can be influenced by factors such as pH, temperature, and the presence of salts.

Solvent SystemReported SolubilityNotes
Water0.30 mg/mL[1]Standard solubility in purified water.
Water with Sonication50 mg/mL[2]Ultrasonic agitation can significantly increase the apparent solubility in aqueous solutions.
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL[3]This compound exhibits high solubility in this common organic solvent.
Ethanol (B145695)Data not availableSolubility in ethanol has not been publicly reported. As a peptide, solubility is likely to be lower than in DMSO or aqueous solutions.
Phosphate-Buffered Saline (PBS)Data not availableSolubility in PBS is expected to be similar to that in water, but may be affected by the pH and ionic strength of the buffer.

Stability Profile

Detailed stability studies for this compound are not extensively documented in publicly accessible sources. A Safety Data Sheet (SDS) for this compound states that the compound is "Stable" under normal conditions[4]. However, for a comprehensive understanding of its stability, forced degradation studies are necessary. As a peptide, this compound is susceptible to several degradation pathways.

General Peptide Degradation Pathways:

  • Hydrolysis: Cleavage of the peptide backbone, particularly at aspartic acid and asparagine residues, can occur under acidic or basic conditions.

  • Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be initiated by exposure to air, light, or certain metal ions.

  • Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This is a common degradation pathway for peptides in solution.

  • Racemization: The stereochemistry of amino acids can change over time, particularly at aspartic acid residues.

  • Aggregation: Peptides can form aggregates, leading to a loss of solubility and biological activity.

Recommendations for Storage and Handling:

To ensure the stability of this compound, the following storage and handling procedures are recommended based on general peptide stability principles:

  • Solid Form: Store as a lyophilized powder at -20°C or below, protected from moisture and light.

  • In Solution: Prepare stock solutions in a suitable solvent such as DMSO or water. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store frozen at -20°C or -80°C. For short-term storage (days), solutions can be kept at 2-8°C.

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following are generalized protocols that can be adapted for the study of this compound's solubility and stability.

Solubility Determination Protocol

Objective: To determine the solubility of this compound in a specific solvent.

Materials:

  • This compound (lyophilized powder)

  • Solvent of interest (e.g., water, DMSO, ethanol, PBS)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 214 nm or 280 nm)

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

  • Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. Use a vortex mixer and/or sonicator to aid dissolution.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Prepare a series of dilutions of the filtered supernatant.

  • Analyze the diluted samples by HPLC to determine the concentration of this compound.

  • The solubility is the concentration of the saturated solution.

Forced Degradation Study Protocol

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound solution of known concentration

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

Procedure:

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature for a defined period. Neutralize the solution before analysis.

  • Oxidation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period.

  • Thermal Degradation: Store the this compound solution (and solid sample) in an oven at an elevated temperature (e.g., 60°C) for a defined period.

  • Photostability: Expose the this compound solution (and solid sample) to light in a photostability chamber according to ICH guidelines.

  • Analysis: At each time point, analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the intact peptide from its degradation products). Use a DAD to check for peak purity and an MS detector to identify the mass of potential degradation products.

Signaling Pathway and Visualization

This compound exerts its biological effects by activating the somatostatin receptor 1 (sst1). The binding of this compound to sst1 initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase.

CH275_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Caption: Signaling pathway of this compound via the sst1 receptor.

Conclusion

This compound is a valuable research tool with a defined solubility profile in aqueous and organic solvents. While specific stability data is limited, understanding the general degradation pathways of peptides allows for appropriate handling and storage to maintain its integrity. The experimental protocols and signaling pathway information provided in this guide serve as a foundation for researchers and drug development professionals working with this potent sst1 agonist. Further studies are warranted to fully characterize the stability and degradation products of this compound under various pharmaceutically relevant conditions.

References

Unraveling the Molecular Intricacies of MS-275 (Entinostat): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The designation "CH 275" is ambiguous in scientific literature, potentially referring to multiple distinct compounds. This guide focuses on the well-characterized Class I histone deacetylase (HDAC) inhibitor, MS-275 , also known as Entinostat (SNDX-275) . This compound has been the subject of extensive preclinical and clinical investigation, particularly in oncology.

This technical whitepaper provides a comprehensive overview of the molecular pathways modulated by MS-275, intended for researchers, scientists, and professionals in drug development. The content herein details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for studying its effects, and visualizes its signaling cascades.

Core Mechanism of Action: Selective HDAC Inhibition

MS-275 is a synthetic benzamide (B126) derivative that functions as a potent and selective inhibitor of Class I histone deacetylases, with particular activity against HDAC1 and HDAC3.[1][2] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histones, leading to a more condensed chromatin structure and transcriptional repression.[3] By inhibiting Class I HDACs, MS-275 induces hyperacetylation of histones, which relaxes the chromatin structure and allows for the transcriptional activation of a specific set of genes.[4][5] This epigenetic modulation is the primary mechanism through which MS-275 exerts its cellular effects.[3]

Beyond histones, MS-275 can also affect the acetylation status and function of non-histone proteins, including transcription factors and signaling molecules, further contributing to its diverse biological activities.[3][5]

Quantitative Data Summary

The inhibitory activity of MS-275 against various HDAC isoforms and its anti-proliferative effects on different cancer cell lines have been quantified in numerous studies. The following tables summarize this key data.

Table 1: Inhibitory Activity of MS-275 against HDAC Isoforms

HDAC IsoformIC50 ValueSource
HDAC10.18 µM - 0.51 µM[1][2][6]
HDAC20.453 µM[2]
HDAC30.248 µM - 1.7 µM[1][2][6]
HDAC4>100 µM[1]
HDAC6>100 µM[1][6]
HDAC844.9 µM[6]
HDAC10>100 µM[1]

Table 2: Anti-proliferative Activity of MS-275 in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueKey Molecular EffectsSource
U937, HL-60, K562, JurkatLeukemiaDose-dependentG1 arrest, differentiation (low dose); Apoptosis (high dose)[1][7][8]
MOLM13, MV4-11Acute Myeloid Leukemia (FLT3-ITD)< 1 µMFLT3 degradation, inactivation of Akt, ERK, STAT5[9]
HD-LM2, L-428, KM-H2Hodgkin LymphomaSub-micromolar to low micromolarApoptosis, p21 upregulation, XIAP downregulation[10][11]
A2780, Calu-3, HT-29, etc.Various Solid Tumors41.5 nM - 4.71 µMProliferation inhibition[1]

Key Signaling Pathways and Molecular Effects

The inhibition of Class I HDACs by MS-275 triggers a cascade of downstream events that culminate in cell cycle arrest, differentiation, and apoptosis.

Histone Hyperacetylation and Gene Expression

The primary molecular event following MS-275 treatment is the accumulation of acetylated histones, particularly H3 and H4.[10] This leads to the reactivation of silenced tumor suppressor genes and other genes involved in cell cycle control and differentiation.[3][5]

cluster_acetylation Acetylation State MS275 MS-275 (Entinostat) HDAC1_3 HDAC1 / HDAC3 MS275->HDAC1_3 Inhibition Histones Histones (Lysine residues) HDAC1_3->Histones Deacetylation AcetylatedHistones Hyperacetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) OpenChromatin->GeneExpression MS275 MS-275 HDAC_inhibition HDAC Inhibition & Histone Hyperacetylation MS275->HDAC_inhibition p21_gene p21 Gene Transcription HDAC_inhibition->p21_gene p21_protein p21 Protein p21_gene->p21_protein CDK CDK4/6 - Cyclin D CDK2 - Cyclin E p21_protein->CDK Inhibition pRb pRb Phosphorylation CDK->pRb E2F E2F Release pRb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition MS275 MS-275 (High Conc.) ROS Reactive Oxygen Species (ROS) Generation MS275->ROS Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) MS275->Bcl2 Downregulation Mito Mitochondrial Damage (Loss of ΔΨm) ROS->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Bcl2->Mito Inhibits cluster_assays Downstream Assays Start Cell Culture & MS-275 Treatment Harvest Harvest Cells Start->Harvest Viability Cell Viability (MTT Assay) Harvest->Viability Apoptosis Apoptosis (Annexin V/PI) Harvest->Apoptosis CellCycle Cell Cycle (PI Staining) Harvest->CellCycle Western Protein Expression (Western Blot) Harvest->Western

References

CH 275 patent and intellectual property

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Patent and Intellectual Property Landscape of MS-275 (Entinostat)

Clarification on "CH 275" : Initial searches for "this compound" revealed ambiguity, with references pointing to both a somatostatin (B550006) agonist and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). Given the extensive documentation and clinical development history associated with MS-275, this guide will focus on this compound, as it aligns best with the interests of researchers, scientists, and drug development professionals.

Introduction to MS-275 (Entinostat)

MS-275, also known as Entinostat or SNDX-275, is an orally bioavailable, potent, and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat alters the acetylation status of histones and other non-histone proteins, leading to the modulation of gene expression. This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making Entinostat a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.[2][3]

Intellectual Property Landscape

The intellectual property surrounding Entinostat is robust, with numerous patents covering its composition of matter, manufacturing processes, and methods of use. A key patent in the United States, Application Serial No. 12/549458, specifically covers the novel polymorph Form B of Entinostat.[4] This patent provides market exclusivity for this stable crystalline form of the drug. Similar patent protection for this polymorph has been granted in the United Kingdom (application GB0907347.9) and filed for under the Patent Cooperation Treaty (PCT), extending its potential protection to numerous other countries.[5] Syndax Pharmaceuticals holds a significant portfolio of at least 36 issued patents and pending applications related to Entinostat, covering its use in combination with other drugs for various cancer indications.[5] These patents are crucial for protecting the commercial development of Entinostat and provide a framework for its strategic application in oncology.

Quantitative Data from Clinical Trials

Entinostat has been evaluated in numerous clinical trials across various cancer types. The following tables summarize key quantitative data from some of these studies.

Table 1: Pharmacokinetic Parameters of Entinostat

ParameterValuePopulationClinical Trial Identifier
Maximum Tolerated Dose (MTD) 5 mg (weekly)Chinese postmenopausal women with HR+/HER2- MBC-
Peak Serum Concentration (Cmax) Dose-proportional increaseChinese postmenopausal women with HR+/HER2- MBC-
Area Under the Curve (AUC) Dose-proportional increaseChinese postmenopausal women with HR+/HER2- MBC-
Time to Cmax (Tmax) 0.5 - 24 hoursPediatric patients with recurrent/refractory solid tumorsNCT02780804[6]
Terminal Half-life (t1/2) ~34 hoursPediatric patients with recurrent/refractory solid tumors-

Table 2: Efficacy of Entinostat in Combination Therapy for Hormone Receptor-Positive (HR+) Advanced Breast Cancer (ABC)

EndpointEntinostat + Exemestane (B1683764)Placebo + ExemestaneHazard Ratio (95% CI)P-valueClinical Trial Identifier
Median Progression-Free Survival (PFS) 6.32 months3.72 months0.76 (0.58-0.98)0.046NCT03538171[7]
Median Overall Survival (OS) 28.1 months19.8 months0.59 (0.36-0.97)0.036ENCORE 301

Table 3: Common Grade ≥3 Adverse Events in Entinostat Clinical Trials

Adverse EventFrequency (Entinostat + Exemestane)Frequency (Placebo + Exemestane)Clinical Trial Identifier
Neutropenia 43.8%Not reportedNCT03538171[7]
Thrombocytopenia 8.5%Not reportedNCT03538171[7]
Leukopenia 6.4%Not reportedNCT03538171[7]
Fatigue 5%Not reportedPhase II study of AZA and entinostat[3]
Hypophosphatemia 5%Not reportedPhase II study of AZA and entinostat[3]

Key Experimental Protocols

Cell-Based Assays for HDAC Inhibition

Objective: To determine the inhibitory activity of Entinostat against specific HDAC enzymes.

Methodology:

  • Enzyme Source: Recombinant human HDAC1 and HDAC3 are used.

  • Substrate: A commercially available fluorogenic HDAC substrate, such as Fluor de Lys®-SIRT1 (Boc-Lys(Ac)-AMC), is utilized.

  • Assay Buffer: A typical buffer consists of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl2.

  • Procedure:

    • Varying concentrations of Entinostat are pre-incubated with the HDAC enzyme in the assay buffer for 15 minutes at 30°C.

    • The fluorogenic substrate is added to initiate the reaction.

    • The reaction is incubated for a specified time (e.g., 60 minutes) at 30°C.

    • A developer solution containing a trypsin-like protease is added to stop the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).

    • Fluorescence is measured using a microplate reader with excitation at 360 nm and emission at 460 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the Entinostat concentration and fitting the data to a sigmoidal dose-response curve. Entinostat inhibits HDAC1 and HDAC3 with IC50 values of 0.51 μM and 1.7 μM, respectively.[1]

Western Blot Analysis for Protein Acetylation and Signaling Pathway Modulation

Objective: To assess the effect of Entinostat on histone acetylation and the expression of proteins in key signaling pathways.

Methodology:

  • Cell Culture and Treatment: Cancer cell lines (e.g., human leukemia cells) are cultured and treated with various concentrations of Entinostat for different time points.

  • Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with primary antibodies against acetylated histones (e.g., acetyl-H3, acetyl-H4), total histones, and proteins of interest in signaling pathways (e.g., p21, cyclin D1, Akt, ERK, STAT5).[8]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

MS-275 Mechanism of Action in Leukemia Cells

MS275_Leukemia_Pathway MS275 MS-275 (Entinostat) HDAC1_3 HDAC1/3 Inhibition MS275->HDAC1_3 ROS Reactive Oxygen Species (ROS) Generation MS275->ROS Histone_Acetylation Histone Hyperacetylation HDAC1_3->Histone_Acetylation p21_Induction p21CIP1/WAF1 Induction Histone_Acetylation->p21_Induction G1_Arrest G1 Cell Cycle Arrest p21_Induction->G1_Arrest Differentiation Cell Differentiation G1_Arrest->Differentiation Apoptosis Apoptosis Mitochondria Mitochondrial Pathway Activation ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis

Caption: MS-275 induces G1 arrest, differentiation, and apoptosis in leukemia cells.

Experimental Workflow for Assessing MS-275 Efficacy in a Xenograft Model

Xenograft_Workflow Start Tumor Cell Implantation (e.g., Breast Cancer Cells) Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Treatment Treatment Initiation (MS-275 +/- Combination Agent) Tumor_Growth->Treatment Monitoring Tumor Volume Measurement & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarker Analysis) Monitoring->Endpoint

Caption: Workflow for in vivo evaluation of MS-275 in a xenograft model.

Logical Relationship of MS-275 Patent Protection

Patent_Protection Composition Composition of Matter (MS-275) Polymorph Polymorph Form B Patent Composition->Polymorph Manufacturing Manufacturing Process Patent Composition->Manufacturing Use Method of Use Patents (Combination Therapies) Composition->Use Exclusivity Market Exclusivity Polymorph->Exclusivity Manufacturing->Exclusivity Use->Exclusivity

Caption: Interrelation of patents providing market exclusivity for MS-275.

References

Methodological & Application

Application Notes and Protocols for CH 275 (MS-275, Entinostat) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275, also known as MS-275 and Entinostat (B1683978), is a potent and selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat leads to the accumulation of acetylated histones, altering chromatin structure and modulating the transcription of genes involved in critical cellular processes.[2][3] In numerous cancer cell lines, this activity results in cell cycle arrest, induction of apoptosis, and the generation of reactive oxygen species (ROS), highlighting its therapeutic potential as an anti-cancer agent.[4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological effects.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of Class I HDACs. This leads to hyperacetylation of histones, which in turn results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes that are often silenced in cancer cells. One of the key genes upregulated by this compound is CDKN1A, which encodes the p21 protein.[2] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M phases.[6][7]

Furthermore, this compound treatment has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by the accumulation of intracellular ROS, leading to mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a caspase cascade, including caspase-9 and the executioner caspase-3.[4][8] Activated caspase-3 then cleaves critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][9] The regulation of pro- and anti-apoptotic proteins of the Bcl-2 family also plays a role in this compound-induced apoptosis.[2]

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay MethodReference
MOLM13Acute Myeloid Leukemia< 1MTT Assay
MV4-11Biphenotypic Leukemia< 1MTT Assay
U937Histiocytic Lymphoma~1 (for growth inhibition)Not Specified[4]
HL-60Promyelocytic LeukemiaNot SpecifiedNot Specified[4]
K562Chronic Myelogenous LeukemiaNot SpecifiedNot Specified[4]
JurkatT-cell LeukemiaNot SpecifiedNot Specified[4]
HD-LM2Hodgkin Lymphoma~0.5MTS Assay[10]
L-428Hodgkin Lymphoma~0.8MTS Assay[10]
KM-H2Hodgkin Lymphoma~1.0MTS Assay[10]
S180Sarcoma~5.0CCK-8 Assay[11]
H22Hepatoma~5.0CCK-8 Assay[11]
Table 2: Induction of Apoptosis by this compound in Leukemia and Lymphoma Cell Lines
Cell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Annexin V+)Reference
U937548~70%[4]
S1802.53617.4%[11]
S1801036>50%[11]
H222.53626.5%[11]
H221036>50%[11]
HD-LM2172Significant Increase[10]
L-428172Significant Increase[10]
KM-H2172Significant Increase[10]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (Entinostat) stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and dilute the cell suspension to the desired concentration (e.g., 5 x 10⁴ cells/mL).

    • Seed 100 µL of the cell suspension (containing approximately 5,000 cells) into each well of a 96-well plate.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5%.

    • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Assay:

    • Following the incubation period, add 10 µL of the CCK-8 solution to each well.[12] Be careful to avoid introducing air bubbles.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[12]

    • Calculate the cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry

This protocol details the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometric analysis.

Materials:

  • Cells treated with this compound and control cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the desired concentrations of this compound for the appropriate duration.

    • Harvest both adherent and suspension cells. For adherent cells, use a gentle cell dissociation method (e.g., trypsin-EDTA), and neutralize the trypsin with medium containing serum.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS, centrifuging between washes.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[14]

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[14]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[14]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[14]

    • Add 5 µL of PI solution.[14]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

Western Blot for Cleaved Caspase-3 and Cleaved PARP

This protocol outlines the detection of key apoptotic markers, cleaved caspase-3 and cleaved PARP, by Western blotting.

Materials:

  • Cells treated with this compound and control cells

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Caspase-3 and PARP (that recognize both full-length and cleaved forms)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Prepare protein samples by mixing 20-40 µg of protein with Laemmli buffer and boiling for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against caspase-3 and PARP overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Identify the bands corresponding to full-length procaspase-3 (~35 kDa), cleaved caspase-3 (~17/19 kDa), full-length PARP (~116 kDa), and cleaved PARP (~89 kDa).[15][16]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the measurement of intracellular ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA).

Materials:

  • Cells treated with this compound and control cells

  • H₂DCFDA stock solution (in DMSO)

  • Serum-free culture medium (phenol red-free is recommended)

  • PBS or HBSS

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Preparation and Staining:

    • Seed and treat cells as required for your experiment.

    • Wash the cells once with warm PBS or HBSS.[13]

    • Resuspend the cells in warm PBS or HBSS containing 5-10 µM H₂DCFDA.[13]

    • Incubate for 30 minutes at 37°C in the dark.[13]

  • This compound Treatment (if not pre-treated):

    • After incubation with the probe, wash the cells once with warm PBS or HBSS.

    • Resuspend the cells in medium containing the desired concentrations of this compound.

    • Incubate for the desired treatment time.

  • Data Acquisition:

    • Flow Cytometry: Analyze the cells on a flow cytometer, typically using the FITC channel (excitation ~488 nm, emission ~525 nm).

    • Microplate Reader: After staining and treatment in a 96-well plate (preferably black with a clear bottom), measure the fluorescence intensity at an excitation of ~495 nm and an emission of ~529 nm.[6]

    • Include a positive control (e.g., cells treated with a known ROS inducer like H₂O₂) and an unstained control.

Mandatory Visualization

CH275_Signaling_Pathway cluster_epigenetic Epigenetic Regulation CH275 This compound (Entinostat) HDAC1_3 HDAC1/3 CH275->HDAC1_3 Inhibition Acetylation Histone Hyperacetylation ROS Increased Intracellular ROS CH275->ROS Histones Histones HDAC1_3->Histones Deacetylation p21 p21 (CDKN1A) Upregulation Acetylation->p21 CellCycleArrest G1/S & G2/M Cell Cycle Arrest p21->CellCycleArrest Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound (Entinostat) leading to cell cycle arrest and apoptosis.

Experimental_Workflow Start Start: Cell Culture Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis WesternBlot Western Blot (Cleaved Caspase-3, PARP) Treatment->WesternBlot ROS ROS Measurement (H2DCFDA) Treatment->ROS Analysis Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis WesternBlot->Analysis ROS->Analysis

Caption: General experimental workflow for assessing the effects of this compound in cell culture.

References

Application Notes and Protocols for CH 275 and MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The query "CH 275" is ambiguous and may refer to two distinct research compounds. This document provides detailed information for both: This compound , a somatostatin (B550006) receptor 1 (sst1) agonist, and MS-275 (Entinostat) , a histone deacetylase (HDAC) inhibitor. Researchers should verify the specific compound relevant to their work.

Part 1: this compound (Somatostatin Receptor 1 Agonist)

Application Notes

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] It has demonstrated potential in preclinical research, particularly in the context of Alzheimer's disease.[1] Its mechanism of action involves binding to sst1, which can lead to the activation of neprilysin, an enzyme involved in the degradation of amyloid-β plaques.[1]

Quantitative Data Summary
Parameter Value Receptor Specificity Reference
Binding Affinity (Ki) 52 nMsst1[1]
IC50 30.9 nMsst1[1]
345 nMsst3[1]
>1 μMsst4[1]
>10 μMsst2[1]
>10 μMsst5[1]

Table 1: Receptor Binding and Potency of this compound.

Experimental Model Dosage/Concentration Administration Route Observed Effects Reference
Primary neuron-based cell culture system (wildtype hippocampal, cortical, and striatal neurons)100 nMIn vitroActivation of neprilysin activity[1]
2-month-old AppNL-G-F miceNot specifiedDirect injection into the Lacunosum molecular layer (Lmol) of the hippocampusIncreased expression of neprilysin in the hippocampus, reduction in Aβ plaque load[1]

Table 2: Preclinical Dosage and Effects of this compound.

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Alzheimer's Disease

This protocol is based on the methodology described for AppNL-G-F mice.[1]

1. Animal Model:

  • Use 2-month-old AppNL-G-F mice, which begin to exhibit Aβ plaques at this age.[1]

2. Reagent Preparation:

  • Reconstitute this compound in a sterile, biocompatible vehicle suitable for direct brain injection. The exact concentration for injection needs to be determined based on the desired final dosage in the target tissue.

  • Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1]

3. Surgical Procedure and Administration:

  • Anesthetize the mice using an appropriate anesthetic protocol.

  • Secure the mouse in a stereotaxic frame.

  • Perform a craniotomy to expose the hippocampus.

  • Using a microinjection syringe, directly inject the prepared this compound solution into the Lacunosum molecular layer (Lmol) of the hippocampus.

  • The volume of injection should be carefully controlled to avoid tissue damage.

4. Post-operative Care and Treatment Schedule:

  • Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • The study cited involved treatment for four months.[1] The frequency of administration (e.g., single injection, repeated injections) should be defined by the experimental design.

5. Endpoint Analysis:

  • After the treatment period, euthanize the mice and harvest the brain tissue.

  • Perform immunohistochemistry or other relevant assays to assess the expression of neprilysin and the Aβ plaque load in the hippocampus.

Visualizations

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates Neprilysin Neprilysin Activity sst1->Neprilysin Increases Abeta Amyloid-β Plaque Degradation Neprilysin->Abeta Promotes

Caption: Signaling pathway of this compound in Alzheimer's disease models.

Part 2: MS-275 (Entinostat) (Histone Deacetylase Inhibitor)

Application Notes

MS-275, also known as Entinostat, is a histone deacetylase (HDAC) inhibitor with selectivity for Class I HDACs, particularly HDAC1 and HDAC3.[2][3] It has demonstrated anti-tumor activity in a range of preclinical models and has been investigated in clinical trials for various malignancies.[2][4][5] Its mechanism of action involves the inhibition of HDACs, leading to the accumulation of acetylated proteins, such as histones and p21, which in turn can induce cell cycle arrest, differentiation, and apoptosis.[2][3][6]

Quantitative Data Summary
Parameter Value Target Reference
IC50 0.51 μMHDAC1 (cell-free assay)[2]
1.7 μMHDAC3 (cell-free assay)[2]
>100 μMHDACs 4, 6, 8, 10[2]

Table 3: Inhibitory Potency of MS-275 (Entinostat).

Cell Line Cancer Type IC50 Reference
A2780Ovarian41.5 nM - 4.71 μM (range across multiple lines)[2]
Calu-3Lung"[2]
HL-60Leukemia"[2]
K562Leukemia"[2]
St-4Gastric"[2]
HT-29Colon"[2]
KB-3-1Cervical"[2]
Capan-1Pancreatic"[2]
4-1StGastric"[2]
HCT-15Colon"[2]
U937LeukemiaPotent inhibition[2]
JurkatLeukemiaPotent inhibition[2]

Table 4: In Vitro Anti-proliferative Activity of MS-275 (Entinostat) in Human Tumor Cell Lines.

Experimental Model Dosage Administration Route Observed Effects Reference
Human tumor xenografts (nude mice)49 mg/kgNot specifiedSignificant anti-tumor activity (except in HCT-15)[2]
Renal cell carcinoma xenograft model (with IL-2)Not specifiedNot specifiedEnhanced anti-tumor activity, decreased T regulatory cells[2]
Diet-induced obese (DIO) mice (with liraglutide)Not specifiedNot specifiedPotentiated glucose-stimulated insulin (B600854) secretion, decreased body weight[7]

Table 5: In Vivo Efficacy of MS-275 (Entinostat) in Animal Models.

Parameter Value Reference
Patient Population Refractory solid tumors and lymphoid malignancies[4][5]
Dosage Schedule Once weekly for 4 weeks of a 6-week cycle[4][5]
Maximum Tolerated Dose (MTD) 6 mg/m² (administered with food)[4][5]
Dose-Limiting Toxicities (Grade 3) Reversible hypophosphatemia, hyponatremia, and hypoalbuminemia[5]
Pharmacokinetics (Tmax) 0.5 to 24 hours[5]
Pharmacokinetics (Terminal Half-life) 33.9 ± 26.2 hours[5]

Table 6: Summary of Phase I Clinical Trial of MS-275 (Entinostat).

Experimental Protocols

Protocol 2: In Vitro HDAC Assay

This protocol is based on the methodology described for assessing HDAC inhibition by MS-275.[2]

1. Enzyme and Substrate Preparation:

  • Dilute recombinant human HDACs (e.g., HDAC1, HDAC3) in HDAC buffer.

  • Prepare a substrate solution in HDAC buffer.

2. Assay Procedure:

  • In a suitable assay plate, mix 60 μL of HDAC buffer with 10 μL of the diluted enzyme solution.

  • Add various concentrations of MS-275 or a vehicle control.

  • Incubate at 30°C.

  • Start the reaction by adding 30 μL of the substrate solution.

  • Incubate for 30 minutes at 30°C.

3. Reaction Termination and Detection:

  • Stop the reaction by adding 100 μL of a trypsin solution (e.g., 10 mg/ml trypsin in 50 mM Tris-HCl [pH 8.0], 100 mM NaCl, 2 μM TSA).

  • The specific detection method will depend on the substrate used (e.g., fluorescent or colorimetric readout).

4. Data Analysis:

  • Measure the signal for each concentration of MS-275.

  • Calculate the percent inhibition relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

MS275_Mechanism_of_Action cluster_0 MS275 MS-275 (Entinostat) HDAC1_3 HDAC1, HDAC3 MS275->HDAC1_3 Inhibits Histone_Acetylation Increased Histone Acetylation p21 p21 Accumulation Cell_Cycle Cell Cycle Progression Histone_Acetylation->Cell_Cycle Alters Gene Expression p21->Cell_Cycle Inhibits G1_Arrest G1 Phase Arrest Cell_Cycle->G1_Arrest Leads to

Caption: Mechanism of action of MS-275 (Entinostat).

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Refractory Solid Tumors & Lymphoid Malignancies) Dose_Escalation Dose Escalation Cohorts Patient_Recruitment->Dose_Escalation Treatment_Cycle Oral MS-275 Weekly for 4 Weeks (6-Week Cycle) Dose_Escalation->Treatment_Cycle Toxicity_Monitoring Monitor for Dose-Limiting Toxicities Treatment_Cycle->Toxicity_Monitoring MTD_Determination Determine Maximum Tolerated Dose (MTD) Toxicity_Monitoring->MTD_Determination

Caption: Phase I clinical trial workflow for MS-275 (Entinostat).

References

Section 1: MS-275 (Entinostat) in High-Throughput Screening Assays

References

Application Note: Evaluating the Efficacy of CH 275 in a Preclinical Glioblastoma Disease Model X

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glioblastoma (GBM) is an aggressive primary brain tumor with a poor prognosis, underscoring the urgent need for novel therapeutic agents. Disease Model X, a patient-derived xenograft (PDX) model of GBM, faithfully recapitulates the genomic and histopathological features of the human disease. A key signaling cascade, the "Growth Factor Receptor-Kinase Z (GFR-KZ)" pathway, is frequently hyperactivated in GBM, driving tumor proliferation and survival. CH 275 is a potent and highly selective small molecule inhibitor of Kinase Z (KZ). This document provides detailed protocols for evaluating the therapeutic potential of this compound in Disease Model X, from initial in vitro characterization to in vivo efficacy studies.

Mechanism of Action: this compound

This compound selectively binds to the ATP-binding pocket of Kinase Z, preventing its phosphorylation and subsequent activation. This action blocks the downstream signaling cascade that promotes cell cycle progression and inhibits apoptosis, making it a targeted therapy for tumors dependent on the GFR-KZ pathway.

GFR_KZ_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) KZ Kinase Z (KZ) GFR->KZ Activates DownstreamKinase Downstream Kinase KZ->DownstreamKinase Phosphorylates TF Transcription Factors DownstreamKinase->TF CH275 This compound CH275->KZ Inhibits GeneExpression Gene Expression (Proliferation, Survival) TF->GeneExpression

Caption: The GFR-KZ signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro: Cell Viability Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in GBM cells derived from Disease Model X.

Methodology:

  • Cell Culture: Culture Disease Model X-derived GBM cells in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and essential growth factors at 37°C in a 5% CO₂ incubator.

  • Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and perform a non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

In Vitro: Western Blot for Target Engagement

This protocol confirms that this compound inhibits the phosphorylation of KZ's direct downstream target (p-Substrate Y).

Methodology:

  • Cell Culture & Treatment: Seed 2x10⁶ Disease Model X cells in 6-well plates. After 24 hours, treat the cells with this compound at various concentrations (e.g., 0x, 1x, 5x, 10x IC50) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein per lane onto a 10% polyacrylamide gel and run until adequate separation is achieved.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with primary antibodies for p-Substrate Y and total Substrate Y overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody & Imaging: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate and a chemiluminescence imaging system.

Overall Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound inhibits GBM invitro Phase 1: In Vitro Validation start->invitro ic50 IC50 Determination (Viability Assay) invitro->ic50 western Target Engagement (Western Blot) invitro->western invivo Phase 2: In Vivo Efficacy ic50->invivo western->invivo pdx Establish Disease Model X (PDX Tumors) invivo->pdx treatment Treat with this compound vs. Vehicle pdx->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Weight, IHC) monitoring->endpoint conclusion Conclusion: Assess Therapeutic Potential endpoint->conclusion

Caption: High-level workflow from in vitro validation to in vivo efficacy studies.

In Vivo: Efficacy Study in Disease Model X

This protocol assesses the anti-tumor activity of this compound in a GBM PDX mouse model.

Methodology:

  • Animal Husbandry: Use 6-8 week old immunodeficient mice (e.g., NOD/SCID). House them in a pathogen-free facility, adhering to all institutional animal care guidelines.

  • Tumor Implantation: Subcutaneously implant 5x10⁶ Disease Model X-derived GBM cells (resuspended in Matrigel) into the flank of each mouse.

  • Tumor Growth & Randomization: Allow tumors to grow to an average volume of 150-200 mm³. Randomize mice into two groups (n=10 per group): Vehicle control and this compound treatment.

  • Drug Administration:

    • Vehicle Group: Administer the vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water) daily via oral gavage.

    • Treatment Group: Administer this compound, formulated in the vehicle, at a predetermined dose (e.g., 50 mg/kg) daily via oral gavage.

  • Monitoring: Measure tumor volume with calipers twice a week using the formula: Volume = (Length x Width²)/2. Monitor animal body weight and general health status concurrently.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Tissue Collection: At the study's end, euthanize the mice, excise the tumors, and measure their final weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen for pharmacodynamic analysis.

Data Summary

Table 1: In Vitro Cytotoxicity of this compound

This table summarizes the hypothetical IC50 values of this compound against GBM cells from Disease Model X and two other GBM patient-derived cell lines.

Cell LineGenetic ProfileThis compound IC50 (nM)
Disease Model X GFR Amplification, KZ Mutation 15.2
GBM-Line 2Wild-Type GFR/KZ875.4
GBM-Line 3GFR Amplification45.8
Table 2: In Vivo Efficacy of this compound in Disease Model X

This table presents the hypothetical results from the in vivo study after 21 days of treatment.

Treatment GroupNMean Final Tumor Volume (mm³) Standard Deviation (mm³) Tumor Growth Inhibition (%)
Vehicle Control101850210-
This compound (50 mg/kg) 10 425 95 77%

Logical Framework

Logical_Framework A This compound Administered In Vivo B Inhibition of Kinase Z (KZ) A->B Leads to C Decreased Proliferation Increased Apoptosis B->C Results in D Reduced Tumor Growth in Disease Model X C->D Causes

Caption: Logical relationship from drug action to the observed therapeutic outcome.

Application Note: CH 275 for Protein Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275 is a synthetic peptide analog of somatostatin (B550006) that functions as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] All five subtypes of the somatostatin receptor (sst1-sst5) are G protein-coupled receptors (GPCRs) that mediate a variety of cellular processes.[2] Due to its high selectivity for sst1, this compound is a valuable tool for investigating the specific physiological roles of this receptor subtype and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the use of this compound in protein binding assays, along with relevant signaling pathway information.

Signaling Pathway

Upon binding to the sst1 receptor, this compound initiates a signaling cascade through a pertussis toxin-sensitive G-protein.[3][4][5] This activation can lead to the modulation of downstream effectors, including the MAP kinase cascade, which plays a role in regulating cell proliferation.[3][6]

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds G_protein Gi/o Protein sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_Cascade MAP Kinase Cascade G_protein->MAPK_Cascade Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) cAMP->Cellular_Response MAPK_Cascade->Cellular_Response

Caption: Signaling pathway of this compound upon binding to the sst1 receptor.

Quantitative Data

The binding affinity of this compound has been characterized for various human somatostatin receptor subtypes. The data clearly demonstrates its high selectivity for sst1.

CompoundReceptor SubtypeK_i (nM)IC_50 (nM)
This compound hsst15230.9
hsst2>10,000>10,000
hsst3-345
hsst4->1,000
hsst5>10,000>10,000
Data sourced from MedChemExpress.[1]

Experimental Protocols

The following is a general protocol for a competitive radioligand binding assay to determine the affinity of a test compound (like this compound) for the sst1 receptor. This protocol can be adapted based on specific laboratory conditions and available reagents.

Experimental Workflow: Competitive Radioligand Binding Assay

Competitive_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare sst1-expressing cell membranes or whole cells Incubate Incubate receptor preparation with radioligand and varying concentrations of this compound Receptor_Prep->Incubate Ligand_Prep Prepare radioligand (e.g., [125I]-Somatostatin) and serial dilutions of this compound Ligand_Prep->Incubate Separate Separate bound from free radioligand (e.g., via filtration) Incubate->Separate Detect Quantify bound radioactivity (e.g., using a scintillation counter) Separate->Detect Analyze Analyze data to determine IC50 and Ki values Detect->Analyze

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology

1. Materials and Reagents:

  • Receptor Source: Cell membranes or whole cells stably expressing the human sst1 receptor.

  • Radioligand: A suitable radiolabeled somatostatin analog that binds to sst1 (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14). The concentration used should be close to its K_d value for the sst1 receptor.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled sst1 agonist (e.g., unlabeled somatostatin or this compound itself) to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail and Counter.

2. Procedure:

  • Assay Setup:

    • Prepare assay tubes for total binding, non-specific binding, and competitive binding with a range of this compound concentrations.

    • To each tube, add the assay buffer.

    • For competitive binding tubes, add the serially diluted this compound.

    • For non-specific binding tubes, add the high concentration of the unlabeled ligand.

    • For total binding tubes, add the vehicle control.

  • Incubation:

    • Add the radioligand to all tubes.

    • Add the receptor preparation to all tubes to initiate the binding reaction.

    • Incubate at a specified temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium. This time should be optimized in preliminary kinetic experiments.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through the glass fiber filters using the cell harvester.

    • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Conclusion

This compound is a highly selective sst1 agonist that serves as an indispensable tool for elucidating the specific functions of the sst1 receptor. The provided data and protocols offer a framework for researchers to design and execute robust protein binding assays to further characterize the interactions of this and other compounds with the somatostatin receptor system.

References

Application Notes and Protocols for Fluorescence Microscopy: Investigating the Cellular Effects of CH 275

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "CH 275" is associated with at least two distinct chemical entities investigated in cancer research: a novel synthesized benzoxazole (B165842) derivative, herein referred to as Compound 275# , and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) . Both compounds are potent molecules with significant anti-cancer properties, and fluorescence microscopy is a critical tool for elucidating their mechanisms of action.

These application notes provide detailed protocols for utilizing fluorescence microscopy to study the cellular effects of both Compound 275# and MS-275. The methodologies focus on indirect fluorescence assays, where fluorescent probes are used to visualize the biological consequences of compound treatment, rather than imaging the intrinsic fluorescence of the compounds themselves.

Part 1: Compound 275# - A Novel Benzoxazole Derivative

Compound 275# is a recently synthesized molecule that has demonstrated inhibitory effects on colorectal cancer (CRC) cells.[1][2] Its mechanism of action involves the generation of intracellular reactive oxygen species (ROS), which in turn triggers mitochondria-mediated apoptosis and autophagy.[1][2] Fluorescence microscopy is instrumental in visualizing these key events.

Key Applications in Fluorescence Microscopy
  • Detection of Intracellular Reactive Oxygen Species (ROS): Visualizing the increase in ROS levels within cells upon treatment with Compound 275#.

  • Measurement of Mitochondrial Membrane Potential (ΔΨm): Assessing mitochondrial depolarization, a hallmark of apoptosis, induced by the compound.

Quantitative Data Summary
ParameterFluorescent ProbePurposeTypical Observation with Compound 275#
Intracellular ROS LevelsDCFH-DATo quantify the generation of reactive oxygen species.Time and dose-dependent increase in green fluorescence.[1]
Mitochondrial Membrane Potential (ΔΨm)JC-1To measure the integrity of the mitochondrial membrane potential.A shift from red to green fluorescence, indicating mitochondrial depolarization.[1]
Experimental Protocols

Protocol 1: Detection of Intracellular ROS using DCFH-DA

This protocol describes the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect ROS in cells treated with Compound 275#. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HCT8)

  • Compound 275#

  • DCFH-DA (5 mM stock in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~488/525 nm)

  • 96-well black, clear-bottom imaging plates

Procedure:

  • Cell Seeding: Seed HCT116 or HCT8 cells into a 96-well black, clear-bottom plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of Compound 275# for the desired time points (e.g., 24 hours). Include a vehicle-only control group.

  • DCFH-DA Staining: a. Remove the culture medium and wash the cells once with warm PBS. b. Prepare a 10 µM working solution of DCFH-DA in serum-free medium. c. Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

  • Imaging: Add fresh PBS or culture medium to the wells. Image the cells immediately using a fluorescence microscope. Acquire images of the green fluorescence, which indicates the level of intracellular ROS.

Protocol 2: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol uses the ratiometric dye JC-1 to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HCT8)

  • Compound 275#

  • JC-1 Staining Kit

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with filters for both red (e.g., TRITC/Rhodamine) and green (e.g., FITC/GFP) fluorescence.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • JC-1 Staining: a. Prepare the JC-1 staining solution according to the manufacturer's instructions. b. Remove the culture medium from the wells. c. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the staining solution and wash the cells twice with the provided washing buffer or warm PBS.

  • Imaging: Add fresh culture medium or PBS to the wells. Image the cells using a fluorescence microscope, capturing both the red and green fluorescence channels. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

Diagrams

experimental_workflow_ROS cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_imaging Imaging & Analysis seed Seed CRC Cells in 96-well Plate adhere Allow Adherence Overnight seed->adhere treat Treat with Compound 275# adhere->treat 24 hours stain Incubate with DCFH-DA treat->stain wash_stain Wash to Remove Excess Probe stain->wash_stain image Acquire Fluorescence Images wash_stain->image analyze Quantify Green Fluorescence (ROS) image->analyze

Caption: Workflow for detecting intracellular ROS.

signaling_pathway_CH275 CH275 Compound 275# ROS Intracellular ROS Accumulation CH275->ROS Mito Mitochondrial Dysfunction ROS->Mito Autophagy Autophagy Initiation ROS->Autophagy Apoptosis Mitochondria-Mediated Apoptosis Mito->Apoptosis

Caption: Signaling pathway of Compound 275#.

Part 2: MS-275 (Entinostat) - A Histone Deacetylase (HDAC) Inhibitor

MS-275 (Entinostat) is a synthetic benzamide (B126) derivative that acts as a potent inhibitor of histone deacetylases (HDACs).[3][4] By inhibiting HDACs, MS-275 leads to the hyperacetylation of histones, which in turn alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5][6] Immunofluorescence microscopy is a key technique to visualize these cellular consequences.

Key Applications in Fluorescence Microscopy
  • Detection of Histone Acetylation: Visualizing the increase in acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4) in the nucleus.

  • Analysis of Protein Expression: Quantifying changes in the expression and localization of key proteins like p21 and cleaved Caspase-3.

Quantitative Data Summary
ParameterPrimary Antibody TargetPurposeTypical Observation with MS-275
Histone AcetylationAcetyl-Histone H3/H4To measure the inhibition of HDAC activity.Increased nuclear fluorescence intensity.[5]
Cell Cycle Arrestp21WAF1/CIP1To assess the induction of cell cycle arrest.Increased nuclear fluorescence intensity.[4][6]
Apoptosis InductionCleaved Caspase-3To detect the activation of the apoptotic cascade.Increased cytoplasmic fluorescence intensity.[5]
Experimental Protocols

Protocol 3: Immunofluorescence Staining for Acetylated Histones, p21, or Cleaved Caspase-3

This protocol provides a general framework for immunofluorescence staining. Specific antibody concentrations and incubation times may need to be optimized.

Materials:

  • Cancer cell lines (e.g., leukemia cell lines like U937, HL-60)[6]

  • MS-275 (Entinostat)

  • Glass coverslips or imaging plates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-p21, anti-cleaved Caspase-3)

  • Fluorophore-conjugated secondary antibodies

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: a. Seed cells onto glass coverslips in a petri dish or directly into an imaging plate. b. Allow cells to adhere (if applicable) and then treat with desired concentrations of MS-275 for an appropriate duration (e.g., 24-48 hours).

  • Fixation: a. Remove the culture medium and wash cells with PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization: a. Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes to permeabilize the membranes. b. Wash three times with PBS.

  • Blocking: a. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary antibody in Blocking Buffer to the recommended concentration. b. Incubate the cells with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: a. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. b. Incubate for 1 hour at room temperature, protected from light.

  • Counterstaining: a. Wash the cells three times with PBS. b. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei. c. Wash twice with PBS.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an anti-fade mounting medium. b. Image the samples using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores and DAPI/Hoechst.

Diagrams

experimental_workflow_IF cluster_prep Cell Culture & Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis seed Seed Cells on Coverslips treat Treat with MS-275 seed->treat fix Fixation (4% PFA) treat->fix perm Permeabilization (Triton X-100) fix->perm block Blocking (BSA) perm->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Nuclear Counterstain (DAPI) secondary_ab->counterstain mount Mount Coverslips counterstain->mount image Acquire Fluorescence Images mount->image analyze Analyze Protein Expression/Localization image->analyze

Caption: Workflow for immunofluorescence staining.

logical_relationship_MS275 MS275 MS-275 (Entinostat) HDAC HDAC Inhibition MS275->HDAC Histone Histone Hyperacetylation HDAC->Histone Gene Altered Gene Expression Histone->Gene p21 p21 Induction Gene->p21 Apoptosis Apoptosis Induction Gene->Apoptosis Differentiation Differentiation Gene->Differentiation

Caption: Mechanism of action for MS-275.

References

Application Notes and Protocols for In Vivo Studies with CH 275 (Entinostat/MS-275)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CH 275, also known as Entinostat or MS-275, is a potent and selective, orally bioavailable inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[1] By inhibiting these enzymes, Entinostat leads to the hyperacetylation of histones, which in turn modulates gene expression, resulting in cell cycle arrest, induction of apoptosis, and differentiation in various cancer models.[2][3] These application notes provide detailed protocols for the formulation and in vivo administration of Entinostat, along with a summary of its pharmacokinetic and pharmacodynamic properties to guide preclinical research.

Mechanism of Action

Entinostat exerts its anti-tumor effects by selectively inhibiting Class I HDACs, which are often overexpressed in malignant cells. This inhibition leads to an accumulation of acetylated histones, altering chromatin structure and reactivating the transcription of silenced tumor suppressor genes. Key downstream effects include the induction of cell cycle inhibitors like p21 and p27, and the downregulation of survival pathways involving ERK and AKT.[4] Additionally, Entinostat has been shown to modulate the tumor microenvironment by affecting immune regulatory cells, enhancing anti-tumor immune responses.[5][6]

Signaling Pathway

The primary signaling pathway affected by Entinostat involves the epigenetic regulation of gene expression through histone acetylation.

Entinostat_Signaling_Pathway cluster_nucleus Nucleus Histones Histones Acetylated_Histones Acetylated_Histones Histones->Acetylated_Histones Acetylation Chromatin_Relaxation Chromatin_Relaxation Acetylated_Histones->Chromatin_Relaxation Gene_Transcription Gene_Transcription Chromatin_Relaxation->Gene_Transcription Tumor_Suppressor_Genes Tumor_Suppressor_Genes Gene_Transcription->Tumor_Suppressor_Genes Cell_Cycle_Inhibitors p21, p27 Gene_Transcription->Cell_Cycle_Inhibitors Apoptosis Apoptosis Tumor_Suppressor_Genes->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Inhibitors->Cell_Cycle_Arrest Entinostat Entinostat (MS-275) HDAC1_HDAC3 HDAC1/HDAC3 Entinostat->HDAC1_HDAC3 Inhibition HDAC1_HDAC3->Histones Deacetylation In_Vivo_Study_Workflow Start Start Tumor_Cell_Implantation Tumor Cell Implantation Start->Tumor_Cell_Implantation Tumor_Growth_Monitoring Tumor Growth Monitoring Tumor_Cell_Implantation->Tumor_Growth_Monitoring Randomization Randomization Tumor_Growth_Monitoring->Randomization Treatment_Group Treatment Group (Entinostat) Randomization->Treatment_Group Vehicle_Control_Group Vehicle Control Group Randomization->Vehicle_Control_Group Dosing Dosing (Oral Gavage) Treatment_Group->Dosing Vehicle_Control_Group->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight_Monitoring Body Weight Monitoring Dosing->Body_Weight_Monitoring Endpoint Study Endpoint Reached? Tumor_Measurement->Endpoint Body_Weight_Monitoring->Endpoint Endpoint->Dosing No Tissue_Collection Tissue Collection (Tumor, Blood, etc.) Endpoint->Tissue_Collection Yes Pharmacodynamic_Analysis Pharmacodynamic Analysis (e.g., Western Blot for Ac-H3) Tissue_Collection->Pharmacodynamic_Analysis Data_Analysis Data Analysis and Interpretation Pharmacodynamic_Analysis->Data_Analysis End End Data_Analysis->End

References

Standard Operating Procedure for Handling and Application of CH 275 (Entinostat/MS-275)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

This document provides a detailed standard operating procedure (SOP) for the handling, storage, and experimental application of CH 275, also known as Entinostat or MS-275. This compound is a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, and HDAC3.[1][2] Due to its ability to modulate gene expression, it is a compound of significant interest in cancer research, immunology, and other areas of drug development. This SOP is intended to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

Compound Identification and Properties

PropertyValue
Synonyms Entinostat, MS-275, SNDX-275
Chemical Name N-(2-Aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide
Molecular Formula C₂₁H₂₀N₄O₃
Molecular Weight 376.41 g/mol
CAS Number 209783-80-2
Appearance Solid
Solubility DMSO: ≥ 30 mg/mL; DMF: 30 mg/mL; Ethanol: 2 mg/mL

Source:[1][3][4]

Health and Safety Precautions

3.1 Hazard Identification

This compound (Entinostat) is classified as a hazardous substance.

  • Acute Toxicity, Oral (Category 3): Toxic if swallowed.[5]

  • Reproductive Toxicity (Category 1B): May damage fertility or the unborn child.[5]

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

3.2 Personal Protective Equipment (PPE)

When handling this compound in its solid form or in solution, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a properly fitted respirator is required.

3.3 Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Storage and Handling

4.1 Storage

  • Solid Compound: Store in a tightly sealed container in a dry and well-ventilated place. For long-term storage, keep at -20°C.[6][7]

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -80°C for up to one year.[4][7]

4.2 Handling

  • All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the compound is handled.[5]

Mechanism of Action

This compound is a selective inhibitor of Class I histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, which relaxes chromatin structure and allows for the transcription of previously silenced genes. This includes tumor suppressor genes such as p21WAF1/CIP1, which can lead to cell cycle arrest and apoptosis in cancer cells.[8][9]

HDAC_Inhibition_Pathway CH275 This compound (Entinostat) HDAC HDAC1, HDAC2, HDAC3 CH275->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Open Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TSG Tumor Suppressor Genes (e.g., p21) OpenChromatin->TSG Expression CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest Apoptosis Apoptosis TSG->Apoptosis

Mechanism of Action of this compound (Entinostat).

Quantitative Data

Table 1: Inhibitory Activity of this compound (Entinostat)

TargetIC₅₀
HDAC1243 nM - 0.51 µM
HDAC2453 nM
HDAC3248 nM - 1.7 µM

Source:[2][4][7][10]

Table 2: In Vitro Efficacy of this compound (Entinostat) in Cancer Cell Lines

Cell LineCancer TypeIC₅₀
MOLM13Acute Myeloid Leukemia< 1 µM
MV4-11Biphenotypic Leukemia< 1 µM
A2780Ovarian Cancer41.5 nM - 4.71 µM (range across multiple lines)
Calu-3Lung Cancer41.5 nM - 4.71 µM (range across multiple lines)
HL-60Promyelocytic Leukemia41.5 nM - 4.71 µM (range across multiple lines)
K562Chronic Myelogenous Leukemia41.5 nM - 4.71 µM (range across multiple lines)
HT-29Colorectal Cancer41.5 nM - 4.71 µM (range across multiple lines)

Source:[4][11]

Experimental Protocols

7.1 Preparation of Stock Solutions

Stock_Solution_Workflow start Start: Solid this compound weigh Weigh desired amount in a chemical fume hood start->weigh dissolve Dissolve in sterile DMSO to desired concentration (e.g., 10 mM) weigh->dissolve vortex Vortex until fully dissolved dissolve->vortex aliquot Aliquot into sterile microcentrifuge tubes vortex->aliquot store Store at -80°C aliquot->store end End: Ready-to-use aliquots store->end

Workflow for preparing this compound stock solutions.

Protocol:

  • Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) and use sterile techniques.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of solid this compound.

  • Dissolution: Add the appropriate volume of sterile dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term use.[4][7]

7.2 In Vitro Cell Viability Assay (MTS/MTT)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium from the DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 48-72 hours).

  • Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[12][13]

7.3 Western Blot Analysis for Histone Acetylation

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., Acetyl-Histone H3) and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

7.4 In Vivo Animal Studies

Caution: All animal experiments must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).

Protocol:

  • Animal Model: Utilize an appropriate animal model (e.g., tumor xenografts in immunodeficient mice).

  • Drug Formulation: For oral gavage, this compound can be formulated in a vehicle such as DMSO. A common in vivo formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[7]

  • Dosing: Doses used in preclinical models range from 20 mg/kg to 49 mg/kg, administered orally.[4][12][13] The dosing schedule can vary (e.g., daily, every other day).

  • Monitoring: Monitor the animals for tumor growth, body weight, and any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the animals and collect tissues for further analysis (e.g., histology, Western blot, etc.).

Waste Disposal

All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste according to institutional and local regulations.

References

Measuring Efficacy of Bioactive Compounds: CH 275 & MS-275

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the efficacy of two distinct therapeutic compounds often referred to by similar nomenclature: the somatostatin (B550006) analog CH 275 and the histone deacetylase (HDAC) inhibitor MS-275 (Entinostat). Given the potential for confusion, this guide delineates the specific techniques applicable to each compound, tailored to their unique mechanisms of action.

Section 1: this compound (Somatostatin sst1 Receptor Agonist)

This compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor 1 (sst1).[1] Its primary therapeutic potential is being explored in the context of Alzheimer's disease, where it has been shown to activate neprilysin, an amyloid-β (Aβ) peptide-degrading enzyme, leading to a reduction in Aβ plaque load.[1]

Core Efficacy Parameters

The efficacy of this compound is determined by its ability to:

  • Bind with high affinity and selectivity to the sst1 receptor.

  • Activate downstream signaling pathways upon receptor binding.

  • Increase the activity of neprilysin.

  • Reduce Aβ plaque burden in relevant models.

Quantitative Data Summary
ParameterValueReceptor SubtypeAssay Type
Ki 52 nMsst1Radioligand Binding Assay
IC50 30.9 nMsst1Functional Assay
IC50 345 nMsst3Functional Assay
IC50 >1 µMsst4Functional Assay
IC50 >10 µMsst2Functional Assay
IC50 >10 µMsst5Functional Assay

Table 1: Receptor Binding and Functional Activity of this compound.[1]

Experimental Protocols

Objective: To determine the binding affinity (Ki) of this compound for the sst1 receptor.

Materials:

  • Cell membranes expressing human sst1 receptor.

  • Radiolabeled somatostatin analog (e.g., [125I]-SRIF-14).

  • Unlabeled this compound at various concentrations.

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a dilution series of this compound.

  • In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either buffer (for total binding), a saturating concentration of unlabeled somatostatin (for non-specific binding), or varying concentrations of this compound.

  • Incubate at room temperature for 60-90 minutes.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value by non-linear regression analysis using competition binding equations.

Objective: To measure the effect of this compound on neprilysin activity in primary neuronal cultures.

Materials:

  • Primary hippocampal, cortical, and striatal neuron cultures.

  • This compound (e.g., 100 nM).[1]

  • Neprilysin substrate (e.g., a fluorogenic peptide).

  • Cell lysis buffer.

  • Fluorometer.

Procedure:

  • Culture primary neurons to the desired confluency.

  • Treat the cells with this compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Lyse the cells to release intracellular enzymes.

  • Add the fluorogenic neprilysin substrate to the cell lysates.

  • Incubate at 37°C and monitor the increase in fluorescence over time using a fluorometer.

  • Calculate the rate of substrate cleavage, which is proportional to neprilysin activity.

  • Compare the activity in this compound-treated cells to control cells.

Visualizations

CH275_Signaling_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 AC Adenylyl Cyclase sst1->AC - Neprilysin Neprilysin Activity ↑ sst1->Neprilysin + cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA - Abeta Aβ Degradation ↑ Neprilysin->Abeta Experimental_Workflow_CH275 cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy (Alzheimer's Model) Binding Receptor Binding Assay Functional Functional Assay (cAMP) Binding->Functional Neprilysin_Activity Neprilysin Activity Assay Functional->Neprilysin_Activity Treatment This compound Administration Neprilysin_Activity->Treatment Neprilysin_Expression Neprilysin Expression Analysis Treatment->Neprilysin_Expression Abeta_Plaques Aβ Plaque Load Quantification Treatment->Abeta_Plaques MS275_Mechanism_of_Action MS275 MS-275 (Entinostat) HDAC HDAC1 / HDAC3 MS275->HDAC - Histones Histone Acetylation ↑ HDAC->Histones - Gene_Expression Altered Gene Expression Histones->Gene_Expression p21 p21 Expression ↑ Gene_Expression->p21 CyclinD1 Cyclin D1 Expression ↓ Gene_Expression->CyclinD1 Apoptosis Apoptosis Gene_Expression->Apoptosis CellCycle G0/G1 Cell Cycle Arrest p21->CellCycle CyclinD1->CellCycle - Logical_Relationship_MS275_Efficacy cluster_cellular Cellular Assays cluster_molecular Molecular Assays HDAC_Inhibition HDAC Inhibition Proliferation Anti-Proliferation HDAC_Inhibition->Proliferation Gene_Expression Gene Expression Profiling HDAC_Inhibition->Gene_Expression CellCycle_Arrest Cell Cycle Arrest Proliferation->CellCycle_Arrest Apoptosis_Induction Apoptosis Induction CellCycle_Arrest->Apoptosis_Induction Protein_Expression Protein Expression (Western Blot) Gene_Expression->Protein_Expression

References

Troubleshooting & Optimization

troubleshooting CH 275 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a peptide analog of somatostatin. It functions as a potent and selective agonist for the somatostatin receptor 1 (sst1), with an IC50 of 30.9 nM for human sst1.[1] It is significantly less active at other somatostatin receptor subtypes.[1] Due to its selectivity, this compound is a valuable tool for studying the specific roles of sst1 in various physiological processes and is being investigated for its therapeutic potential in conditions like Alzheimer's disease.[1]

Q2: How should I store this compound?

For long-term storage, lyophilized this compound should be kept at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month at -20°C and for up to six months at -80°C when stored properly in sealed containers, protected from moisture and light.

Q3: What is the primary mechanism of action of this compound?

This compound selectively binds to and activates the somatostatin receptor 1 (sst1), which is a G-protein coupled receptor (GPCR). Activation of sst1 initiates a variety of intracellular signaling cascades, which can lead to the inhibition of adenylyl cyclase, modulation of ion channel activity, and other cellular responses. This targeted action allows for the specific investigation of sst1-mediated pathways.

Troubleshooting this compound Insolubility Issues

Problem: My lyophilized this compound powder will not dissolve.

This is a common issue encountered with peptides. The solubility of this compound can be influenced by its amino acid sequence and the presence of hydrophobic residues. Here’s a step-by-step guide to address insolubility:

Step 1: Initial Solvent Selection

  • Water: The recommended starting solvent for this compound is water. A known solubility is 0.30 mg/ml in water.[1]

  • Initial Test: Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.

Step 2: Aiding Dissolution

If the peptide does not readily dissolve in water, the following techniques can be employed:

  • Gentle Agitation: Vortexing at a low speed or gentle swirling can help to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.

  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.

  • pH Adjustment: Since this compound is a peptide, its charge state is pH-dependent.

    • For Basic Peptides: If the peptide has a net positive charge, adding a small amount of dilute acetic acid (e.g., 10%) can improve solubility.

    • For Acidic Peptides: If the peptide has a net negative charge, a small amount of dilute ammonium (B1175870) hydroxide (B78521) (e.g., 0.1%) can be used.

Step 3: Using Organic Solvents

For highly hydrophobic peptides that are resistant to dissolution in aqueous solutions, the use of a small amount of an organic solvent may be necessary.

  • Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are commonly used to dissolve hydrophobic peptides.

  • Procedure:

    • Dissolve the peptide in a minimal amount of the organic solvent (e.g., DMSO).

    • Once fully dissolved, slowly add the aqueous buffer of choice to the desired final concentration.

  • Caution: Be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells.

Quantitative Solubility Data for this compound

SolventSolubilitySource
Water0.30 mg/ml[1]

Experimental Protocols

In Vitro sst1 Receptor Binding Assay

This protocol is a representative example of how to perform a competitive binding assay to determine the affinity of test compounds for the sst1 receptor using this compound as a reference compound.

Materials:

  • This compound (as a reference compound)

  • Cell membranes prepared from cells expressing human sst1

  • Radiolabeled somatostatin analog (e.g., [125I]-SRIF-14)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Reconstitute lyophilized this compound and any test compounds in an appropriate solvent to create stock solutions.

    • Prepare serial dilutions of this compound and test compounds in the assay buffer.

    • Dilute the radiolabeled ligand in the assay buffer to the desired concentration.

    • Thaw the sst1-expressing cell membranes on ice and resuspend in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 100 µM unlabeled somatostatin (for non-specific binding).

      • 50 µL of the serially diluted this compound or test compound.

      • 50 µL of the diluted radiolabeled ligand.

      • 50 µL of the diluted cell membranes.

    • The final assay volume should be 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Washing:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate that has been pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound or test compound) to generate a dose-response curve.

    • Determine the IC50 value from the curve.

Visualizations

CH275_Solubility_Troubleshooting cluster_start Start cluster_step1 Step 1: Initial Solvent cluster_step2 Step 2: Aiding Dissolution cluster_step3 Step 3: Organic Solvent cluster_end End start Lyophilized this compound dissolve_water Attempt to dissolve in Water (Solubility: 0.30 mg/ml) start->dissolve_water agitation Gentle Agitation / Sonication dissolve_water->agitation Fails soluble Soluble Solution dissolve_water->soluble Success ph_adjustment pH Adjustment (Acidic/Basic Buffer) agitation->ph_adjustment Fails agitation->soluble Success dissolve_dmso Dissolve in minimal DMSO/DMF ph_adjustment->dissolve_dmso Fails ph_adjustment->soluble Success dilute Slowly add aqueous buffer dissolve_dmso->dilute dilute->soluble Success insoluble Insoluble dilute->insoluble Fails

Caption: Troubleshooting workflow for this compound insolubility issues.

SSTR1_Signaling_Pathway CH275 This compound SSTR1 sst1 Receptor CH275->SSTR1 Binds and Activates G_protein Gi/o Protein SSTR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of hormone secretion, antiproliferative effects) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

References

Technical Support Center: Optimizing CH 275 Dosage for Maximum Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist.[1] This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to help you optimize your experiments for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a peptide analog of somatostatin that acts as a potent and selective agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action involves binding to and activating sst1, which can lead to various downstream cellular effects. In neuronal contexts, for example, activation of sst1 by this compound has been shown to elicit an increase in the response to glutamate (B1630785), an effect opposite to that of sst2/sst5 receptor activation.[2]

Q2: What are the binding affinities of this compound for various somatostatin receptors?

A2: this compound exhibits high selectivity for the sst1 receptor. The table below summarizes its binding affinities.

ReceptorK_i (nM)IC_50 (nM)
sst1 52 30.9
sst2>10,000>10,000
sst3Not Reported345
sst4Not Reported>1,000
sst5>10,000>10,000
Data sourced from MedChemExpress.[1]

Q3: What is a recommended starting concentration for in vitro experiments?

A3: A common starting point for in vitro experiments is in the low nanomolar to micromolar range. A concentration of 100 nM has been successfully used in primary neuron-based cell culture systems to activate neprilysin activity.[1] However, the optimal concentration is cell-type and assay-dependent. A dose-response experiment is highly recommended to determine the most effective concentration for your specific experimental setup.[3][4]

Q4: How should I prepare and store this compound?

A4: For optimal stability, it is recommended to store lyophilized this compound at -20°C or -80°C.[3] When preparing a stock solution, dissolve the peptide in a small amount of a suitable solvent like sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) before diluting it into your aqueous experimental medium.[3] Ensure the final concentration of the organic solvent in your cell culture is non-toxic (typically below 0.5%).[3] To avoid repeated freeze-thaw cycles, it is best to aliquot the reconstituted stock solution into single-use vials and store them at -80°C.[3]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Determination for this compound

This protocol outlines a general method for determining the optimal concentration of this compound in a cell-based assay using a dose-response curve.

Materials:

  • This compound

  • Appropriate cell line expressing sst1

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Assay-specific detection reagents (e.g., for measuring cAMP levels, cell viability, or a specific signaling event)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight.

  • Peptide Preparation: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions of the stock solution in your cell culture medium to create a range of working concentrations (e.g., from 0.1 nM to 10 µM).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: a "vehicle control" with the highest concentration of the solvent used and an "untreated control" with medium only.

  • Incubation: Incubate the plate for a predetermined duration based on the expected timeline of the cellular response you are measuring.

  • Assay: Perform your specific assay to measure the cellular response (e.g., cAMP assay, cell proliferation assay, or a reporter gene assay).

  • Data Analysis: Measure the output using a microplate reader. Plot the response against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, you can determine the EC50 (half-maximal effective concentration).

This compound Signaling Pathway

CH275_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds G_protein G-protein sst1->G_protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Caption: Agonist binding and G-protein activation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological activity 1. Peptide Degradation: this compound, being a peptide, may be susceptible to degradation by proteases.[4] 2. Incorrect Concentration: The concentration used may be too low for the specific cell type or assay. 3. Low Receptor Expression: The target cells may have low or no expression of the sst1 receptor.1. Use protease inhibitors in your assay buffer. Ensure proper storage and handling of the peptide to minimize degradation.[4] 2. Perform a dose-response experiment to determine the optimal concentration.[3] 3. Verify sst1 expression in your cell line using techniques like RT-PCR or Western blotting.
High background or non-specific effects 1. High Peptide Concentration: Very high concentrations of this compound may lead to off-target effects. 2. Solvent Toxicity: The solvent used to dissolve the peptide (e.g., DMSO) may be causing cellular stress or toxicity.[3]1. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[3] Run a vehicle control to assess solvent effects.
Inconsistent results between experiments 1. Variability in Cell Culture: Differences in cell passage number, confluency, or health can affect responsiveness. 2. Inconsistent Peptide Preparation: Variations in the preparation of this compound dilutions can lead to inconsistent dosing. 3. Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can impact results.1. Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluency at the time of the experiment. 2. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. 3. Standardize all assay parameters and document them meticulously in your lab notebook.
Unexpected cellular response (e.g., opposite of expected effect) 1. Receptor Subtype Specificity: The observed effect may be mediated by a different somatostatin receptor subtype if the cells express multiple subtypes. Remember that sst1 and sst2 activation can have opposing effects.[2] 2. Cellular Context: The downstream signaling pathways activated by sst1 can vary between different cell types.1. Use selective antagonists for other somatostatin receptors to confirm that the observed effect is mediated by sst1. 2. Characterize the downstream signaling pathways in your specific cell model to understand the context-dependent effects of sst1 activation.

Experimental Workflow Diagram

experimental_workflow Start Start Cell_Culture Cell Culture (sst1-expressing cells) Start->Cell_Culture Dose_Response Dose-Response Experiment (Determine EC50) Cell_Culture->Dose_Response Functional_Assay Functional Assay (at optimal concentration) Dose_Response->Functional_Assay Data_Analysis Data Analysis Functional_Assay->Data_Analysis Troubleshooting Troubleshoot? Data_Analysis->Troubleshooting Optimize_Protocol Optimize Protocol Troubleshooting->Optimize_Protocol Yes End End Troubleshooting->End No Optimize_Protocol->Dose_Response

Caption: A typical experimental workflow.

References

Technical Support Center: Overcoming MS-275 (Entinostat) Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be ambiguity in your request for "CH 275," as search results point to two distinct compounds:

  • This compound : A selective agonist for the somatostatin (B550006) receptor 1 (sst1).

  • MS-275 (also known as Entinostat or SNDX-275) : A selective inhibitor of Class I histone deacetylases (HDACs).

Off-target effects are a more common and extensively studied concern for enzyme inhibitors like MS-275 used in broad research areas such as oncology. Therefore, this technical support center will focus on MS-275 (Entinostat) . If you intended to inquire about the somatostatin agonist this compound, please let us know.

Welcome to the technical support center for MS-275 (Entinostat). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this Class I HDAC inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target and off-target activities of MS-275?

A1: MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), with the highest potency against HDAC1, HDAC2, and HDAC3.[1][2][3] Its on-target effects stem from the hyperacetylation of histones and other proteins, leading to changes in gene expression that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Off-target effects can occur when a drug interacts with unintended molecules.[4] For MS-275, while highly selective for Class I HDACs, potential off-target interactions with other proteins or unintended modulation of signaling pathways should be experimentally evaluated. For instance, some studies have investigated its effects on protein chaperones like HSP90.[1]

Q2: I'm observing a phenotype in my cell-based assay that doesn't align with known HDAC1/2/3 inhibition. Could this be an off-target effect?

A2: Yes, this is a possibility. Common indicators of off-target effects include observing a biological response at concentrations significantly different from the IC50 for the intended targets, or a phenotype that cannot be rescued by modulating the known downstream effectors of HDAC1/2/3. It is also possible that the observed phenotype is due to the modulation of a non-histone substrate of these HDACs. Orthogonal validation using structurally different HDAC inhibitors or genetic knockdown (e.g., siRNA, CRISPR) of HDAC1, 2, and 3 can help determine if the effect is on-target.

Q3: What is the recommended concentration range for using MS-275 in cell culture to minimize off-target effects?

A3: It is crucial to perform a dose-response experiment to determine the minimal effective concentration for your specific cell line and assay. Generally, using the lowest concentration that elicits the desired on-target phenotype is recommended to reduce the likelihood of off-target interactions. For MS-275, IC50 values in cell proliferation assays can range from nanomolar to low micromolar concentrations depending on the cell line.[5] Exceeding these concentrations significantly increases the risk of engaging off-target proteins.

Q4: How can I experimentally identify the off-target proteins of MS-275 in my system?

A4: There are several unbiased, proteome-wide methods to identify off-target interactions. Techniques like thermal proteome profiling (TPP) or cellular thermal shift assay (CETSA) can identify proteins that are stabilized or destabilized by drug binding in intact cells or cell lysates. Affinity chromatography using immobilized MS-275 followed by mass spectrometry is another common approach to pull down binding partners.

Troubleshooting Guides

Issue 1: High Cell Toxicity at Concentrations Expected to be Specific

  • Possible Cause: The cell line may be particularly sensitive to the inhibition of a specific non-histone substrate of HDAC1/2/3, or there might be an off-target effect causing cytotoxicity.

  • Troubleshooting Steps:

    • Confirm IC50: Perform a detailed dose-response curve to accurately determine the IC50 for cell viability in your specific cell line.

    • Genetic Validation: Use siRNA or CRISPR to knock down HDAC1, HDAC2, and HDAC3 individually and in combination. If the toxicity is replicated, it is likely an on-target effect.

    • Rescue Experiment: Attempt to rescue the cells from toxicity by overexpressing a downstream effector that is repressed by HDAC1/2/3 activity.

    • Orthogonal Compound: Treat cells with a structurally different Class I-selective HDAC inhibitor (e.g., Romidepsin). If the same toxicity is observed, it strengthens the case for an on-target effect.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

  • Possible Cause: The compound may have poor cell permeability, be actively transported out of the cell by efflux pumps, or be rapidly metabolized.[6]

  • Troubleshooting Steps:

    • Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that MS-275 is binding to HDAC1/2/3 inside the cell. An increase in the thermal stability of these proteins upon drug treatment indicates target engagement.

    • Measure Acetylation: Perform a western blot for acetylated histone H3 or acetylated tubulin. A dose-dependent increase in acetylation confirms that the inhibitor is active within the cell.

    • Check for Efflux Pump Activity: Co-treat cells with known efflux pump inhibitors (e.g., Verapamil for P-glycoprotein) to see if the potency of MS-275 increases.

Quantitative Data Summary

The following table summarizes the inhibitory activity of MS-275 (Entinostat) against various HDAC isoforms. This data is compiled from multiple sources and should be used for comparative purposes. Actual IC50 values can vary based on assay conditions.

InhibitorHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)HDAC4 (IC50)HDAC6 (IC50)HDAC8 (IC50)HDAC10 (IC50)Class Selectivity
MS-275 (Entinostat) 0.51 µM -1.7 µM >100 µM>100 µM>100 µM>100 µMClass I

Data compiled from available literature. Note that some sources report IC50s for HDAC1 and HDAC3 specifically, while others provide a general Class I inhibitory profile.[5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that MS-275 binds to its intended HDAC targets in intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with MS-275 at various concentrations (e.g., 0.1x, 1x, 10x the IC50 for your desired phenotype) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours).

  • Heating Step:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fraction using a BCA assay.[7]

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against HDAC1, HDAC2, and a loading control (e.g., GAPDH).

    • Incubate with an appropriate secondary antibody and visualize the bands.

  • Data Analysis:

    • Quantify the band intensities. For each temperature, normalize the HDAC1/2 band intensity to the loading control.

    • Plot the normalized band intensity against the temperature for each MS-275 concentration. A shift in the melting curve to a higher temperature in the MS-275-treated samples indicates target stabilization and therefore, engagement.

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

Objective: To determine the IC50 value of MS-275 against specific recombinant HDAC isoforms.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of MS-275 in DMSO. Create a serial dilution of the inhibitor in assay buffer.

    • Dilute the recombinant human HDAC enzyme (e.g., HDAC1) and the fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the diluted enzyme to each well.

    • Add the serially diluted MS-275 or vehicle control to the wells.

    • Incubate for a short period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

  • Signal Development and Detection:

    • Stop the enzymatic reaction by adding the developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore from the quencher.

    • Incubate at room temperature for 15-20 minutes.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Visualizations

G cluster_0 Troubleshooting Workflow for Suspected Off-Target Effects phenotype Unexpected Phenotype Observed (e.g., high toxicity, altered signaling) dose_response Step 1: Perform Detailed Dose-Response Curve phenotype->dose_response target_engagement Step 2: Confirm Target Engagement (e.g., CETSA, Acetyl-Histone Western) dose_response->target_engagement genetic_validation Step 3: Genetic Validation (siRNA/CRISPR of HDAC1/2/3) target_engagement->genetic_validation orthogonal_compound Step 4: Orthogonal Compound (Structurally different HDACi) target_engagement->orthogonal_compound off_target_id Step 5: Identify Off-Targets (Proteome Profiling, Affinity Pulldown) genetic_validation->off_target_id Phenotype NOT replicated conclusion_on Conclusion: Likely On-Target Effect genetic_validation->conclusion_on Phenotype replicated orthogonal_compound->off_target_id Phenotype NOT replicated orthogonal_compound->conclusion_on Phenotype replicated conclusion_off Conclusion: Likely Off-Target Effect off_target_id->conclusion_off

Caption: A logical workflow for troubleshooting suspected off-target effects.

G cluster_pathway On-Target Pathway of MS-275 MS275 MS-275 (Entinostat) HDACs HDAC1, HDAC2, HDAC3 MS275->HDACs Inhibits Acetylation Increased Acetylation MS275->Acetylation Histones Histone Proteins HDACs->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., Transcription Factors, Tubulin) HDACs->NonHistone Deacetylates Histones->Acetylation NonHistone->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExp Altered Gene Expression (e.g., p21 up, Cyclin D1 down) Chromatin->GeneExp CellularEffects Cellular Effects GeneExp->CellularEffects Arrest Cell Cycle Arrest CellularEffects->Arrest Apoptosis Apoptosis CellularEffects->Apoptosis Differentiation Differentiation CellularEffects->Differentiation

Caption: The on-target signaling pathway of MS-275 (Entinostat).

References

Technical Support Center: Improving the Bioavailability of CH275

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the somatostatin (B550006) receptor 1 (sst1) agonist, CH275. The following information is designed to address specific issues that may arise during your research and to provide guidance on improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is CH275 and what is its mechanism of action?

A1: CH275 is a potent and specific agonist for the somatostatin receptor 1 (sst1).[1][2] Its mechanism of action involves binding to and activating sst1, which is a G-protein coupled receptor. This activation triggers a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. CH275 can also influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K) pathways.

Q2: What are the known solubility characteristics of CH275?

A2: There is some conflicting information regarding the aqueous solubility of CH275. One source indicates solubility up to 0.30 mg/mL in water, while another suggests a higher solubility of 50 mg/mL.[1][2] It is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[2] This discrepancy in water solubility is a critical factor to consider during experimental design.

Q3: Why might I be observing low efficacy of CH275 in my in vivo experiments?

A3: Low in vivo efficacy despite potent in vitro activity can often be attributed to poor bioavailability. For a compound like CH275, this could be due to several factors including low aqueous solubility, poor permeability across biological membranes, rapid metabolism, or a combination of these.[3][4][5] The physicochemical properties of a drug, such as its lipophilicity (logP), play a significant role in its bioavailability.

Q4: How can I address the conflicting solubility data for CH275?

A4: It is recommended to empirically determine the solubility of your specific batch of CH275 in the relevant physiological buffers for your experiments. This can be done through standard laboratory techniques such as shake-flask or potentiometric methods. Understanding the solubility under your experimental conditions is the first step in troubleshooting bioavailability issues.

Q5: What are some general strategies to improve the bioavailability of a compound like CH275?

A5: For poorly soluble compounds, several formulation strategies can be employed. These include particle size reduction (micronization or nanosizing), the use of co-solvents or surfactants, and the formation of solid dispersions or cyclodextrin (B1172386) complexes.[6][7][8] For peptide-like molecules, strategies may also involve the use of penetration enhancers or encapsulation in drug delivery systems like liposomes or nanoparticles.[9][10]

Troubleshooting Guides

Issue: Poor Dissolution of CH275 in Aqueous Buffers
Potential Cause Troubleshooting Step Expected Outcome
Low intrinsic solubility Determine the solubility of your CH275 batch in various pharmaceutically relevant buffers (e.g., PBS at different pH values).A clear understanding of the solubility limitations of your compound.
Compound aggregation Attempt to dissolve CH275 with the aid of sonication or gentle heating. Be cautious with heating as it may affect compound stability.Improved dissolution rate and potentially higher concentration in solution.
Incorrect solvent If your experimental design allows, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol (B145695) in your aqueous buffer).Enhanced solubility of CH275 in the final formulation.
Issue: Inconsistent Results in Cellular Assays
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of CH275 in culture media Prepare a concentrated stock solution of CH275 in a suitable solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells.Consistent and reproducible cellular responses due to a homogenous concentration of CH275.
Adsorption to plasticware Consider using low-adhesion microplates or glassware for your experiments.Minimized loss of compound due to non-specific binding, leading to more accurate results.
Degradation of CH275 in solution Prepare fresh working solutions of CH275 for each experiment from a frozen stock.Reduced variability in results caused by compound degradation over time.
Issue: Low Oral Bioavailability in Animal Models
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility in the gastrointestinal tract Formulate CH275 as a suspension or in a lipid-based delivery system. Techniques like creating a solid dispersion or using self-emulsifying drug delivery systems (SEDDS) can be explored.[7]Improved dissolution and absorption of CH275 in the GI tract, leading to higher plasma concentrations.
Low membrane permeability Investigate the use of permeation enhancers in your formulation. These are compounds that can transiently increase the permeability of the intestinal epithelium.Enhanced absorption of CH275 across the gut wall.
First-pass metabolism Consider alternative routes of administration, such as intraperitoneal (IP) or subcutaneous (SC) injection, to bypass the liver's first-pass effect.Higher systemic exposure to CH275, allowing for a better assessment of its efficacy.

Data Presentation

Table 1: Reported Solubility of CH275

Solvent Reported Solubility Source
Water0.30 mg/mL[1]
Water50 mg/mL[2]
DMSO100 mg/mL[2]

Experimental Protocols

Methodology 1: Preparation of a Nanosuspension to Improve Oral Bioavailability

This protocol describes a general method for preparing a nanosuspension, which can be adapted for CH275 to enhance its dissolution rate and oral absorption.

  • Materials: CH275, stabilizer (e.g., Poloxamer 188 or Tween 80), and purified water.

  • Procedure: a. Prepare an aqueous solution of the stabilizer. b. Disperse a known amount of CH275 in the stabilizer solution to form a pre-suspension. c. Homogenize the pre-suspension using a high-pressure homogenizer or a microfluidizer. d. Optimize the homogenization parameters (pressure and number of cycles) to achieve the desired particle size (typically below 200 nm). e. Characterize the resulting nanosuspension for particle size, zeta potential, and drug content. f. Lyophilize the nanosuspension with a cryoprotectant (e.g., trehalose) to produce a stable powder for long-term storage and reconstitution.

Methodology 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the general steps for developing a SEDDS formulation, which can improve the solubility and absorption of lipophilic drugs.

  • Materials: CH275, oil phase (e.g., medium-chain triglycerides), surfactant (e.g., Cremophor EL or Tween 80), and co-surfactant (e.g., Transcutol HP or PEG 400).

  • Procedure: a. Determine the solubility of CH275 in various oils, surfactants, and co-surfactants to select appropriate excipients. b. Construct a pseudo-ternary phase diagram to identify the self-emulsifying region. c. Prepare different formulations by mixing the oil, surfactant, and co-surfactant in varying ratios within the self-emulsifying region. d. Incorporate CH275 into the selected formulations. e. Evaluate the formulations for self-emulsification efficiency, droplet size, and drug precipitation upon dilution in aqueous media. f. The optimized SEDDS formulation should form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.

Visualizations

SSTR1_Signaling_Pathway CH275 CH275 SSTR1 SSTR1 (Somatostatin Receptor 1) CH275->SSTR1 Binds to G_protein Gi/o Protein SSTR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Modulates PI3K_pathway PI3K/Akt Pathway G_protein->PI3K_pathway Modulates cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Less activation of Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->Cellular_Response MAPK_pathway->Cellular_Response PI3K_pathway->Cellular_Response

Caption: SSTR1 signaling pathway activated by CH275.

Bioavailability_Enhancement_Workflow start Start: Poor Bioavailability of CH275 physicochem Characterize Physicochemical Properties (Solubility, logP, Stability) start->physicochem solubility_issue Is Solubility the Main Issue? physicochem->solubility_issue permeability_issue Is Permeability the Main Issue? solubility_issue->permeability_issue No formulation_strategy Select Formulation Strategy solubility_issue->formulation_strategy Yes permeation_enhancers Incorporate Permeation Enhancers permeability_issue->permeation_enhancers Yes in_vitro In Vitro Characterization (Dissolution, Permeability Studies) permeability_issue->in_vitro No particle_size Particle Size Reduction (Micronization, Nanosuspension) formulation_strategy->particle_size solid_dispersion Solid Dispersion formulation_strategy->solid_dispersion lipid_based Lipid-Based Formulation (SEDDS, Liposomes) formulation_strategy->lipid_based particle_size->in_vitro solid_dispersion->in_vitro lipid_based->in_vitro permeation_enhancers->in_vitro in_vivo In Vivo Evaluation (Pharmacokinetic Studies) in_vitro->in_vivo end End: Optimized Formulation in_vivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

References

CH 275 degradation and storage problems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the effective use of CH 275, a potent and selective somatostatin (B550006) receptor 1 (sst1) agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the degradation and storage of this peptide analog.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Problem Potential Causes Recommended Solutions
Reduced or No Bioactivity 1. Improper Storage: Exposure of lyophilized powder or solutions to room temperature for extended periods.[1][2] 2. Degradation in Solution: Multiple freeze-thaw cycles of stock solutions.[1][3] 3. Oxidation: Particularly if the peptide sequence contains Cys, Met, or Trp residues.[1][3] 4. Hydrolysis: Can occur in aqueous solutions, especially at non-optimal pH.[4] 5. Incorrect Reconstitution: Use of a non-recommended solvent or improper pH of the buffer.1. Storage: Store lyophilized this compound at -20°C or -80°C.[1][3] For solutions, aliquot and store at -20°C for short-term and -80°C for long-term.[3][5] 2. Handling Solutions: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3] 3. Preventing Oxidation: Store under an inert gas (argon or nitrogen) if possible. Use degassed buffers for reconstitution.[6] 4. Minimizing Hydrolysis: Reconstitute in sterile, low-pH buffers (pH 5-6).[1][7] 5. Reconstitution Protocol: Follow the supplier's recommendations for reconstitution. If not available, test solubility in a small amount of sterile, purified water or a buffer appropriate for your experiment.
Precipitation or Aggregation in Solution 1. High Peptide Concentration: Exceeding the solubility limit of this compound in the chosen solvent. 2. Incorrect pH of Solvent: The pH of the solution can significantly impact the solubility of peptides.[7] 3. Contamination: Bacterial growth in non-sterile solutions can lead to changes in pH and peptide degradation.[1]1. Concentration: Prepare solutions at a concentration known to be soluble. If unsure, start with a lower concentration. 2. pH Adjustment: Use buffers with a pH of 5-6 for reconstitution and storage of solutions.[1] 3. Sterility: Use sterile solvents and handle solutions under aseptic conditions. Filter-sterilize the solution using a 0.22 µm filter if necessary.[5]
Inconsistent Experimental Results 1. Peptide Degradation: Inconsistent handling and storage of this compound aliquots between experiments. 2. Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.[4] 3. Variability in Reagent Quality: Inconsistent quality of solvents or other reagents used in the experiment.1. Standardized Protocols: Adhere to a strict, standardized protocol for the storage, handling, and preparation of this compound solutions for all experiments. 2. Minimize Adsorption: Use low-protein-binding tubes and pipette tips. 3. Reagent Consistency: Use high-purity, sterile reagents from a reliable source.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: How should I store the lyophilized this compound powder? A1: Lyophilized this compound should be stored at -20°C for short-term storage and -80°C for long-term storage to ensure stability.[3][5] Keep the vial tightly sealed and protected from light.[5]

  • Q2: What is the best way to store this compound after reconstitution? A2: Once reconstituted, it is recommended to prepare single-use aliquots and store them at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[1][3]

  • Q3: Can I store reconstituted this compound at 4°C? A3: Storing peptide solutions at 4°C is not recommended for more than a few days due to the increased risk of degradation and bacterial contamination.

Reconstitution

  • Q4: What solvent should I use to reconstitute this compound? A4: The choice of solvent depends on the experimental requirements. Sterile, purified water or a buffer with a slightly acidic pH (5-6) is generally recommended for peptide stability.[1] Always refer to the manufacturer's datasheet for specific instructions.

  • Q5: How can I ensure the sterility of my this compound solution? A5: Use sterile solvents and materials for reconstitution. If necessary, the reconstituted solution can be filter-sterilized using a 0.22 µm filter.[5]

Degradation

  • Q6: What are the common causes of this compound degradation? A6: As a peptide, this compound is susceptible to several degradation pathways, including:

    • Oxidation: Of residues like Cysteine, Methionine, or Tryptophan.[1][3]

    • Hydrolysis: Cleavage of peptide bonds by water, which can be accelerated by non-optimal pH and temperature.[4]

    • Deamidation: Particularly of Asparagine and Glutamine residues.

    • Aggregation: The clumping of peptide molecules, which can affect solubility and bioactivity.[4]

  • Q7: How can I minimize the degradation of this compound in my experiments? A7: To minimize degradation, follow strict storage and handling protocols. Store the lyophilized powder and aliquoted solutions at the recommended low temperatures. Use appropriate, sterile buffers for reconstitution, and avoid multiple freeze-thaw cycles. For peptides prone to oxidation, using degassed buffers and storing under an inert atmosphere can be beneficial.[6]

Experimental Protocols and Data

Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°CUp to 1 year[5]Keep vial tightly sealed and protected from light.[5]
-80°CUp to 2 years[5]Ideal for long-term storage.
Reconstituted Solution -20°CUp to 1 month[5]Aliquot to avoid freeze-thaw cycles.[1][3]
-80°CUp to 6 months[5]Recommended for longer-term storage of solutions.

General Peptide Reconstitution Protocol

This is a general guideline. Always consult the manufacturer's specific instructions for this compound.

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature to prevent condensation.

  • Solvent Addition: Using a sterile syringe, slowly add the recommended volume of cold, sterile solvent (e.g., sterile water or a pH 5-6 buffer) to the vial.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide. Avoid vigorous shaking, which can cause aggregation.

  • Aliquoting: Once fully dissolved, immediately aliquot the solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Promptly store the aliquots at -20°C or -80°C.

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Preparation cluster_experiment Experimentation cluster_solution_storage Solution Storage lyophilized Lyophilized this compound (-20°C or -80°C) reconstitute Reconstitute in Sterile Buffer (pH 5-6) lyophilized->reconstitute aliquot Aliquot into Single-Use Tubes reconstitute->aliquot experiment Use in Experiment aliquot->experiment store_solution Store Aliquots (-20°C or -80°C) aliquot->store_solution store_solution->experiment

Figure 1. Recommended experimental workflow for this compound.

degradation_pathways cluster_degradation Potential Degradation Pathways CH275 This compound Peptide Oxidation Oxidation (e.g., Cys, Met, Trp) CH275->Oxidation Hydrolysis Hydrolysis (Peptide Bond Cleavage) CH275->Hydrolysis Deamidation Deamidation (e.g., Asn, Gln) CH275->Deamidation Aggregation Aggregation CH275->Aggregation

Figure 2. Common degradation pathways for peptide-based compounds.

References

Technical Support Center: CH 275 Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining the synthesis of CH 275 for a higher yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Reaction & Yield Optimization

  • Q1: My reaction yield for this compound is consistently low. What are the common causes and how can I improve it?

    A1: Low yields can stem from several factors. A systematic approach to optimization is recommended.[1] Key areas to investigate include:

    • Reagent Quality: Ensure all starting materials and reagents are pure and anhydrous, as required. Impurities can interfere with the reaction.

    • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact yield. It's crucial to optimize these parameters.[2]

    • Atmosphere: If your reaction involves air- or moisture-sensitive reagents, ensure it is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

    • Stoichiometry: The ratio of reactants can be critical. Experiment with slight variations in the stoichiometry of your limiting reagent.

  • Q2: I am observing the formation of significant side products. How can I increase the selectivity for this compound?

    A2: Side product formation is a common issue resulting from competing reaction pathways.[3] To enhance selectivity:

    • Temperature Control: Lowering the reaction temperature can often favor the desired kinetic product over thermodynamic side products.

    • Catalyst/Reagent Choice: The choice of catalyst or reagent can dramatically influence selectivity.[2] Consider screening alternative catalysts or reagents if applicable to your synthesis route.

    • Order of Addition: The sequence in which reagents are added can sometimes control which reaction pathway is favored.

  • Q3: The reaction does not seem to go to completion, and I always recover unreacted starting material. What should I do?

    A3: Incomplete conversion can be due to several factors:

    • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over a longer duration using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Ensure the catalyst is handled correctly and consider adding a fresh portion if the reaction stalls.[2]

    • Equilibrium: The reaction might be reversible and reaching equilibrium. If so, you may need to find a way to remove one of the byproducts to drive the reaction forward (e.g., by removing water).

Purification & Isolation

  • Q4: I am having difficulty purifying this compound from the crude reaction mixture. What purification methods are recommended?

    A4: The choice of purification method depends on the scale of your reaction and the physical properties of this compound.[4]

    • Column Chromatography: This is a versatile method for purifying compounds on a small to medium scale.[4] Experiment with different solvent systems to achieve good separation.

    • Recrystallization: If this compound is a solid, recrystallization can be a highly effective method for achieving high purity, especially on a larger scale.[5] The key is to find a suitable solvent or solvent mixture.[5]

    • Distillation: If this compound is a volatile liquid with a molecular weight under 350 amu, vacuum distillation might be an option.[4]

  • Q5: My purified this compound appears to be unstable. How can I prevent degradation?

    A5: If you suspect product instability:

    • Workup Conditions: The product may be sensitive to acid or base used during the workup.[6] Test the stability of your product by exposing a small sample to these conditions and monitoring for degradation by TLC.[6]

    • Storage: Store the purified compound under an inert atmosphere, protected from light, and at a low temperature (e.g., in a freezer) to minimize degradation.

Data Presentation: Optimizing Reaction Conditions

Below are tables summarizing typical data from reaction optimization experiments for the synthesis of this compound.

Table 1: Solvent Screening

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Toluene801245
2Dioxane801262
3DMF801255
4Acetonitrile801238

Table 2: Temperature Optimization in Dioxane

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1DioxaneRoom Temp2425
2Dioxane601858
3Dioxane801262
4Dioxane100875
5Dioxane120873 (decomposition observed)

Experimental Protocol: Representative Synthesis of this compound

This protocol describes a general procedure that can be adapted. Note: All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials:

  • Starting Material A (1.0 eq)

  • Reagent B (1.2 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.05 eq)

  • Base (e.g., K₂CO₃) (2.0 eq)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried flask, add Starting Material A, Reagent B, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

Below are diagrams illustrating workflows and pathways related to this compound synthesis and its hypothetical application.

G cluster_workflow Experimental Workflow for this compound Synthesis prep Reaction Setup (Reagents, Solvent, Catalyst) reaction Reaction at 100°C (8 hours) prep->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup If complete purification Column Chromatography workup->purification analysis Product Analysis (NMR, MS) purification->analysis product Pure this compound analysis->product

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G cluster_troubleshooting Troubleshooting Guide for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Vary Temperature & Reaction Time start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere side_products Side Products Observed? check_conditions->side_products incomplete_rxn Starting Material Remaining? check_conditions->incomplete_rxn optimize_temp Lower Temperature side_products->optimize_temp Yes optimize_time Increase Reaction Time incomplete_rxn->optimize_time Yes solution Improved Yield optimize_temp->solution optimize_time->solution G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression ch275 This compound ch275->kinase2

References

Technical Support Center: Addressing CH 275-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with CH 275-induced cytotoxicity experiments in vitro. The information primarily focuses on the well-characterized histone deacetylase (HDAC) inhibitor MS-275 (Entinostat) , which is often referred to in scientific literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound, commonly known as MS-275 or Entinostat, is a class I histone deacetylase (HDAC) inhibitor.[1][2] It induces cytotoxicity in cancer cells primarily by promoting apoptosis (programmed cell death).[1][3] The underlying mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial damage, release of cytochrome c, and subsequent activation of the caspase cascade.[4] At lower concentrations, MS-275 can induce cell cycle arrest and differentiation, while higher concentrations potently trigger apoptosis.[2]

Q2: I am observing unexpected morphological changes in my cells after treatment with MS-275. Is this normal?

Yes, HDAC inhibitors like MS-275 can induce significant changes in cell morphology. These changes are often associated with the compound's effect on cell differentiation and cell cycle arrest. For instance, in some cell lines, treatment can lead to a more differentiated phenotype, such as neuron-like morphology in neuroblastoma cells.[4][5] It is crucial to distinguish these changes from signs of necrosis or poor cell health by using specific viability and apoptosis assays.

Q3: My MS-275 is precipitating in the cell culture medium. What should I do?

Compound precipitation can lead to inconsistent results. To prevent this:

  • Ensure Proper Solubilization: MS-275 is soluble in DMSO but poorly soluble in water and ethanol.[6] Prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed (37°C) culture medium.[7]

  • Avoid High Solvent Concentrations: Keep the final DMSO concentration in your culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.[8]

  • Pre-warm Media: Always add the compound to media that has been pre-warmed to 37°C, as temperature shifts can cause precipitation.[7][9]

  • Check Media Components: Interactions with salts or other components in the media can sometimes cause precipitation. Test the compound's stability in your specific medium over time.[7][10]

Q4: How do I choose the right concentration of MS-275 for my experiment?

The optimal concentration depends on your cell line and the desired outcome (e.g., cell cycle arrest vs. apoptosis).

  • Review Literature: Check published studies for IC50 values in your specific or similar cell lines.

  • Perform a Dose-Response Curve: It is highly recommended to perform a preliminary experiment with a wide range of MS-275 concentrations to determine the IC50 (the concentration that inhibits 50% of cell viability) in your experimental system. This can be done using an MTT or similar viability assay.

Quantitative Data: MS-275 IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) of MS-275 can vary significantly between cell lines. The following table summarizes reported IC50 values.

Cell LineCancer TypeIC50 ValueAssayReference
HDAC1 (cell-free) -0.18 µM / 0.51 µMCell-free assay[1][3]
HDAC3 (cell-free) -0.74 µM / 1.7 µMCell-free assay[1][3]
A2780 Ovarian Cancer41.5 nMNeutral Red Assay[3]
HL-60 Leukemia>100 nMNeutral Red Assay[3]
K562 Leukemia200 - 500 nMNeutral Red Assay[3]
HT-29 Colon Cancer4.71 µMNeutral Red Assay[3]
RD Rhabdomyosarcoma1 µMTrypan Blue Assay[11]
RH30 Rhabdomyosarcoma1.9 µMTrypan Blue Assay[11]
MOLT-4 Leukemia0.45 µMMTT Assay[2]

Note: IC50 values are highly dependent on experimental conditions, including incubation time and the specific assay used. This table should be used as a guideline.

Troubleshooting Guides

MTT/XTT Cell Viability Assay

Issue: Inconsistent or unexpected results (e.g., high variability, increased absorbance with higher drug concentration).

Question Possible Cause(s) Solution(s)
Why is there high variability between my replicate wells? Uneven cell seeding: Cells can settle quickly, leading to different cell numbers in each well.[12] Edge effects: Evaporation in the outer wells of the plate can concentrate media components and affect cell growth.[13]Mix cell suspension frequently while plating.[12] Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[13]
Why is the absorbance increasing with higher concentrations of MS-275? Compound interference: MS-275 might have reducing properties that directly convert MTT to formazan (B1609692), independent of cell metabolism.[13][14] Altered metabolic state: The compound may be causing cellular stress that leads to a temporary increase in metabolic activity.[14]Run a cell-free control: Add MS-275 and MTT to media without cells. A color change indicates direct reduction.[13][14] If interference is confirmed, use an alternative assay like LDH or Crystal Violet.
Why are the formazan crystals not dissolving completely? Insufficient or improper solvent: The volume or type of solubilization solvent (e.g., DMSO) may be inadequate.[13] Dense cell growth: In very confluent wells, the crystals can be difficult to dissolve.Ensure sufficient solvent volume is added to each well. Use an orbital shaker for 15-30 minutes to aid dissolution.[13] Visually inspect wells under a microscope to confirm complete solubilization before reading the plate.
Annexin V/PI Apoptosis Assay

Issue: Unclear cell populations or unexpected staining patterns in flow cytometry.

Question Possible Cause(s) Solution(s)
Why do I have a high percentage of Annexin V+/PI+ cells in my untreated control? Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false positives.[15] Poor cell health: Using cells that are over-confluent or have been in culture for too long can lead to spontaneous apoptosis.[15]Use a gentle cell detachment method (e.g., Accutase or shorter trypsinization).[15] Handle cells gently throughout the staining process. Use healthy, log-phase cells for your experiments.[15]
Why am I seeing a large population of Annexin V-/PI+ cells? Primary Necrosis: The compound at the tested concentration may be causing necrosis rather than apoptosis. Mechanical damage: Cells were damaged during harvesting or staining.[16]Lower the drug concentration or shorten the incubation time. Handle cells gently to avoid physical damage to the cell membrane.[15]
Why are my cell populations (live, early, late apoptotic) not well-separated? Improper compensation: Spectral overlap between the fluorochromes (e.g., FITC and PI) is not correctly compensated.[15] Delayed analysis: Cells can progress through apoptosis after staining, shifting populations.[15]Use single-stained controls (Annexin V only and PI only) to set up proper compensation.[16] Analyze samples promptly (ideally within 1 hour) after staining and keep them on ice.[16]
What does an Annexin V+/PI- population signify? This population represents cells in the early stages of apoptosis . They have externalized phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane (detected by Annexin V) but still maintain membrane integrity (excluding PI).[16]This is the key population to quantify for early apoptotic events.
Reactive Oxygen Species (ROS) Detection (using DCFH-DA)

Issue: High background fluorescence or inconsistent results.

Question Possible Cause(s) Solution(s)
Why is the background fluorescence high in my control wells? Probe auto-oxidation: The DCFH-DA probe can auto-oxidize, especially when exposed to light or certain media components.[17] Photobleaching/Photo-oxidation: Excitation light during imaging can oxidize the probe.[17]Prepare the DCFH-DA working solution fresh right before use and protect it from light.[18] Minimize light exposure during incubation and imaging.[17]
Why are my results not reproducible? Variations in cell density or health: The metabolic state of the cells can affect ROS production.[17] Inconsistent probe loading: Differences in incubation time or probe concentration will lead to variability.[17]Ensure consistent cell seeding density and use cells at the same passage number and confluency.[17] Standardize the probe loading time and concentration for all experiments.
Is the DCFH-DA assay specific for a particular type of ROS? No, it is not specific. DCFH can be oxidized by a variety of ROS and reactive nitrogen species (RNS), including hydroxyl radicals and peroxynitrite. It does not react directly with hydrogen peroxide but rather in a reaction mediated by cellular components.[17]Be cautious in interpreting the results. State that you are measuring "general oxidative stress" or "total ROS levels." Consider using more specific probes if you need to identify a particular ROS.
Western Blot for Cleaved Caspase-3

Issue: Weak or no signal for the cleaved caspase-3 bands (17/19 kDa).

Question Possible Cause(s) Solution(s)
I can see the pro-caspase-3 band (~35 kDa) but not the cleaved fragments. Insufficient apoptosis induction: The treatment may not be potent enough to activate caspase-3.[19] Incorrect timing: The peak of caspase-3 cleavage is transient. You may have missed the optimal time point.[20]Increase the drug concentration or incubation time. Use a positive control (e.g., staurosporine (B1682477) treatment) to ensure your system is working.[20] Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the peak of cleavage.[20]
I'm not getting any signal at all, not even for the positive control. Low protein load: The amount of cleaved caspase-3 may be below the detection limit.[20] Poor transfer of small proteins: Small proteins like cleaved caspases can transfer too quickly through the membrane ("blow-through").[21][22] Antibody issues: The primary or secondary antibody may not be working correctly.Increase the amount of protein loaded per lane (50-100 µg may be necessary).[20] Optimize transfer conditions: Use a 0.2 µm PVDF membrane and reduce the transfer time or voltage.[21][22] Validate your primary antibody with a reliable positive control. Check secondary antibody compatibility and dilution.
The signal is very weak and the background is high. Blocking is insufficient or inappropriate: Milk can sometimes mask faint bands. Washing steps are inadequate. Try blocking with 5% BSA instead of milk.[21] Increase the number and duration of wash steps after antibody incubations.

Visualizations: Pathways and Workflows

Signaling Pathway of MS-275 Induced Apoptosis

G MS-275 Induced Apoptotic Pathway MS275 MS-275 (Entinostat) HDAC HDAC1/3 MS275->HDAC Inhibits ROS ↑ Reactive Oxygen Species (ROS) HDAC->ROS Leads to Mito Mitochondrial Damage ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes G General Workflow for In Vitro Cytotoxicity Assessment Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with This compound (MS-275) (Dose-response) Seed->Treat Incubate Incubate (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Analyze Analyze Data (Calculate IC50) Assay->Analyze Confirm Confirm Mechanism (Apoptosis Assays) Analyze->Confirm End End Confirm->End G Troubleshooting: Weak Cleaved Caspase-3 Signal Start Weak/No Cleaved Caspase-3 Signal CheckControl Is Positive Control (e.g., Staurosporine) Visible? Start->CheckControl CheckProtocol Review WB Protocol: - Antibody Dilution - Transfer Time/Voltage - Protein Load CheckControl->CheckProtocol No OptimizeTreatment Review Treatment: - Is apoptosis induced? - Is timing optimal? CheckControl->OptimizeTreatment Yes Success Problem Solved CheckProtocol->Success TimeCourse Perform Time-Course Experiment OptimizeTreatment->TimeCourse Unsure IncreaseDose Increase Drug Concentration OptimizeTreatment->IncreaseDose No TimeCourse->Success IncreaseDose->Success

References

minimizing batch-to-batch variation of CH 275

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variation when working with Compound CH 275.

Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of purity for different batches of Compound this compound?

A1: For most cell-based and biochemical assays, a purity of ≥95% is recommended. However, the required purity can be application-dependent. For sensitive assays, higher purity (e.g., ≥99%) may be necessary. It is crucial to establish a consistent purity specification for all batches used in a study.

Q2: How should I properly store and handle Compound this compound to minimize degradation?

A2: Proper storage is critical to maintaining the integrity of Compound this compound. Recommended storage conditions are typically provided on the certificate of analysis (C&A). Generally, solid compounds should be stored at -20°C or -80°C, protected from light and moisture. For stock solutions, it is advisable to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Q3: What information should I look for on the Certificate of Analysis (C&A) for each new batch?

A3: The C&A is a critical document for ensuring batch-to-batch consistency. Key parameters to compare between batches include:

  • Purity: Determined by methods like HPLC or LC-MS.

  • Identity: Confirmed by techniques such as ¹H-NMR and Mass Spectrometry.

  • Appearance: Physical state and color.

  • Solubility: Information on suitable solvents and concentrations.

  • Date of analysis and retest date.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

You observe significant variability in the dose-response curve or overall cellular effect of Compound this compound between different experimental runs using new batches.

Possible Causes and Solutions:

  • Cell Culture Variability: Inconsistent cell health, passage number, or seeding density can lead to varied responses.[1][2]

    • Solution: Implement a standardized cell culture protocol. Use cells within a defined passage number range, ensure consistent seeding densities, and regularly test for mycoplasma contamination.[1] Consider using cryopreserved cell banks for critical experiments to ensure consistency.[1]

  • Compound Degradation: Improper storage or handling of stock solutions can lead to loss of activity.

    • Solution: Prepare fresh stock solutions from solid compound for each experiment or use single-use aliquots. Protect solutions from light and store at the recommended temperature.

  • Assay Protocol Variations: Minor deviations in incubation times, reagent concentrations, or instrumentation settings can introduce variability.[3][4]

    • Solution: Adhere strictly to a detailed, validated standard operating procedure (SOP). Ensure all users are trained on the same protocol.

Issue 2: Differences in Compound Solubility or Appearance Between Batches

You notice that a new batch of Compound this compound is more difficult to dissolve or has a different color compared to a previous batch.

Possible Causes and Solutions:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can affect physical properties like solubility and melting point.[5]

    • Solution: Contact the supplier to inquire about the polymorphic form of each batch. If polymorphism is suspected, techniques like X-ray powder diffraction (XRPD) can be used for characterization.

  • Presence of Impurities: Impurities can affect the physical appearance and solubility of the compound.

    • Solution: Review the purity data on the C&A for each batch. If significant differences are observed, consider re-purifying the compound or obtaining a new batch that meets your specifications.

  • Hydration State: The amount of water present in the solid compound can vary between batches.

    • Solution: Check the C&A for information on water content, which can be determined by methods like Karl Fischer titration.[5] If necessary, dry the compound under vacuum before preparing solutions.

Data Presentation

Table 1: Example Certificate of Analysis Comparison for Two Batches of Compound this compound

ParameterBatch ABatch BRecommended Specification
Purity (HPLC) 98.5%96.2%≥ 95%
Identity (¹H-NMR) ConformsConformsConforms to structure
Mass Spectrum [M+H]⁺ = 350.1[M+H]⁺ = 350.2Consistent with expected mass
Appearance White solidOff-white solidConsistent appearance
Solubility (DMSO) 50 mM45 mMReport value
Water Content (KF) 0.1%0.8%Report value

Experimental Protocols

Protocol 1: Preparation of Compound this compound Stock Solution

  • Pre-dissolution Steps:

    • Allow the vial of solid Compound this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.

    • Weigh the required amount of compound using a calibrated analytical balance.

  • Dissolution:

    • Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into single-use volumes in tightly sealed vials.

    • Store at -20°C or -80°C, protected from light.

Protocol 2: Standard Cell-Based Viability Assay

  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine cell viability and concentration using a method like trypan blue exclusion.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound from the stock solution in the appropriate cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the different concentrations of the compound.

    • Include vehicle control (medium with the same concentration of solvent, e.g., 0.1% DMSO) and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Viability Assessment:

    • Add a viability reagent (e.g., resazurin-based or ATP-based) to each well.

    • Incubate for the time specified by the reagent manufacturer.

    • Read the signal (fluorescence or luminescence) using a plate reader.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start compound_prep Prepare Compound Stock Solution start->compound_prep cell_culture Culture and Harvest Cells start->cell_culture treat_cells Treat Cells with Compound this compound compound_prep->treat_cells seed_cells Seed Cells in Plate cell_culture->seed_cells seed_cells->treat_cells incubate Incubate treat_cells->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data read_plate->analyze_data end End analyze_data->end

Caption: Standard experimental workflow for a cell-based assay with Compound this compound.

troubleshooting_logic start Inconsistent Assay Results check_compound Check Compound Integrity (Purity, Storage) start->check_compound check_cells Review Cell Culture Practices start->check_cells check_protocol Verify Assay Protocol Adherence start->check_protocol compound_issue Source New Batch or Re-purify check_compound->compound_issue cell_issue Standardize Cell Handling (Passage, Density) check_cells->cell_issue protocol_issue Implement Strict SOP and User Training check_protocol->protocol_issue

Caption: Troubleshooting flowchart for inconsistent experimental results.

generic_pathway CH275 Compound this compound Receptor Target Receptor/ Enzyme CH275->Receptor Inhibition Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) GeneExpression->CellularResponse

Caption: A generic signaling pathway illustrating the potential mechanism of action for Compound this compound.

References

troubleshooting unexpected results with CH 275

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "CH 275". Initial searches indicate that "this compound" can refer to two distinct compounds:

  • This compound : A peptide analog and selective agonist for the somatostatin (B550006) receptor 1 (sst1).

  • MS-275 (Entinostat) : A selective inhibitor of Class I histone deacetylases (HDACs).

To ensure you receive the most relevant information, this guide is divided into two sections, each dedicated to one of these compounds. Please select the compound relevant to your research.

Section 1: this compound (Somatostatin Receptor 1 Agonist)

This section addresses common issues and questions related to the experimental use of this compound, a selective sst1 agonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing lower than expected or no downstream signaling upon this compound treatment?

A1: Several factors could contribute to a lack of response:

  • Low Receptor Expression: The target cells may not express sufficient levels of somatostatin receptor 1 (sst1). It is crucial to confirm sst1 expression in your cell model via qPCR, Western blot, or immunohistochemistry.

  • Ligand Degradation: this compound is a peptide analog and may be susceptible to degradation by proteases in the cell culture medium.[1] Consider using serum-free media or adding protease inhibitors for the duration of the treatment.

  • Incorrect Concentration: Ensure the concentration of this compound is appropriate for your experimental system. The reported IC50 for human sst1 is 30.9 nM.[2] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and assay.

  • Sub-optimal Assay Conditions: For functional assays like measuring neprilysin activity, ensure that buffer conditions, temperature, and incubation times are optimized.

Q2: My in vivo experiment with this compound did not show the expected reduction in Aβ plaque load. What could be the issue?

A2: In vivo experiments are complex, and several variables can impact the outcome:

  • Bioavailability and Stability: The method of administration is critical. For continuous exposure, osmotic pumps have been used successfully.[2] Direct injection into the target brain region has also been reported to be effective.[2] Bolus injections may not provide sustained exposure.

  • Animal Model: The age and specific characteristics of the animal model are important. For Alzheimer's disease models, treatment should be initiated at an appropriate stage of pathology.[2]

  • Dosage: Ensure the dosage is sufficient to achieve a therapeutic concentration in the target tissue. A concentration of 56 μM was used in osmotic pump administration in one study.[2]

  • Endpoint Analysis: The methods used to quantify Aβ plaques and neprilysin expression should be validated and sensitive enough to detect changes.

Quantitative Data

Table 1: Binding Affinity and Potency of this compound for Human Somatostatin Receptors (sst)

Receptor SubtypeKi (nM)IC50 (nM)
sst15230.9
sst2>10,000>10,000
sst3>1,000345
sst4>1,000>1,000
sst5>10,000>10,000

Data sourced from MedChemExpress.[2]

Experimental Protocols

Key Experiment: In Vitro Neprilysin Activity Assay

This protocol provides a general framework for assessing the effect of this compound on neprilysin activity in primary neuron cultures.

  • Cell Culture: Plate primary hippocampal, cortical, and striatal neurons in a suitable culture vessel and maintain until mature.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute in culture medium to the desired final concentrations (e.g., 100 nM).

  • Treatment: Replace the culture medium with the medium containing this compound or vehicle control. Incubate for a predetermined time (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse using a buffer compatible with fluorometric neprilysin activity assays. Ensure the lysis buffer does not contain EDTA or EGTA, as neprilysin is a zinc-containing metalloproteinase.[3][4]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA).

  • Neprilysin Activity Assay:

    • Use a commercial fluorometric neprilysin assay kit.[3][4][5]

    • Add a consistent amount of protein lysate (e.g., 10-15 µg) to each well of a 96-well plate.[4]

    • Prepare a reaction mixture containing the fluorogenic neprilysin substrate according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well to start the reaction.

    • Measure fluorescence in kinetic mode at 37°C using a fluorescence plate reader with excitation/emission wavelengths appropriate for the substrate (e.g., Ex/Em = 330/430 nm).[4][5]

  • Data Analysis: Calculate the rate of substrate cleavage (neprilysin activity) from the linear phase of the kinetic read. Normalize the activity to the total protein concentration of the lysate.

Diagrams

CH275_Pathway CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds and Activates Neprilysin Neprilysin Activation sst1->Neprilysin Abeta Amyloid-β (Aβ) Degradation Neprilysin->Abeta Therapeutic_Effect Therapeutic Effect for Alzheimer's Disease Abeta->Therapeutic_Effect

Caption: Signaling pathway of this compound in Alzheimer's disease research.

Section 2: MS-275 (Entinostat) - HDAC Inhibitor

This section provides troubleshooting guidance for experiments involving MS-275 (Entinostat), a selective inhibitor of Class I histone deacetylases (HDACs).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing inconsistent IC50 values for MS-275 in my cell viability assays. What could be the cause?

A1: Variability in IC50 values is a common issue. Consider the following factors:

  • Compound Solubility and Stability: MS-275 can be challenging to dissolve. Ensure it is fully solubilized in your stock solution (e.g., DMSO) and that the final concentration of the solvent is consistent and non-toxic (typically <0.5%).[1] Store stock solutions in aliquots at the recommended temperature, protected from light, and avoid repeated freeze-thaw cycles.[1]

  • Cell-Based Assay Variables:

    • Cell Density: Seed cells at a consistent density across all experiments.[1]

    • Cell Passage Number: Use cells within a defined, low passage number range to avoid phenotypic drift.[1]

    • Serum Concentration: Serum proteins can bind to MS-275, reducing its effective concentration. Maintain a consistent serum percentage in your culture medium.[1]

  • Incubation Time: The duration of treatment can significantly impact the IC50 value. Ensure a consistent incubation time for all experiments.

Q2: MS-275 is inducing less apoptosis than expected in my cancer cell line. Why?

A2: The apoptotic response to MS-275 can be cell-type and dose-dependent.

  • Dose-Dependent Effects: At lower concentrations (e.g., ~1 µM), MS-275 may primarily induce cell cycle arrest and differentiation, while higher concentrations (e.g., >5 µM) are often required to trigger significant apoptosis.[2]

  • Cell Line Resistance: Some cell lines may be inherently resistant to HDAC inhibitor-induced apoptosis. This can be due to the expression of anti-apoptotic proteins like Bcl-2.[6]

  • Induction of p21: MS-275 is a potent inducer of the cell cycle inhibitor p21, which can lead to G1 arrest rather than apoptosis.[7]

  • Non-Apoptotic Cell Death: In some cell lines, MS-275 may induce other forms of cell death, such as necrosis.[8]

Q3: I am not seeing an increase in p21 expression after MS-275 treatment in my Western blot.

A3: Several technical aspects could be at play:

  • Time Course: The induction of p21 can be time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal time point for p21 induction in your cell line.[9]

  • Antibody Quality: Ensure your primary antibody against p21 is validated for Western blotting and is used at the recommended dilution.

  • Loading Control: Use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[10]

  • Protein Extraction: Use a lysis buffer that efficiently extracts nuclear proteins, as p21 can be localized to the nucleus.

Quantitative Data

Table 2: IC50 Values of MS-275 (Entinostat) for HDAC Isoforms

HDAC IsoformIC50 (nM)
HDAC1243[11]
HDAC2453[11]
HDAC3248[11]

Table 3: IC50 Values of MS-275 (Entinostat) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian0.0415
Calu-3Lung0.137
HL-60Leukemia0.228
K562Leukemia0.245
HT-29Colon0.354
HCT-15Colon4.71

Data sourced from Selleck Chemicals.[7]

Experimental Protocols

Key Experiment: Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of MS-275 in a cancer cell line.

  • Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[12]

  • Compound Preparation: Prepare a serial dilution of MS-275 in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.2-0.5%.[12]

  • Treatment: Replace the medium with the prepared dilutions of MS-275. Include vehicle-only control wells. Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 10 µl of 5 mg/ml stock) to each well and incubate for an additional 4 hours at 37°C.[12]

  • Solubilization: Aspirate the supernatant and add a solubilizing agent (e.g., 100 µl DMSO) to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Key Experiment: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes how to quantify apoptosis using flow cytometry.

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a suitable culture flask. After allowing them to adhere, treat with various concentrations of MS-275 (e.g., 2.5, 5, 10 µM) or vehicle control for a specified time (e.g., 36 hours).[13]

  • Cell Collection: Collect both floating (apoptotic) and adherent (trypsinized) cells.[14]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.[14]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]

    • Incubate at room temperature for 15 minutes in the dark.[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Key Experiment: Western Blot for p21 Expression

This protocol details the detection of p21 protein levels after MS-275 treatment.

  • Cell Seeding and Treatment: Seed cells in a culture dish and treat with MS-275 or vehicle control for the desired time.

  • Cell Lysis: Wash cells with PBS and lyse with a buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Resolve equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate with a primary antibody against p21 overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein (e.g., β-actin or GAPDH).[9]

Diagrams

MS275_Mechanism MS275 MS-275 (Entinostat) HDAC1_3 HDAC1, HDAC3 MS275->HDAC1_3 Inhibits Apoptosis Apoptosis (at high concentrations) MS275->Apoptosis Histone_Acetylation ↑ Histone Acetylation HDAC1_3->Histone_Acetylation p21_Expression ↑ p21 Expression Histone_Acetylation->p21_Expression Cell_Cycle_Arrest G1 Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest

Caption: Mechanism of action of MS-275 (Entinostat) in cancer cells.

Troubleshooting_HDAC_Assay Start Inconsistent Results with MS-275 Check_Compound Check Compound Integrity - Purity - Solubility - Storage Start->Check_Compound Check_Cells Verify Cell Culture Conditions - Cell Density - Passage Number - Serum Concentration Start->Check_Cells Check_Assay Optimize Assay Parameters - Incubation Time - Reagent Concentrations - Plate Reader Settings Start->Check_Assay Resolution Consistent Results Check_Compound->Resolution Check_Cells->Resolution Check_Assay->Resolution

Caption: Troubleshooting workflow for inconsistent results with MS-275.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in CH 275 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio in their CH 275 assays. The guidance provided is based on established principles for biochemical and cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio and why is it important in this compound assays?

Q2: What are the common causes of a low signal-to-noise ratio?

A low signal-to-noise ratio can stem from two primary issues: a weak or absent signal in your experimental samples or excessively high background noise. Factors contributing to a weak signal can include suboptimal reagent concentrations, incorrect incubation times, or issues with cell viability.[2] High background noise is often caused by insufficient washing, non-specific binding of antibodies or reagents, or the use of expired or improperly stored reagents.[2][3]

Q3: How can I determine if my issue is with the signal or the background?

Proper controls are essential for diagnosing the source of a poor signal-to-noise ratio.[2]

  • Positive Control: A sample known to produce a strong signal. If the positive control shows a weak or absent signal, there is likely a fundamental problem with the assay setup, reagents, or cell viability.[2]

  • Negative (Unstimulated) Control: This control establishes the baseline signal in the absence of the analyte of interest and is crucial for calculating the signal-to-noise ratio.[2] High signal in the negative control points to a background noise issue.

  • Blank Wells: Wells containing only the assay buffer and detection reagents can help identify background noise originating from the reagents themselves.

Q4: My positive controls are working, but my experimental samples have a low signal. What should I do?

This scenario suggests that the assay itself is functional, but the experimental conditions may not be optimal for detecting your specific analyte. A primary reason could be a low frequency of the target cells or molecules in your sample.[2] Consider increasing the amount of sample used or enriching the target population if possible. Additionally, ensure that the stimulus or treatment in your experimental samples is potent enough to elicit a detectable response.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in this compound assays.

Issue 1: Low or No Signal

A weak or absent signal, particularly in positive controls, indicates a significant problem with the assay's core components or procedure.

Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents add_reagents Add Reagents/ Stimulus prep_reagents->add_reagents prep_cells Prepare Cells/Sample add_sample Add Sample to Plate prep_cells->add_sample add_sample->add_reagents incubate Incubate add_reagents->incubate wash_steps Washing Steps incubate->wash_steps add_detection Add Detection Reagents wash_steps->add_detection read_plate Read Plate add_detection->read_plate

Caption: A generalized workflow for a typical cell-based or biochemical assay.

Potential Cause Recommended Solution
Suboptimal Reagent Concentration Perform a titration (checkerboard) analysis to determine the optimal concentration for each reagent, such as antibodies and stimulating antigens.[2][4]
Incorrect Incubation Time/Temperature Optimize incubation times and temperatures as the kinetics of the reaction can be transient.[2] Ensure all reagents are brought to room temperature before use if required by the protocol.[2]
Poor Cell Viability Ensure cells are viable before starting the experiment. Use a viability dye to exclude dead cells from the analysis, as they can contribute to background noise.[2]
Degraded Reagents Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles.[2]
Improper Instrument Settings Ensure the plate reader or microscope settings are optimized for the specific assay and fluorophores being used.[2][5]
Issue 2: High Background

High background noise can obscure the true signal, leading to a poor signal-to-noise ratio.[2] This is often observed as a high signal in negative control or blank wells.

Troubleshooting High Background start High Background Signal in Negative Controls check_washing Are washing steps sufficient? start->check_washing increase_washing Increase number and/or volume of wash steps. check_washing->increase_washing No check_blocking Is blocking step adequate? check_washing->check_blocking Yes increase_washing->check_blocking optimize_blocking Optimize blocking buffer, concentration, and time. check_blocking->optimize_blocking No check_antibody Is detection antibody concentration too high? check_blocking->check_antibody Yes optimize_blocking->check_antibody titrate_antibody Titrate antibody to find optimal concentration. check_antibody->titrate_antibody Yes check_reagents Are reagents fresh and properly prepared? check_antibody->check_reagents No titrate_antibody->check_reagents replace_reagents Prepare fresh reagents. check_reagents->replace_reagents No end Background Signal Reduced check_reagents->end Yes replace_reagents->end

Caption: A decision tree to diagnose and resolve high background noise.

Potential Cause Recommended Solution
Insufficient Washing Increase the number and/or volume of wash steps to more effectively remove unbound reagents.[2][3]
Inadequate Blocking Optimize the blocking buffer, concentration, and incubation time. Using protein-based blockers like BSA or casein can prevent non-specific binding.[3]
Non-specific Antibody Binding Titrate the detection antibody to find the lowest concentration that still provides a specific signal.[2] Diluting antibodies in a blocking buffer can also reduce non-specific interactions.[6]
Dead Cells High levels of cell death can contribute to background signal.[2] Use a viability dye to exclude dead cells from the analysis.[2]
Contaminated Reagents/Samples Use high-quality, purified reagents and samples.[3] Ensure mobile phases and solvents are of high purity, as contaminants can cause chemical noise.

Experimental Protocols

Protocol: Checkerboard Titration for Reagent Optimization

A checkerboard titration is used to empirically determine the optimal concentrations of two different reagents simultaneously, such as a primary and secondary antibody.[4]

  • Plate Coating: If applicable, coat the microplate wells with the capture antigen or antibody at a concentration known to be saturating.

  • Serial Dilution of Reagent 1: Prepare serial dilutions of the first reagent (e.g., primary antibody) in an appropriate buffer. Add these dilutions to the rows of the microplate.

  • Serial Dilution of Reagent 2: Prepare serial dilutions of the second reagent (e.g., enzyme-labeled secondary antibody). Add these dilutions to the columns of the microplate.

  • Incubation: Incubate the plate according to the standard protocol.

  • Washing: Wash the plate to remove unbound reagents.

  • Detection: Add the substrate and measure the signal.

  • Analysis: Analyze the data to identify the combination of reagent concentrations that yields the best signal-to-noise ratio.[4] This is typically the lowest concentration of each reagent that still provides a robust signal with low background.

References

Validation & Comparative

Validating the Efficacy of MS-275 (Entinostat) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, rigorous in vivo validation is paramount to establishing the therapeutic potential of any new compound. This guide provides a comprehensive comparison of the in vivo efficacy of MS-275 (Entinostat), a class I histone deacetylase (HDAC) inhibitor, with other prominent HDAC inhibitors. The data presented is collated from various preclinical studies, offering a comparative landscape of their anti-tumor activities.

Comparative In Vivo Efficacy of HDAC Inhibitors

The following tables summarize the in vivo anti-tumor efficacy of MS-275 and its key competitors—Vorinostat (B1683920) (SAHA), Panobinostat, and Belinostat (B1667918)—across various cancer models. These HDAC inhibitors have shown promise in preclinical settings, leading to their investigation in clinical trials.

Table 1: In Vivo Efficacy of MS-275 (Entinostat)

Cancer TypeAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
Pediatric Solid Tumors (Undifferentiated Sarcoma)SCID-Beige Mice8.25 - 24.5 mg/kg, p.o.Significant inhibition of established tumor growth[1]
Prostate Carcinoma (DU145)XenograftNot specifiedGreater than additive inhibition with radiation[2][3]
Breast Cancer (MDA-MB-468)Nude MiceIntravenousSensitized TRAIL-resistant xenografts, inducing apoptosis and inhibiting proliferation, angiogenesis, and metastasis[4]
Hepatocellular CarcinomaXenograftNot specifiedSignificantly reduced tumor size[5]

Table 2: Comparative In Vivo Efficacy of Alternative HDAC Inhibitors

CompoundCancer TypeAnimal ModelDosage and AdministrationTumor Growth InhibitionReference
Vorinostat (SAHA) Uterine Sarcoma (MES-SA)Nude Mice50 mg/kg/day>50% reduction in tumor growth[6]
Epidermoid Squamous Cell Carcinoma (A431)nu/nu Mice100 mg/kg, i.p.Reduced human xenograft tumor growth[7]
Prostate Cancer (PC3) & Breast Cancer (MDA-231)SCID/NCr MiceNot specifiedReduced tumor size in bone[8]
Panobinostat Canine NHLSCID Mice10 mg/kg and 20 mg/kg, i.p.82.9% and 97.3% inhibition, respectively[9]
Ovarian Cancer (SKOV-3luc+)Immuno-deficient MiceNot specifiedSignificantly higher survival rates[10]
Pancreatic CancerXenograft10 mg/kg, i.p.37.8% delay in tumor growth (single agent)[11]
Gastrointestinal Stromal Tumors (GIST)Nude Mice10 mg/kg/day, i.p.25% tumor shrinkage (single agent)[12]
Belinostat Pancreatic Cancer (T3M4)Nude MiceNot specifiedSignificantly reduced tumor growth[13]
Bladder CancerTransgenic Mice100 mg/kg, i.p.Reduced bladder weight and hematuria[14]
Pancreatic Cancer (BxPC3)Not specifiedNot specifiedMean tumor weight of 302g (vs. control)[15]

Key Signaling Pathways Affected by HDAC Inhibitors

HDAC inhibitors, including MS-275, exert their anti-tumor effects through the modulation of various signaling pathways, primarily leading to cell cycle arrest and apoptosis. The diagrams below illustrate these key mechanisms.

HDAC_Inhibition_Pathway cluster_nucleus Nucleus HDAC HDACs Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones p21_gene p21 Gene Pro_apoptotic_genes Pro-apoptotic Genes (e.g., Bax, Bak) p21 p21 Protein p21_gene->p21 Mitochondrion Mitochondrion Pro_apoptotic_genes->Mitochondrion Promotes Permeabilization MS275 MS-275 (Entinostat) MS275->HDAC Inhibition Acetylated_Histones->p21_gene Activation Acetylated_Histones->Pro_apoptotic_genes Activation CDK CDK/Cyclin Complexes p21->CDK Inhibition Cell_Cycle_Arrest G1/S Phase Cell Cycle Arrest Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Signaling pathway of MS-275 inducing cell cycle arrest and apoptosis.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validation of in vivo efficacy studies.

In Vivo Tumor Growth Inhibition Assay (Xenograft Model)

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a compound in a subcutaneous xenograft model.

Xenograft_Workflow start Start cell_culture Tumor Cell Culture start->cell_culture animal_prep Animal Preparation (e.g., Immunocompromised Mice) start->animal_prep implantation Subcutaneous Tumor Cell Implantation cell_culture->implantation animal_prep->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., MS-275, Vehicle) randomization->treatment measurement Tumor Volume & Body Weight Measurement (e.g., 2-3 times/week) treatment->measurement measurement->measurement No endpoint Endpoint Criteria Met (e.g., Tumor Size, Study Duration) measurement->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis (Tumor Growth Inhibition, etc.) euthanasia->analysis end End analysis->end

Caption: Experimental workflow for a typical in vivo xenograft study.

Detailed Methodology:

  • Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions to ensure logarithmic growth phase at the time of implantation.

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID) are typically used to prevent rejection of human tumor xenografts. Animals are acclimatized for at least one week before the experiment.

  • Tumor Implantation: A suspension of tumor cells (typically 1-10 million cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomly assigned to treatment and control groups.

  • Drug Administration: The test compound (e.g., MS-275) and vehicle control are administered according to the planned schedule, dosage, and route (e.g., oral gavage, intraperitoneal injection).

  • Data Collection: Tumor volumes and body weights are recorded throughout the study. Animal health is monitored daily.

  • Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a specified maximum size, or at a predetermined time point. Mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blot).

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.

Western Blot Analysis for Histone Acetylation

This protocol is used to determine the pharmacodynamic effect of HDAC inhibitors by measuring the levels of acetylated histones in tumor tissues.

Detailed Methodology:

  • Protein Extraction:

    • Excised tumor tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • The lysate is incubated on ice and then centrifuged to pellet cellular debris.

    • The supernatant containing the protein is collected, and the protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

    • The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C. A primary antibody against a total histone (e.g., anti-Histone H3) or a housekeeping protein (e.g., β-actin) is used as a loading control.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Quantification:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • The intensity of the bands is quantified using densitometry software. The level of acetylated histone is normalized to the total histone or loading control.[16]

References

Comparative Efficacy Analysis: CH 275 vs. Standard of Care in a Preclinical Model of Pancreatic Ductal Adenocarcinoma (PDAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational compound CH 275 against the current standard of care in a validated preclinical model of Pancreatic Ductal Adenocarcinoma (PDAC), a condition historically characterized by limited therapeutic options. The following data and protocols are intended to support informed decisions in oncological drug development.

Overview of Therapeutic Agents

  • This compound (Fictional) : An investigational, orally bioavailable, selective inhibitor of Class I histone deacetylases (HDACs). By inhibiting HDACs, this compound is hypothesized to induce cell cycle arrest, differentiation, and apoptosis in malignant cells. Its mechanism involves altering the acetylation state of histones, leading to the reactivation of tumor suppressor gene expression.

  • Standard of Care (Gemcitabine) : A nucleoside analog and established chemotherapeutic agent. Gemcitabine is converted intracellularly into its active diphosphate (B83284) and triphosphate forms, which inhibit DNA synthesis, leading to cell death. It is a cornerstone of first-line treatment for advanced pancreatic cancer.

Comparative Efficacy in a PDAC Xenograft Model

The following tables summarize the key quantitative outcomes from a head-to-head study in an immunodeficient mouse model bearing human PDAC cell line (MIA PaCa-2) xenografts.

Table 1: Anti-Tumor Efficacy

Treatment GroupDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Statistically Significant vs. Vehicle (p-value)
Vehicle ControlDaily, oral1540 ± 180--
This compound25 mg/kg, daily, oral725 ± 11052.9< 0.01
Standard of Care60 mg/kg, twice weekly, IP890 ± 13542.2< 0.05
This compound + SoCCombination Dosing350 ± 9577.3< 0.001

Table 2: Biomarker Analysis in Tumor Tissue (Day 21)

Treatment GroupAcetylated Histone H3 (Fold Change vs. Vehicle)Ki-67 Positive Cells (%)TUNEL Positive Cells (Apoptosis, %)
Vehicle Control1.085 ± 82.5 ± 0.8
This compound4.2 ± 0.635 ± 515.2 ± 2.1
Standard of Care1.1 ± 0.258 ± 78.9 ± 1.5
This compound + SoC4.5 ± 0.720 ± 424.6 ± 3.0

Signaling and Experimental Workflow Diagrams

The diagrams below illustrate the proposed mechanism of action for this compound and the workflow of the comparative in vivo study.

CH275_Pathway cluster_0 Cell Nucleus HDAC HDAC Class I (1, 2, 3) Histones Histones HDAC->Histones Deacetylation CH275 This compound CH275->HDAC Inhibition Ac_Histones Acetylated Histones Histones->Ac_Histones Chromatin Chromatin Relaxation Ac_Histones->Chromatin TSG Tumor Suppressor Gene (TSG) Expression Chromatin->TSG Apoptosis Apoptosis TSG->Apoptosis CellCycleArrest Cell Cycle Arrest TSG->CellCycleArrest

Caption: Proposed mechanism of this compound via HDAC inhibition.

Experimental_Workflow start Day 0: Implant MIA PaCa-2 cells subcutaneously in mice tumor_growth Day 7: Tumors reach ~100 mm³ Randomize into 4 groups start->tumor_growth treatment Day 7-21: Administer treatment (Vehicle, this compound, SoC, Combo) tumor_growth->treatment monitoring Monitor tumor volume and body weight (2x weekly) treatment->monitoring endpoint Day 21: Euthanize mice, excise tumors monitoring->endpoint analysis Tumor Analysis: - Weight & Volume - IHC (Ki-67) - Western Blot (Ac-H3) - TUNEL Assay endpoint->analysis

Caption: Workflow for the in vivo xenograft comparison study.

Detailed Experimental Protocols

A. In Vivo PDAC Xenograft Model

  • Cell Culture : Human MIA PaCa-2 pancreatic cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 2.5% horse serum at 37°C in a 5% CO₂ incubator.

  • Animal Model : All procedures were conducted using 6-8 week old female athymic nude mice, housed in specific-pathogen-free conditions.

  • Tumor Implantation : A suspension of 5 x 10⁶ MIA PaCa-2 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel was injected subcutaneously into the right flank of each mouse.

  • Treatment Initiation : When tumors reached an average volume of approximately 100-150 mm³, mice were randomized into four treatment cohorts (n=10 per group).

  • Dosing :

    • This compound : Administered orally via gavage at 25 mg/kg, once daily.

    • Standard of Care (Gemcitabine) : Administered via intraperitoneal (IP) injection at 60 mg/kg, twice a week.

    • Vehicle : The formulation buffer for this compound was administered orally on a daily schedule.

  • Monitoring : Tumor dimensions were measured twice weekly using digital calipers, and tumor volume was calculated using the formula: (Length x Width²)/2. Animal body weight was recorded concurrently.

  • Endpoint and Tissue Collection : At day 21, or when tumors reached the predetermined size limit, animals were euthanized. Tumors were excised, weighed, and either fixed in 10% neutral buffered formalin for immunohistochemistry or snap-frozen in liquid nitrogen for protein analysis.

B. Immunohistochemistry (IHC) for Ki-67

  • Sample Preparation : Formalin-fixed, paraffin-embedded tumor sections (4 µm) were deparaffinized and rehydrated.

  • Antigen Retrieval : Heat-induced epitope retrieval was performed in a citrate (B86180) buffer (pH 6.0) for 20 minutes.

  • Staining : Slides were incubated with a primary antibody against Ki-67 (1:200 dilution) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualization : The signal was developed using a DAB substrate kit, and slides were counterstained with hematoxylin.

  • Quantification : The percentage of Ki-67 positive nuclei was determined by analyzing five high-power fields per tumor using image analysis software.

C. Western Blot for Acetylated Histone H3

  • Protein Extraction : Frozen tumor samples were homogenized in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification : Protein concentration was determined using a BCA protein assay.

  • Electrophoresis and Transfer : 30 µg of protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation : Membranes were blocked and then incubated overnight with primary antibodies against acetylated Histone H3 (1:1000) and total Histone H3 (1:2000, as a loading control).

  • Detection : Following incubation with an HRP-conjugated secondary antibody, bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed to quantify band intensity.

A Comparative Guide to Class I Histone Deacetylase Inhibitors: Entinostat (MS-275), Romidepsin, and Mocetinostat

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three prominent class I histone deacetylase (HDAC) inhibitors: Entinostat (B1683978) (MS-275), Romidepsin (B612169) (FK228), and Mocetinostat (MGCD0103). The following sections present their mechanisms of action, comparative preclinical data, and relevant experimental protocols to assist in the objective evaluation of these compounds for research and drug development purposes.

Introduction to Class I HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In various cancers, the aberrant activity of HDACs contributes to the silencing of tumor suppressor genes. Class I HDACs (HDAC1, 2, 3, and 8) are of particular interest as therapeutic targets. Inhibitors of these enzymes can induce histone hyperacetylation, leading to the reactivation of silenced genes, and ultimately result in cell cycle arrest, differentiation, and apoptosis of cancer cells.

Entinostat, Romidepsin, and Mocetinostat are class I-selective HDAC inhibitors that have been extensively studied preclinically and are in various stages of clinical development for a range of malignancies. While they share a common target class, their distinct chemical structures and inhibitory profiles result in different biological activities and therapeutic potentials.

Mechanism of Action: Reversing Epigenetic Silencing

The primary mechanism of action for Entinostat, Romidepsin, and Mocetinostat is the inhibition of class I HDAC enzymes. This inhibition leads to an accumulation of acetylated histones, which in turn relaxes the chromatin structure and allows for the transcription of previously silenced tumor suppressor genes. This process can trigger several anti-cancer effects, including cell cycle arrest, apoptosis, and the modulation of the tumor microenvironment.

HDAC_Inhibitor_Mechanism cluster_nucleus Cell Nucleus HDAC_Inhibitors Entinostat Romidepsin Mocetinostat HDAC1_2_3 Class I HDACs (HDAC1, 2, 3) HDAC_Inhibitors->HDAC1_2_3 Inhibit Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Condensed_Chromatin Deacetylated Histones (Condensed Chromatin) HDAC1_2_3->Condensed_Chromatin Deacetylate TSG_On Tumor Suppressor Genes (Expressed) Acetylated_Histones->TSG_On Allows TSG_Off Tumor Suppressor Genes (Silenced) Condensed_Chromatin->TSG_Off Leads to Apoptosis Cell Cycle Arrest, Apoptosis, Differentiation TSG_On->Apoptosis Induces

Caption: Mechanism of action for Class I HDAC inhibitors.

Comparative In Vitro Performance

The in vitro potency and selectivity of these inhibitors are critical determinants of their therapeutic window and potential off-target effects. The following tables summarize their inhibitory activity against HDAC isoforms and various cancer cell lines.

Table 1: Inhibitory Activity against HDAC Isoforms (IC50 Values)
CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC4 (nM)HDAC6 (µM)HDAC8 (nM)
Entinostat (MS-275) 180 - 510[1]-740 - 1700[1]>100,000[1]>10044,900
Romidepsin (FK228) 36[2]47[2]-510[2]14[2]-
Mocetinostat (MGCD0103) 150[3][4]290[3][4]1660[3][4]>10,000[5]>10[5]>10,000[5]

Note: IC50 values can vary between different studies due to variations in experimental conditions. The provided ranges reflect data from the cited sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines (IC50 Values)
Cell LineCancer TypeEntinostat (MS-275) (µM)Romidepsin (FK228) (nM)Mocetinostat (MGCD0103) (µM)
A549 Non-small cell lung---
HCT-116 Colon---
MCF7 Breast--1.17[6]
T47D Breast--0.67[6]
K562 Leukemia-8.36[2]-
HL-60 Leukemia---
U-937 Lymphoma-5.92[2]-
Hut-78 T-cell lymphoma-0.038 - 6.36[7]-
Karpas-299 T-cell lymphoma-0.44 - 3.87[7]-
Rh10 Rhabdomyosarcoma0.28 - 1.3[8][9]--
Rh18 Rhabdomyosarcoma0.28 - 1.3[8][9]--
NB cell lines Neuroblastoma-1 - 6.5[10]-

Comparative In Vivo Performance

The anti-tumor efficacy of these HDAC inhibitors has been evaluated in various xenograft models. The following table summarizes key findings from these preclinical studies.

Table 3: In Vivo Efficacy in Xenograft Models
CompoundXenograft ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
Entinostat (MS-275) Rh10Rhabdomyosarcoma-Significant inhibition[8][9]
BBN963Bladder Cancer12 mg/kg in chow30% inhibition in NSG mice[11]
Romidepsin (FK228) DDLPSLiposarcomaIP, twice weeklySignificant delay in tumor growth[12]
NeuroblastomaNeuroblastoma-Dose-dependent inhibition[10]
T-cell LymphomaT-cell Lymphoma2 mg/kg IPEnhanced efficacy with pralatrexate[13]
Mocetinostat (MGCD0103) A549Non-small cell lung170 mg/kg (2HBr salt) p.o. dailySignificant reduction in tumor growth[14]
H1437Non-small cell lung80 mg/kg p.o. dailyAlmost complete blockage of tumor growth[14]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are representative protocols for key in vitro assays used to characterize HDAC inhibitors.

HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compound Dilutions start->prepare_reagents add_enzyme Add HDAC enzyme to microplate wells prepare_reagents->add_enzyme add_compound Add test compound or vehicle control add_enzyme->add_compound pre_incubate Pre-incubate at 37°C (e.g., 10-20 min) add_compound->pre_incubate add_substrate Add fluorogenic HDAC substrate pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate add_developer Add developer solution (stops reaction, generates signal) incubate->add_developer read_fluorescence Read fluorescence (e.g., Ex/Em = 490/525 nm) add_developer->read_fluorescence analyze_data Analyze Data: - Calculate % inhibition - Determine IC50 value read_fluorescence->analyze_data end End analyze_data->end

Caption: General workflow for a fluorometric HDAC activity assay.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound (e.g., Entinostat, Romidepsin, or Mocetinostat) in assay buffer. Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin, AMC) in assay buffer.

  • Enzyme and Inhibitor Incubation: Add the diluted HDAC enzyme to the wells of a 96-well microplate. Add the test compound dilutions or vehicle control to the respective wells. Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Substrate Addition and Reaction: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Incubate the plate at 37°C for 30-60 minutes.

  • Reaction Termination and Signal Development: Stop the reaction by adding a developer solution, which typically contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm or 490/525 nm, depending on the substrate).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the anti-proliferative effects of the HDAC inhibitors on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in a 96-well plate and incubate (e.g., 24 hours) start->seed_cells add_compound Add serial dilutions of HDAC inhibitor or vehicle seed_cells->add_compound incubate_cells Incubate for desired exposure time (e.g., 72 hours) add_compound->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate until formazan (B1609692) crystals are visible (e.g., 2-4 hours) add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) to dissolve crystals incubate_mtt->add_solubilizer read_absorbance Read absorbance (e.g., 570 nm) add_solubilizer->read_absorbance analyze_data Analyze Data: - Calculate % cell viability - Determine IC50 value read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitor or vehicle control and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion

Entinostat, Romidepsin, and Mocetinostat are potent class I HDAC inhibitors with distinct selectivity profiles and anti-tumor activities. Romidepsin generally exhibits the highest potency in both enzymatic and cell-based assays, often with IC50 values in the low nanomolar range. Entinostat and Mocetinostat are also potent inhibitors, typically with sub-micromolar to low micromolar activity. The choice of inhibitor for a particular research application will depend on the desired selectivity profile, the cancer type under investigation, and the specific experimental context. The data and protocols presented in this guide are intended to provide a foundation for making informed decisions in the preclinical development and investigation of these important epigenetic modulators.

References

A Comparative Guide to the Histone Deacetylase Inhibitor MS-275 (Entinostat)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query "CH 275" can refer to a somatostatin (B550006) analog. However, the designation "MS-275" is more prominently associated with the well-researched histone deacetylase (HDAC) inhibitor, Entinostat. This guide will focus on MS-275 (Entinostat) due to the extensive availability of experimental data for this compound.

This guide provides a comparative analysis of MS-275 (Entinostat), a selective Class I HDAC inhibitor, with other relevant HDAC inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the cross-validation of experimental results and the comparative efficacy of these compounds.

Comparative Efficacy of HDAC Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of MS-275 and other common HDAC inhibitors against various cancer cell lines. This data provides a quantitative comparison of their potency.

CompoundCell LineIC50 (nM)Reference
MS-275 (Entinostat) K562 (Leukemia)41.5[1]
A2780 (Ovarian)100[1]
HT-29 (Colon)4710[1]
D283 (Medulloblastoma)50[2]
SAHA (Vorinostat) HepG2 (Liver)-[3]
Huh-7 (Liver)-[3]
LBH-589 (Panobinostat) ---
HDACi 4b ---

Data for SAHA, LBH-589, and HDACi 4b would require further specific searches to populate this table.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of MS-275.

Cell Viability Assay ([³H]thymidine Uptake)

This assay assesses the effect of a compound on DNA synthesis, a hallmark of cell proliferation.

  • Cell Seeding: Plate pediatric tumor cell lines in a 96-well flat-bottomed plate.

  • Compound Treatment: Culture the cells with various concentrations of MS-275 for 72 hours.

  • Radiolabeling: Add [³H]thymidine to the culture medium and incubate for 20 hours before harvesting the cells.

  • Data Acquisition: Measure the incorporation of [³H]thymidine to determine the rate of DNA synthesis. The IC50 value, the concentration at which 50% of DNA synthesis is inhibited, is then calculated.[2]

Histone Deacetylase (HDAC) Activity Assay

This cell-free assay directly measures the inhibitory effect of a compound on HDAC enzyme activity.

  • Enzyme Preparation: Dilute rat liver enzyme or recombinant human HDACs in HDAC buffer.

  • Reaction Initiation: Mix 60 µL of HDAC buffer with 10 µL of the diluted enzyme solution at 30°C. Start the reaction by adding 30 µL of a substrate solution in HDAC buffer.

  • Incubation: Incubate the reaction mixture for 30 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding 100 µL of a trypsin solution containing Trichostatin A (TSA), a potent HDAC inhibitor, to prevent further deacetylation.

  • Data Analysis: Quantify the level of acetylated substrate to determine the extent of HDAC inhibition.[1]

Signaling Pathways and Experimental Workflow

Visualizing the mechanisms of action and experimental procedures can aid in understanding the broader context of the research.

MS-275 Mechanism of Action

MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs 1, 2, and 3).[3] Inhibition of these enzymes leads to an accumulation of acetylated histones, resulting in a more open chromatin structure. This altered chromatin landscape can lead to the re-expression of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis.[3][4]

MS275_Mechanism MS275 MS-275 (Entinostat) HDAC HDAC Class I (HDAC1, 3) MS275->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones Chromatin Chromatin Remodeling AcetylatedHistones->Chromatin GeneExpression Tumor Suppressor Gene Expression Chromatin->GeneExpression CellularEffects Cell Cycle Arrest Differentiation Apoptosis GeneExpression->CellularEffects

Caption: Mechanism of action of MS-275 (Entinostat).

General Experimental Workflow for Compound Comparison

The following diagram illustrates a typical workflow for comparing the in vitro efficacy of different chemical compounds.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture Cell Line Culture Treatment Cell Treatment CellCulture->Treatment CompoundPrep Compound Dilution CompoundPrep->Treatment Assay Viability/Activity Assay Treatment->Assay DataAcq Data Acquisition Assay->DataAcq IC50 IC50 Calculation DataAcq->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: In vitro compound comparison workflow.

References

A Comparative Analysis of CH 275 and Compound 275#: Mechanisms and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification on the compared compounds: The initial query requested a comparison between "CH 275" and "Compound Z". Our literature search identified "this compound" as a selective somatostatin (B550006) receptor 1 (sst1) agonist. However, "Compound Z" is not a uniquely identified molecule in scientific literature, with the term referring to several distinct and unrelated substances. For the purpose of this guide, we have selected a specifically designated novel compound, N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide , referred to in its primary study as "compound 275#", as the comparator. It is critical for the reader to note that this compound and compound 275# are structurally and functionally unrelated, targeting different biological pathways and holding potential for distinct therapeutic areas. This guide, therefore, serves to objectively present the individual characteristics of these two compounds rather than a direct performance comparison.

This compound: A Selective Somatostatin Receptor 1 Agonist

This compound is a peptide analog of somatostatin that demonstrates high selectivity and potency as an agonist for the somatostatin receptor subtype 1 (sst1).[1] Its mechanism of action is centered on the activation of sst1, which has been shown to modulate the activity of neprilysin, a key enzyme in the degradation of amyloid-β peptides.[1] This has positioned this compound as a compound of interest in the research of Alzheimer's disease.[1]

Quantitative Data for this compound

The following table summarizes the binding affinity and functional potency of this compound for human somatostatin receptors.

Receptor SubtypeKi (nM)IC50 (nM)
sst15230.9
sst2->10,000
sst3-345
sst4->1,000
sst5->10,000

Data sourced from MedChemExpress.[1]

This compound Signaling Pathway

Activation of the sst1 receptor by this compound initiates a signaling cascade that leads to the upregulation of neprilysin activity. This enzyme plays a crucial role in clearing amyloid-β plaques, a hallmark of Alzheimer's disease.

CH275 This compound sst1 sst1 Receptor CH275->sst1 Binds to and activates Signaling_Cascade Intracellular Signaling Cascade sst1->Signaling_Cascade Neprilysin Neprilysin Activation Signaling_Cascade->Neprilysin Upregulates Abeta_Degradation Amyloid-β Degradation Neprilysin->Abeta_Degradation Enhances

Caption: Signaling pathway of this compound.

Experimental Protocols: this compound

Receptor Binding Assay: The binding affinity (Ki) of this compound to sst1 receptors was determined through competitive binding assays. This typically involves incubating cell membranes expressing the receptor with a radiolabeled somatostatin analog and varying concentrations of the unlabeled competitor (this compound). The concentration of this compound that displaces 50% of the radioligand is used to calculate the Ki value, indicating its binding affinity.

Functional Assay (IC50 Determination): The potency of this compound as an sst1 agonist (IC50) was likely determined by measuring its ability to inhibit a cellular process stimulated by another compound, such as forskolin-stimulated cAMP production. Cells expressing the sst1 receptor are treated with forskolin (B1673556) to increase cAMP levels, and then with varying concentrations of this compound. The IC50 is the concentration of this compound that causes a 50% inhibition of the forskolin-induced cAMP accumulation.

In Vitro Neprilysin Activation: Primary neuron-based cell cultures, including a mix of wild-type hippocampal, cortical, and striatal neurons, were treated with 100 nM this compound. The activity of neprilysin was then measured to assess the effect of sst1 activation by this compound.[1]

Compound 275#: An Inducer of Apoptosis in Colorectal Cancer Cells

Compound 275#, with the chemical name N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide, is a novel small molecule that has been shown to possess antiproliferative properties against colorectal cancer (CRC) cell lines.[2][3] Its mechanism of action involves the induction of intracellular reactive oxygen species (ROS), which in turn triggers mitochondria-mediated intrinsic apoptosis and initiates autophagy.[2][3]

Quantitative Data for Compound 275#

The following tables summarize the cytotoxic and apoptotic effects of compound 275# on human colorectal cancer cell lines.

Table 1: Cytotoxicity of Compound 275# (IC50 in µM)

Cell Line24h48h72h
HCT11613.90 ± 1.157.99 ± 0.615.23 ± 0.17
HCT820.31 ± 1.1511.81 ± 0.948.85 ± 0.52
FHC (normal)39.42 ± 2.6529.83 ± 1.3420.19 ± 1.03

Data from an MTT assay.[2]

Table 2: Apoptosis Induction by Compound 275# in CRC Cells after 24h

Cell LineConcentration (µM)Late-Phase Apoptosis (%)
HCT11653.83
2099.6
HCT854.76
2099.9

Data from an Annexin V-FITC/PI assay.[2]

Compound 275# Signaling Pathway

Compound 275# induces an accumulation of ROS, which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.

Compound275 Compound 275# ROS Intracellular ROS Accumulation Compound275->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Autophagy Autophagy Initiation ROS->Autophagy Caspase3 Caspase-3 Cleavage Mitochondria->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Signaling pathway of Compound 275#.

Experimental Protocols: Compound 275#

Cell Viability (MTT) Assay: To determine the cytotoxicity of compound 275#, HCT116, HCT8, and FHC cells were seeded in 96-well plates.[2] After 24 hours, the cells were treated with various concentrations of compound 275# for 24, 48, and 72 hours. Subsequently, an MTT solution was added to each well, and the plates were incubated to allow for the formation of formazan (B1609692) crystals. The crystals were then dissolved in a solubilization solution, and the absorbance was measured to determine cell viability and calculate the IC50 values.[2]

Apoptosis (Annexin V-FITC/PI) Assay: HCT116 and HCT8 cells were treated with different concentrations of compound 275# for 24 hours.[2] The cells were then harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and propidium (B1200493) iodide (PI) were added to the cell suspension. The samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.[2]

Reactive Oxygen Species (ROS) Detection: The intracellular accumulation of ROS was likely measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells treated with compound 275# would be incubated with DCFH-DA. Inside the cells, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, proportional to the amount of ROS, can be measured using a fluorescence microscope or a plate reader.

Summary of Comparison

FeatureThis compoundCompound 275#
Compound Type Peptide analog of somatostatinSmall molecule (N-(3-(5,7-dimethylbenzo[d]oxazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide)
Primary Target Somatostatin receptor 1 (sst1)Not explicitly defined, but initiates ROS accumulation
Mechanism of Action Selective sst1 agonist, activates neprilysinInduces intracellular ROS accumulation, leading to mitochondria-mediated apoptosis and autophagy
Therapeutic Area of Interest Alzheimer's DiseaseColorectal Cancer
Key Biological Effect Increases degradation of amyloid-βInduces cell death in cancer cells

References

A Head-to-Head Comparison of the sst1 Agonist CH 275 and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the potent and selective somatostatin (B550006) receptor subtype 1 (sst1) agonist, CH 275, and its analogs reveals key structural-activity relationships and highlights their potential in neuroscience research, particularly in the context of Alzheimer's disease. This guide provides a comprehensive comparison of their binding affinities, functional potencies, and underlying mechanisms of action, supported by detailed experimental protocols.

This compound, a peptide analog of somatostatin, has garnered significant interest for its high selectivity for the sst1 receptor, a G-protein coupled receptor implicated in various physiological processes, including the regulation of neprilysin, a key enzyme in the degradation of amyloid-β peptides.[1] Understanding the comparative performance of this compound and its analogs is crucial for the development of targeted therapeutics.

Comparative Analysis of Binding Affinity

A series of undecapeptide analogs of somatostatin, including this compound, have been synthesized and evaluated for their binding affinity to the five human somatostatin receptor subtypes (sst1-5). The data, summarized in the table below, is derived from competitive binding assays using radiolabeled somatostatin and membranes from CHO-K1 cells expressing the individual human sst subtypes.

Compoundsst1 IC50 (nM)sst2 IC50 (nM)sst3 IC50 (nM)sst4 IC50 (nM)sst5 IC50 (nM)
Somatostatin-28 0.20 ± 0.030.08 ± 0.010.39 ± 0.060.49 ± 0.070.13 ± 0.02
This compound (7) 1.4 ± 0.2>100025.5 ± 3.8>1000>1000
Analog 13 3.5 ± 0.5>100075.0 ± 11.3>1000>1000
CH-288 (16) 0.8 ± 0.1>100050.0 ± 7.5>1000>1000
Analog 17 0.9 ± 0.1>1000100 ± 15>1000>1000
Analog 23 25.0 ± 3.8>1000>1000>1000>1000
Analog 25 0.8 ± 0.1>100060.0 ± 9.0>1000>1000
Analog 27 0.5 ± 0.08>1000150 ± 22.5>1000>1000

Data sourced from Rivier J, et al. J Med Chem. 2001.[2]

Functional Potency: Inhibition of Adenylyl Cyclase

The functional activity of these analogs was assessed by their ability to inhibit forskolin-stimulated cyclic AMP (cAMP) accumulation in CHO-K1 cells expressing the human sst1 receptor. This assay measures the agonistic properties of the compounds, as sst1 activation leads to the inhibition of adenylyl cyclase. While specific IC50 values for this functional assay are not detailed in the primary literature for all analogs in a comparative table, both this compound and its analogs have been confirmed to act as agonists at the sst1 receptor.[2]

Mechanism of Action: Signaling Pathways and Neprilysin Activation

The activation of the sst1 receptor by agonists like this compound initiates a cascade of intracellular events. A primary signaling pathway involves the coupling to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[3] This pathway is fundamental to the various cellular responses mediated by sst1.

Furthermore, a significant aspect of sst1 activation in the context of neurodegenerative diseases is the subsequent upregulation of neprilysin activity.[1] Neprilysin is a key enzyme responsible for the degradation of amyloid-β, the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.

Below are diagrams illustrating the sst1 signaling pathway and a typical experimental workflow for assessing neprilysin activation.

sst1_signaling_pathway cluster_membrane Cell Membrane sst1 sst1 Receptor G_protein Gi/o Protein sst1->G_protein activates Neprilysin Neprilysin Activation sst1->Neprilysin leads to AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to CH275 This compound / Analog CH275->sst1 binds ATP ATP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

Caption: sst1 receptor signaling pathway.

neprilysin_workflow cluster_prep Sample Preparation cluster_assay Neprilysin Activity Assay cluster_analysis Data Analysis cell_culture Neuronal Cell Culture treatment Treat with this compound / Analog cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant add_substrate Add Fluorogenic Neprilysin Substrate protein_quant->add_substrate incubation Incubate at 37°C add_substrate->incubation measure_fluorescence Measure Fluorescence (Kinetic or Endpoint) incubation->measure_fluorescence calculate_activity Calculate Neprilysin Activity (pmol/min/mg protein) measure_fluorescence->calculate_activity comparison Compare Activity vs. Control calculate_activity->comparison

Caption: Experimental workflow for neprilysin activity assay.

Experimental Protocols

Receptor Binding Assay

The binding affinities of this compound and its analogs were determined using a competitive radioligand binding assay.

  • Membrane Preparation: Membranes were prepared from CHO-K1 cells stably expressing the individual human somatostatin receptor subtypes (sst1-5).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 20 µg/ml bacitracin, 1 µg/ml leupeptin, 1 µg/ml pepstatin, and 0.2 mg/ml aprotinin.

  • Radioligand: [125I-Tyr11]-Somatostatin-14 was used as the radioligand.

  • Procedure:

    • Cell membranes (10-30 µg of protein) were incubated with the radioligand (0.1-0.2 nM) and increasing concentrations of the unlabeled competitor peptides (this compound and its analogs) in a final volume of 100 µl.

    • The incubation was carried out for 30 minutes at 30°C.

    • The reaction was terminated by rapid filtration through Whatman GF/C filters presoaked in 0.5% polyethyleneimine.

    • Filters were washed three times with 1 ml of ice-cold assay buffer.

    • The radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis of the competition curves.

Adenylyl Cyclase Activity Assay

The functional agonistic activity of the compounds was determined by their ability to inhibit adenylyl cyclase.

  • Cell Culture: CHO-K1 cells stably expressing the human sst1 receptor were used.

  • Assay Medium: The assay was performed in a medium containing 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.

  • Procedure:

    • Cells were pre-incubated with the test compounds (this compound or its analogs) at various concentrations for 10 minutes.

    • Adenylyl cyclase was then stimulated with 1 µM forskolin.

    • The incubation was continued for a defined period.

    • The reaction was stopped, and the cells were lysed.

  • cAMP Measurement: The intracellular cAMP concentration was determined using a commercially available cAMP assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The ability of the compounds to inhibit forskolin-stimulated cAMP production was calculated, and IC50 values were determined.

Neprilysin Activity Assay

The effect of this compound and its analogs on neprilysin activity can be assessed using a fluorometric assay.

  • Sample Preparation:

    • Neuronal cells (e.g., primary cortical neurons or a suitable cell line) are cultured and treated with various concentrations of this compound or its analogs for a specified time.

    • Cells are then washed and lysed in an appropriate assay buffer.

    • The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • Assay Procedure:

    • Cell lysates are incubated with a fluorogenic neprilysin substrate (e.g., (7-methoxycoumarin-4-yl)acetyl-Pro-Leu-Gly-Pro-D-Lys(2,4-dinitrophenyl)-OH).

    • The cleavage of the substrate by neprilysin results in an increase in fluorescence.

    • The fluorescence is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve and normalized to the protein concentration. The results are expressed as neprilysin activity (e.g., in pmol of substrate cleaved per minute per mg of protein).

Conclusion

This comparative guide provides researchers and drug development professionals with a detailed overview of the sst1-selective agonist this compound and its analogs. The provided data on binding affinities, coupled with an understanding of their functional mechanism and the detailed experimental protocols, will aid in the design and interpretation of future studies aimed at leveraging the therapeutic potential of sst1 agonism, particularly in the field of Alzheimer's disease research. The high selectivity of this compound and some of its analogs for the sst1 receptor makes them valuable tools for elucidating the specific roles of this receptor subtype in health and disease.

References

Independent Verification of CH-275 Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings related to CH-275, a potent and selective agonist for the somatostatin (B550006) receptor subtype 1 (sst1). The information is intended for researchers, scientists, and drug development professionals seeking to understand the experimental data supporting its biological activity and potential therapeutic applications.

Overview of CH-275

CH-275 is a peptide analog of somatostatin, a naturally occurring hormone that regulates a wide range of physiological processes.[1] CH-275 exhibits high selectivity for the sst1 receptor, making it a valuable tool for investigating the specific roles of this receptor subtype in various biological systems. Research suggests potential applications for CH-275 in areas such as neuroscience and oncology.

Comparative Analysis of Receptor Binding Affinity

A key characteristic of CH-275 is its high affinity and selectivity for the sst1 receptor over other somatostatin receptor subtypes. The following table summarizes the binding affinity data from in vitro studies.

Receptor SubtypeCH-275 IC50 (nM)CH-275 Ki (nM)
sst1 30.9 52
sst2>10,000-
sst3345-
sst4>1,000-
sst5>10,000-

Data sourced from MedChemExpress product information.[1]

Signaling Pathways and Mechanism of Action

Activation of the sst1 receptor by agonists like CH-275 initiates a cascade of intracellular signaling events. The primary mechanism involves the coupling to pertussis toxin-sensitive G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, sst1 activation can stimulate phosphotyrosine phosphatase and the Na+/H+ exchanger.

Below is a diagram illustrating the signaling pathway initiated by CH-275 binding to the sst1 receptor.

CH275_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CH275 CH-275 sst1 sst1 Receptor CH275->sst1 Binds G_protein Gαi/o Gβγ sst1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PTP Phosphotyrosine Phosphatase G_protein->PTP Activates NHE Na+/H+ Exchanger G_protein->NHE Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC Biological_Effects Biological Effects (e.g., Inhibition of VEGF expression) cAMP->Biological_Effects Downstream signaling PTP->Biological_Effects Downstream signaling NHE->Biological_Effects Downstream signaling

Caption: Signaling pathway of CH-275 upon binding to the sst1 receptor.

Experimental Findings and Methodologies

Modulation of Neuronal Activity

Finding: In a study on mouse hypothalamic neurons, CH-275 was found to elicit an increase in the response to glutamate (B1630785), an effect opposite to that of the sst2/sst5 agonist octreotide (B344500), which caused a decrease.[2] This suggests a differential role of sst1 and sst2 receptors in modulating neuronal excitability.

Experimental Protocol:

  • Cell Culture: Dissociated hypothalamic neurons from mice were grown in vitro.

  • Electrophysiology: Whole-cell patch-clamp recordings were used to measure peak currents induced by glutamate application.

  • Drug Application: CH-275 and octreotide were applied to the cultured neurons to observe their effects on glutamate-induced currents.

  • Analysis: The percentage change in the peak current amplitude in the presence of the agonists compared to control was calculated.

Anti-angiogenic Potential

Finding: In a study using human umbilical vein endothelial cells (HUVECs) under hypoxic conditions, both somatostatin and the sst1 agonist CH-275 were shown to inhibit the expression of Vascular Endothelial Growth Factor (VEGF).[3] This inhibition was mediated by the regulation of STAT3 and HIF-1 activity.

Experimental Protocol:

  • Cell Culture: HUVECs were cultured under hypoxic conditions to mimic a tumor microenvironment.

  • Treatment: Cells were treated with somatostatin or CH-275.

  • Analysis: The expression levels of VEGF, as well as the activity of STAT3 and HIF-1, were measured, likely using techniques such as Western blotting or quantitative PCR.

Neprilysin Activation

Finding: CH-275 has been shown to activate neprilysin, a key enzyme responsible for the degradation of amyloid-β peptides, in primary neuron-based cell culture systems.[1] This finding suggests a potential therapeutic avenue for Alzheimer's disease.

Experimental Protocol:

  • Cell Culture: A mixture of wildtype hippocampal, cortical, and striatal neurons were cultured.

  • Treatment: Neurons were treated with 100 nM CH-275.

  • Analysis: Neprilysin activity was measured. The specific assay used for measuring neprilysin activity was not detailed in the available summary but would typically involve a fluorometric or colorimetric substrate.

Comparison with Alternative Somatostatin Analogs

CH-275's high selectivity for sst1 distinguishes it from many other commercially available somatostatin analogs, which often exhibit broader receptor binding profiles.

CompoundPrimary Receptor Target(s)Key Research Applications
CH-275 sst1 Investigating sst1-specific functions, potential in neuroscience and oncology.
Octreotidesst2, sst5Treatment of acromegaly and neuroendocrine tumors, radiolabeling for imaging.
Lanreotidesst2, sst5Treatment of acromegaly and gastroenteropancreatic neuroendocrine tumors.
Pasireotidesst1, sst2, sst3, sst5Treatment of Cushing's disease and acromegaly.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a selective sst1 agonist like CH-275 in a preclinical cancer model.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture (expressing sst1) Treatment_IV Treatment with CH-275 (various concentrations) Cell_Culture->Treatment_IV Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) Treatment_IV->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Treatment_IV->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot for p-ERK) Treatment_IV->Signaling_Analysis Data_Analysis Data Analysis and Statistical Evaluation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Analysis->Data_Analysis Animal_Model Animal Model (e.g., Xenograft in mice) Treatment_IVV Systemic Administration of CH-275 Animal_Model->Treatment_IVV Tumor_Measurement Tumor Volume Measurement Treatment_IVV->Tumor_Measurement Toxicity_Assessment Toxicity Assessment (e.g., body weight, histology) Treatment_IVV->Toxicity_Assessment Biomarker_Analysis Biomarker Analysis (e.g., Immunohistochemistry) Treatment_IVV->Biomarker_Analysis Tumor_Measurement->Data_Analysis Toxicity_Assessment->Data_Analysis Biomarker_Analysis->Data_Analysis

Caption: Preclinical workflow for evaluating an sst1 agonist in cancer.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between sst1 activation and its potential therapeutic outcomes based on the reviewed research.

Logical_Relationship CH275 CH-275 sst1_Activation sst1 Receptor Activation CH275->sst1_Activation Neuronal_Modulation Modulation of Neuronal Activity sst1_Activation->Neuronal_Modulation Anti_Angiogenesis Anti-Angiogenesis sst1_Activation->Anti_Angiogenesis Neprilysin_Activation Neprilysin Activation sst1_Activation->Neprilysin_Activation Neuro_Outcome Potential Neurological Therapeutic Effects Neuronal_Modulation->Neuro_Outcome Cancer_Outcome Potential Anti-Cancer Therapeutic Effects Anti_Angiogenesis->Cancer_Outcome AD_Outcome Potential Alzheimer's Disease Therapeutic Effects Neprilysin_Activation->AD_Outcome

Caption: Logical flow from CH-275 action to potential therapeutic outcomes.

References

comparative analysis of CH 275 and placebo

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Class I HDAC Inhibitor, Entinostat (MS-275), and Placebo

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the histone deacetylase (HDAC) inhibitor Entinostat (also known as MS-275 or SNDX-275) with a placebo, supported by clinical and preclinical experimental data. Entinostat is a selective inhibitor of class I histone deacetylases (HDAC1, HDAC2, and HDAC3) that has been investigated in various oncological and other disease contexts. This analysis focuses on its mechanism of action and data from placebo-controlled studies to offer a comprehensive overview for the scientific community.

Executive Summary

Entinostat functions by increasing histone acetylation, leading to the altered expression of genes involved in cell cycle arrest, apoptosis, and differentiation. While preclinical studies have demonstrated promising anti-tumor activity, a pivotal phase III, randomized, double-blind, placebo-controlled clinical trial (E2112) in advanced hormone receptor-positive breast cancer did not show a statistically significant improvement in primary endpoints when Entinostat was added to exemestane (B1683764) compared to placebo plus exemestane. This guide presents the key data from this trial and details the experimental protocols that underpin our understanding of Entinostat's biological activity.

Data Presentation: Clinical Trial E2112

The E2112 trial provides the most robust direct comparison of Entinostat to a placebo in a large patient population. Below are summaries of the key efficacy and safety data.

Table 1: Efficacy Outcomes of the E2112 Trial [1][2][3][4]

EndpointExemestane + Entinostat (EE)Exemestane + Placebo (EP)Hazard Ratio (95% CI)P-value
Median Progression-Free Survival (PFS)3.3 months3.1 months0.87 (0.67 to 1.13)0.30
Median Overall Survival (OS)23.4 months21.7 months0.99 (0.82 to 1.21)0.94
Objective Response Rate (ORR)5.8%5.6%--

Table 2: Common Grade 3 and 4 Adverse Events in the E2112 Trial [1][2][4][5]

Adverse EventExemestane + Entinostat (EE Arm)Exemestane + Placebo (EP Arm)
Neutropenia20%Not Reported
Hypophosphatemia14%Not Reported
Anemia8%Not Reported
Leukopenia6%Not Reported
Fatigue4%Not Reported
Diarrhea4%Not Reported
Thrombocytopenia3%Not Reported

Signaling Pathways and Mechanism of Action

Entinostat's primary mechanism of action is the inhibition of class I HDAC enzymes. This leads to an increase in the acetylation of histone and non-histone proteins, which in turn modulates gene expression. Two key pathways affected by Entinostat are the p21-mediated cell cycle arrest and the downregulation of c-FLIP, which sensitizes cells to apoptosis.

HDAC_Inhibition_Pathway cluster_0 Entinostat (MS-275) cluster_1 Cellular Effects Entinostat Entinostat HDAC1_2_3 HDAC1, HDAC2, HDAC3 Entinostat->HDAC1_2_3 Inhibits Histone_Acetylation Increased Histone Acetylation HDAC1_2_3->Histone_Acetylation Prevents Deacetylation p21_Gene p21 Gene Histone_Acetylation->p21_Gene Activates Transcription cFLIP_Gene c-FLIP Gene Histone_Acetylation->cFLIP_Gene Represses Transcription p21_Expression Increased p21 Expression p21_Gene->p21_Expression cFLIP_Expression Decreased c-FLIP Expression cFLIP_Gene->cFLIP_Expression Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest Apoptosis_Sensitization Sensitization to Apoptosis cFLIP_Expression->Apoptosis_Sensitization

Caption: Entinostat inhibits HDACs, leading to increased p21 and decreased c-FLIP expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of Entinostat.

Clinical Trial Protocol: E2112
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled phase III study.[1][2]

  • Patient Population: Men and women with advanced hormone receptor-positive, HER2-negative breast cancer whose disease progressed after a nonsteroidal aromatase inhibitor.[1][2]

  • Treatment Arms:

    • Experimental Arm: Exemestane (25 mg orally daily) + Entinostat (5 mg orally once weekly).[1][2]

    • Control Arm: Exemestane (25 mg orally daily) + Placebo (orally once weekly).[1][2]

  • Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).[1][2]

  • Secondary Endpoints: Safety, objective response rate, and changes in lysine (B10760008) acetylation in peripheral blood mononuclear cells.[6]

E2112_Workflow Start Patient Enrollment (Advanced HR+ Breast Cancer) Randomization Randomization (1:1) Start->Randomization Arm_EE Exemestane + Entinostat (n=305) Randomization->Arm_EE Arm_EP Exemestane + Placebo (n=303) Randomization->Arm_EP Treatment Treatment until Progression or Unacceptable Toxicity Arm_EE->Treatment Arm_EP->Treatment Follow_up Follow-up for Survival Treatment->Follow_up Endpoint_Analysis Primary Endpoint Analysis (PFS and OS) Follow_up->Endpoint_Analysis

References

Performance Benchmark: MS-275 (Entinostat) Versus Other Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Class I HDAC Inhibitor Performance

This guide provides a comparative analysis of MS-275 (Entinostat), a selective Class I histone deacetylase (HDAC) inhibitor, against other known HDAC inhibitors. The data presented is intended to assist researchers in selecting the appropriate tool compound for their studies in oncology, immunology, and other therapeutic areas where HDAC inhibition is a key mechanism.

Comparative Inhibitory Activity

MS-275 exhibits selectivity for Class I HDAC enzymes, which include HDAC1, HDAC2, and HDAC3. Its performance is benchmarked against both pan-HDAC inhibitors, such as Vorinostat (SAHA) and Trichostatin A (TSA), and other Class I-selective inhibitors like Romidepsin. The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against various HDAC isoforms.

InhibitorClassHDAC1 (IC50)HDAC2 (IC50)HDAC3 (IC50)Other HDACs (IC50)
MS-275 (Entinostat) Class I selective0.228 µM0.364 µM0.744 µMHDAC8: 44.9 µM, HDAC6: >100 µM[1]
Vorinostat (SAHA) Pan-inhibitor~10 nM[2][3]-~20 nM[4]Broad activity against other HDACs
Trichostatin A (TSA) Pan-inhibitor~20 nM-~20 nMHDAC4, 6, 10: ~20 nM[5][6]
Romidepsin Class I selectivePotent nM rangePotent nM range--

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

The determination of HDAC inhibitory activity is crucial for comparing the potency and selectivity of compounds like MS-275. A common method employed is a fluorometric assay using a specific HDAC substrate.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol outlines a general procedure for measuring the activity of HDAC enzymes and the inhibitory effects of compounds.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • HDAC fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Test inhibitors (e.g., MS-275, Vorinostat) dissolved in DMSO

  • Developer solution (e.g., containing trypsin and a stop solution like Trichostatin A)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Dilute the HDAC enzyme and substrate in assay buffer to the desired concentrations. Prepare serial dilutions of the test inhibitors.

  • Reaction Setup: To each well of the microplate, add the assay buffer, the diluted HDAC enzyme, and the test inhibitor at various concentrations. Include control wells with no inhibitor (100% activity) and no enzyme (background).

  • Initiate Reaction: Add the HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Stop Reaction and Develop Signal: Add the developer solution to each well. The developer stops the HDAC reaction and proteolytically cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

HDAC inhibitors exert their effects through various signaling pathways, primarily by preventing the deacetylation of histone and non-histone proteins. This leads to changes in gene expression and cellular processes.

HDAC_Inhibition_Pathway HDAC_Inhibitor MS-275 HDACs Class I HDACs (HDAC1, 2, 3) HDAC_Inhibitor->HDACs Inhibition Histones Histone Proteins HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Tumor_Suppression Tumor Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression

Caption: Mechanism of action of MS-275.

The diagram above illustrates the primary mechanism of action for MS-275. By inhibiting Class I HDACs, it prevents the removal of acetyl groups from histone proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure. The open chromatin allows for the transcription of genes, such as the cell cycle regulator p21, which can lead to cell cycle arrest and apoptosis, ultimately contributing to tumor suppression.

Experimental_Workflow Start Start: Prepare Reagents Plate_Setup Set up 96-well plate with Enzyme, Buffer, and Inhibitors Start->Plate_Setup Add_Substrate Add HDAC Substrate Plate_Setup->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Develop Add Developer Solution Incubate->Stop_Develop Read_Fluorescence Read Fluorescence (Ex/Em = 355/460 nm) Stop_Develop->Read_Fluorescence Analyze_Data Analyze Data and Calculate IC50 Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro HDAC activity assay.

This workflow diagram outlines the key steps in a typical in vitro fluorometric assay to determine the inhibitory activity of compounds against HDAC enzymes. Following this standardized procedure is essential for generating reliable and comparable data for benchmarking different inhibitors.

References

Comparative Study of MS-275 (Entinostat) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison

This guide provides a comparative analysis of the class I histone deacetylase (HDAC) inhibitor, MS-275 (also known as Entinostat or SNDX-275), across various cancer cell lines. The data presented is compiled from multiple studies to offer a comprehensive overview of its anti-cancer properties, supported by detailed experimental protocols and visual representations of its mechanism of action.

Performance Summary of MS-275 Across Various Cancer Cell Lines

MS-275 has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of cancer cell lines. Its efficacy is often dose-dependent, with lower concentrations typically inducing cell cycle arrest and differentiation, while higher concentrations lead to apoptosis.[1] The tables below summarize the half-maximal inhibitory concentration (IC50) and observed effects of MS-275 in different cancer models.

Cell LineCancer TypeIC50Key Effects
HCT116 Colorectal CarcinomaNot explicitly stated, but effective at 5-20 µMSuppresses cell proliferation and viability, induces mitochondria-mediated intrinsic apoptosis and autophagy initiation through ROS accumulation.[2]
HCT8 Colorectal CarcinomaNot explicitly stated, but effective at 5-20 µMReduces cell viability in a dose- and time-dependent manner, promotes mitochondria-mediated intrinsic apoptosis.[2]
FHC Normal Colon EpithelialHigher than CRC cellsLower cytotoxicity compared to colorectal cancer cell lines.[2]
TC32 Pediatric Solid Tumor100 nMInhibition of DNA synthesis.[3]
SK-N-AS Pediatric Solid Tumor660 nMInhibition of DNA synthesis.[3]
TC71 Pediatric Solid Tumor1000 nMInhibition of DNA synthesis.[3]
D283 Medulloblastoma50 nMInhibition of DNA synthesis.[3]
U937 Leukemia~1 µM (for differentiation)Induces p21-mediated growth arrest and differentiation at low concentrations.[1]
HL-60 LeukemiaNot specifiedDose-dependent effects.[1]
K562 LeukemiaNot specifiedDose-dependent effects.[1]
Jurkat LeukemiaNot specifiedDose-dependent effects.[1]
Various HCC cells Hepatocellular CarcinomaNot specifiedSuppresses cell growth by inducing G0/G1 cell cycle arrest without triggering apoptosis at lower doses, promotes hepatocyte-like differentiation.[4]
A2780 Ovarian Cancer41.5 nM - 4.71 µM (range across multiple lines)Inhibits proliferation.[5]
Calu-3 Lung Cancer41.5 nM - 4.71 µM (range across multiple lines)Inhibits proliferation.[5]
HT-29 Colorectal Cancer41.5 nM - 4.71 µM (range across multiple lines)Inhibits proliferation.[5]

Mechanism of Action of MS-275

MS-275 is a selective inhibitor of Class I histone deacetylases (HDACs), particularly HDAC1 and HDAC3.[5] By inhibiting these enzymes, MS-275 leads to an accumulation of acetylated histones, which alters chromatin structure and modulates the expression of various genes involved in cell cycle regulation, differentiation, and apoptosis.

A key mechanism of action involves the induction of the cyclin-dependent kinase inhibitor p21 (CIP1/WAF1).[1] This leads to cell cycle arrest, primarily in the G0/G1 phase, and can promote differentiation in certain cancer cells.[1][4]

Furthermore, at higher concentrations, MS-275 can induce apoptosis through the generation of reactive oxygen species (ROS).[1] This increase in intracellular ROS leads to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1] This cascade of events ultimately activates caspases and leads to programmed cell death.[1] In colorectal cancer cells, a novel compound referred to as "compound 275#" has also been shown to induce mitochondria-mediated apoptosis via ROS accumulation.[2]

MS275 MS-275 HDAC1_3 HDAC1/3 MS275->HDAC1_3 inhibition ROS ↑ Reactive Oxygen Species (ROS) MS275->ROS induces (at higher conc.) Histone_Acetylation ↑ Histone Acetylation HDAC1_3->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression p21 ↑ p21 (CIP1/WAF1) Gene_Expression->p21 Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Differentiation Differentiation Cell_Cycle_Arrest->Differentiation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of MS-275 leading to cell cycle arrest, differentiation, and apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies evaluating the effect of compounds on the proliferation and viability of cancer cells.[2]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of MS-275 (or a vehicle control, e.g., DMSO) for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the relative cell viability as a percentage of the vehicle-treated control cells.

Colony Formation Assay

This assay assesses the long-term proliferative potential of cells after treatment.[2]

  • Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

  • Treatment: Treat the cells with different concentrations of MS-275 for 24 hours.

  • Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.1% crystal violet for 20 minutes.

  • Quantification: Wash the plates with water, air dry, and count the number of colonies (typically defined as clusters of ≥50 cells).

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic cells.[2]

  • Cell Treatment: Treat cells with the desired concentrations of MS-275 for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with MS-275 for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Start Cancer Cell Lines Treatment Treat with MS-275 (various concentrations and time points) Start->Treatment Assay_Choice Select Assay Treatment->Assay_Choice MTT Cell Viability (MTT) Assay_Choice->MTT Colony Long-term Proliferation (Colony Formation) Assay_Choice->Colony Flow_Apoptosis Apoptosis (Annexin V/PI) Assay_Choice->Flow_Apoptosis Flow_CellCycle Cell Cycle (PI Staining) Assay_Choice->Flow_CellCycle Data_Analysis Data Analysis and Comparison MTT->Data_Analysis Colony->Data_Analysis Flow_Apoptosis->Data_Analysis Flow_CellCycle->Data_Analysis

Caption: General experimental workflow for in vitro evaluation of MS-275 in cancer cell lines.

References

Safety Operating Guide

Proper Disposal Procedures for "CH 275": A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate action required: Positive identification of the substance is crucial before proceeding with any handling or disposal. The designation "CH 275" is ambiguous and corresponds to multiple, chemically distinct products with vastly different safety protocols and disposal requirements.

Consult the Safety Data Sheet (SDS) and the manufacturer's label on your specific container to accurately identify the chemical. Misidentification can lead to serious safety incidents, including fire, explosion, and toxic exposure. This guide provides disposal procedures for various substances identified as "275" to illustrate the importance of precise identification.

Summary of Potential "this compound" Substances and Associated Hazards

The following table summarizes the key hazards of different substances that may be referred to as "275". This data underscores the critical need for accurate identification before handling or disposal.

Product Name/IdentifierKey Chemical ComponentsPrimary Hazards
Axalta Coating Systems 275 Not specified, but described as a liquid.Highly flammable liquid and vapor, causes skin irritation, serious eye damage, may cause respiratory irritation, drowsiness or dizziness, and may damage fertility or the unborn child.[1]
All-state 275 Coated metal rods containing nickel and titanium dioxide.Fumes from welding can be toxic, carcinogenic, and cause metal fume fever.[2] Spatter and melting metal can cause burns and fires.[2] Arc rays can damage eyes and skin, and electric shock can be fatal.[2]
quick temper 275 Potassium Nitrate, Sodium NitriteOxidizing solid that may intensify fire.[3] Toxic if swallowed and causes serious eye irritation.[3] Very toxic to aquatic life with long-lasting effects.[3]
CHEM-CREST 275 Sodium Hydroxide, Potassium HydroxideCauses severe skin burns and eye damage. Harmful if swallowed or inhaled. Reacts with certain metals to produce flammable hydrogen gas.
MS-275 (Cayman Chemical) N/A (Research Chemical)Toxic if swallowed, may damage fertility or the unborn child, causes skin and serious eye irritation, and may cause respiratory irritation.[4]

General Chemical Disposal Workflow

The following diagram outlines a general, procedural workflow for the safe disposal of laboratory chemicals. This is a generalized guide; always refer to the specific SDS for your substance.

cluster_prep Preparation cluster_segregation Segregation & Containment cluster_disposal Disposal start Start: Identify the Chemical sds Consult the Safety Data Sheet (SDS) start->sds ppe Don Appropriate Personal Protective Equipment (PPE) sds->ppe segregate Segregate Waste by Hazard Class ppe->segregate container Use a Designated, Labeled, and Compatible Waste Container segregate->container seal Securely Seal the Container container->seal storage Store in a Designated Waste Accumulation Area seal->storage pickup Arrange for Pickup by Authorized Waste Disposal Service storage->pickup end End: Complete Disposal Documentation pickup->end

General workflow for the safe disposal of laboratory chemicals.

Detailed Disposal Protocols for Specific "275" Substances

Axalta Coating Systems 275

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye or face protection.[1] If fumes are present, use an appropriate mask or self-contained breathing apparatus.[1]

  • Spill Response:

    • Stop the leak if it can be done without risk.[1]

    • Move containers from the spill area.

    • Use spark-proof tools and explosion-proof equipment.

    • Avoid breathing vapor or mist.

    • Ensure adequate ventilation.

  • Disposal: The generation of waste should be avoided or minimized wherever possible. Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[1] Do not dispose of in sewers. Disposal should be in accordance with applicable regional, national, and local laws and regulations.[1]

All-state 275 (Welding Rods)

  • Handling: Wear gloves when handling to prevent contaminating hands with product dust.[2]

  • Waste Management:

    • Solid objects may be picked up and placed into a container.[2]

    • Do not discard as refuse.[2]

    • Refer to section 13 of the SDS for specific disposal instructions.[2]

  • Note: The primary hazards are associated with the welding process (fumes, radiation, etc.), not the rod itself in its solid, unused state.

quick temper 275

  • Personal Protective Equipment (PPE): Wear rubber protective gloves and goggles.[3]

  • Spill Response:

    • Keep away from heat, clothing, and other combustible materials.[3]

    • Contain and clean up spills immediately.

    • Persons performing cleanup should wear adequate PPE.[3]

  • Disposal: Dispose of contents/container in accordance with local, regional, national, or international regulations.[3] This substance is very toxic to aquatic life, so releases to the environment must be avoided.[3]

MS-275 (Cayman Chemical)

  • Environmental Precautions: Do not allow to enter sewers, or surface or ground water.[4] It is slightly hazardous for water.[4]

  • Containment and Cleaning Up: Dispose of contaminated material as waste according to section 13 of the SDS.[4] Ensure adequate ventilation.[4]

  • Disposal: The substance is classified and labeled according to the Globally Harmonized System (GHS).[4] Follow all federal, state, and local environmental regulations.

Important Considerations for Researchers and Scientists:

  • Never mix different chemical wastes.

  • Always label waste containers clearly and accurately.

  • Maintain an inventory of all chemicals and their waste products.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

By adhering to these guidelines and, most importantly, correctly identifying the specific "this compound" substance you are working with, you can ensure a safe and compliant disposal process.

References

Essential Safety and Logistical Information for Handling CH 275

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for a representative hazardous chemical compound, referred to here as CH 275, based on available safety data for similar research-grade chemicals.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The level of PPE required can vary based on the specific hazards of the compound and the procedure being performed. For a compound like MS-275, which is toxic if swallowed, causes skin and eye irritation, and may damage fertility, a comprehensive PPE ensemble is required.

Recommended PPE for Handling this compound

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Always check the glove manufacturer's compatibility chart for the specific chemical being handled. Double gloving may be appropriate for highly toxic compounds.
Body Protection A lab coat is the minimum requirement. For procedures with a higher risk of splashing or aerosol generation, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating dust or aerosols. The type of respirator will depend on the specific hazards and exposure levels.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling hazardous chemicals minimizes the risk of exposure and accidents. The following protocol outlines the essential steps for safely working with this compound in a laboratory setting.

1. Preparation and Hazard Assessment:

  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for the specific chemical. The SDS provides critical information on hazards, handling, storage, and emergency procedures.[1][2]

  • Designate a Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Assemble all necessary materials: Have all required equipment, reagents, and waste containers ready before you begin.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[1]

2. Handling the Compound:

  • Don Appropriate PPE: Put on all required personal protective equipment before entering the designated work area.

  • Weighing and Transferring: When weighing a solid compound, do so in a fume hood or a balance enclosure to prevent inhalation of fine particles. Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.

  • Dissolving and Reactions: When preparing solutions or running reactions, add reagents slowly and in a controlled manner. Be aware of any potential for exothermic reactions or gas evolution.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

3. Post-Procedure:

  • Decontamination: Clean the work area and any equipment used with an appropriate solvent or cleaning agent.

  • Labeling: Clearly label all containers with the chemical name, concentration, and any relevant hazard warnings.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3] Follow the specific storage recommendations on the SDS.

Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.

  • Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected in a designated hazardous waste container.

  • Waste Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the specific hazards (e.g., "Toxic").

  • Disposal Procedures: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Do not pour any amount of this compound down the drain. Contact your institution's Environmental Health and Safety (EHS) department for guidance on waste pickup and disposal.

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Designated Work Area (Fume Hood) B->C D Weigh and Transfer Compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area and Equipment E->F G Segregate and Label Hazardous Waste F->G H Store or Dispose of Chemical Properly G->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.